5-Bromotryptamine hydrochloride
Description
The exact mass of the compound 2-(5-Bromo-1H-indol-3-yl)ethanamine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-(5-bromo-1H-indol-3-yl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2.ClH/c11-8-1-2-10-9(5-8)7(3-4-12)6-13-10;/h1-2,5-6,13H,3-4,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUPXCOYSKSUJPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CN2)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40531308 | |
| Record name | 2-(5-Bromo-1H-indol-3-yl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40531308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81868-12-4 | |
| Record name | 2-(5-Bromo-1H-indol-3-yl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40531308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(5-bromo-1H-indol-3-yl)ethan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
5-Bromotryptamine Hydrochloride: A Technical Guide for Researchers
CAS Number: 81868-12-4
This technical guide provides an in-depth overview of 5-Bromotryptamine hydrochloride, a valuable compound for research in neuropharmacology and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering a comprehensive summary of its properties, biological activity, and relevant experimental protocols.
Chemical and Physical Properties
This compound is a derivative of tryptamine distinguished by a bromine atom at the 5-position of the indole ring.[1] This substitution significantly influences its chemical and biological characteristics.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂BrClN₂ | [2][3] |
| Molecular Weight | 275.57 g/mol | [2][3] |
| Appearance | Light yellow to yellow or off-white powder | [1][3] |
| Melting Point | 274°C (decomposes) | [3][4][5] |
| Boiling Point | 419.9°C at 760 mmHg | [4] |
| Flash Point | 207.7°C | [4] |
| Purity | ≥ 99% (HPLC) | [1] |
| Storage Temperature | 0-8 °C, Inert atmosphere, Room Temperature | [1][3][4] |
| Sensitivity | Light Sensitive | [3][4] |
Biological Activity and Applications
5-Bromotryptamine and its derivatives are primarily recognized for their interaction with serotonin (5-HT) receptors, making them valuable tools in neuroscience research.[1][6] This compound serves as a serotonin receptor agonist and is a precursor in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system.[1][6]
Research indicates that related compounds like 5-bromo-DMT exhibit psychoplastogenic and antidepressant-like properties without inducing the head-twitch response in rodents, a behavioral marker for hallucinogenic potential.[2] This suggests potential therapeutic applications for mood disorders.[1][2]
Serotonin Receptor Interactions
5-Bromotryptamine derivatives show affinity for several serotonin receptor subtypes. For instance, 5-bromo-DMT is a partial agonist of the 5-HT₂ₐ receptor and also shows affinity for the 5-HT₁ₐ, 5-HT₂ₑ, and 5-HT₂ₒ receptors, as well as the serotonin transporter (SERT).[3] The interaction with the 5-HT₂ₐ receptor is a key area of investigation for its potential therapeutic effects.[7]
Experimental Protocols
The following sections outline methodologies for key experiments involving 5-Bromotryptamine and its derivatives, as cited in the literature.
In Vitro Receptor Binding Assay (Competition Assay)
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for a specific serotonin receptor subtype, such as 5-HT₂ₐ.
Objective: To quantify the binding affinity (Ki) of this compound for a target receptor.
Materials:
-
Cell membranes expressing the human serotonin receptor of interest (e.g., h5-HT₂ₐ).
-
Radioligand specific for the receptor (e.g., [³H]ketanserin for 5-HT₂ₐ).
-
This compound.
-
Assay buffer.
-
96-well microfilter plates.
-
Scintillation cocktail.
-
Microplate scintillation counter.
Methodology:
-
Plate Preparation: Pre-soak the wells of the microfilter plates with a blocking agent like 0.5% polyethyleneimine to reduce non-specific binding.[8]
-
Reaction Mixture: In each well, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound (this compound).
-
Incubation: Incubate the plates to allow the binding to reach equilibrium. The incubation time will depend on the specific receptor and radioligand used (e.g., ~20 minutes for [³H]ketanserin).[8]
-
Filtration: Rapidly filter the contents of each well through the filter membrane to separate the bound from the unbound radioligand.
-
Washing: Wash the filters with cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: After drying the filter plates, add a scintillation cocktail to each well and measure the radioactivity using a microplate scintillation counter.[8]
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value can then be calculated using the Cheng-Prusoff equation.
Head-Twitch Response (HTR) Assay in Mice
This in vivo assay is a widely accepted behavioral model to assess the potential hallucinogenic activity of a compound, which is typically mediated by 5-HT₂ₐ receptor activation.
Objective: To determine if this compound induces the head-twitch response in mice.
Materials:
-
Male C57BL/6J mice.
-
This compound dissolved in a suitable vehicle.
-
Observation chambers.
Methodology:
-
Acclimation: Allow the mice to habituate to the testing environment (a clear observation chamber) for a period before drug administration.
-
Administration: Administer this compound, typically via intraperitoneal (i.p.) injection, at various doses. A vehicle control group should also be included.
-
Observation: Immediately after administration, place the mice back into the observation chambers and record the number of head twitches over a defined period (e.g., 30-60 minutes).
-
Data Analysis: Compare the number of head twitches in the drug-treated groups to the vehicle control group. A significant increase in head twitches is indicative of potential hallucinogenic activity.
Neuroprotection Assay (MTT Assay)
This cell-based assay is used to assess the neuroprotective effects of a compound against oxidative stress.
Objective: To evaluate the ability of this compound to protect neuronal cells from oxidative damage.
Materials:
-
Human neuroblastoma SH-SY5Y cells or microglia BV2 cells.[5]
-
Cell culture medium and supplements.
-
This compound.
-
An oxidizing agent (e.g., tert-butylhydroperoxide - TBHP).[5]
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Solubilization solution (e.g., DMSO).
-
Microplate reader.
Methodology:
-
Cell Culture: Culture the SH-SY5Y or BV2 cells in appropriate culture plates.
-
Treatment: Treat the cells with different concentrations of this compound (e.g., 0.001 to 10 µM) in the presence of the oxidizing agent (e.g., 65 µM TBHP) for a specified duration (e.g., 6 hours).[5]
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated) cells. An increase in cell viability in the presence of the compound and the oxidizing agent compared to the oxidizing agent alone indicates a neuroprotective effect.[5]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway for 5-Bromotryptamine at the 5-HT₂ₐ receptor and a general experimental workflow for its characterization.
Caption: Proposed signaling cascade of 5-Bromotryptamine at the 5-HT₂ₐ receptor.
Caption: A generalized workflow for the preclinical evaluation of 5-Bromotryptamine.
References
- 1. 5-Bromo-N,N-dimethyltryptamine|High-Purity Research Chemical [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 5-Bromo-DMT - Wikipedia [en.wikipedia.org]
- 4. 5-Bromotryptamine | C10H11BrN2 | CID 77158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Bromotryptamine and Bromotyramine Derivatives from the Tropical Southwestern Pacific Sponge Narrabeena nigra - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. Discovery and Structure-Based Optimization of 6-Bromotryptamine Derivatives as Potential 5-HT2A Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
physicochemical characteristics of 5-Bromotryptamine hydrochloride
An In-depth Technical Guide to the Physicochemical Characteristics of 5-Bromotryptamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of this compound. The information is intended for researchers, scientists, and professionals in the field of drug development who are interested in the neuropharmacological applications and synthesis of tryptamine derivatives. This document includes tabulated data, detailed experimental protocols, and visualizations of relevant pathways and workflows.
Core Physicochemical Properties
This compound is a derivative of tryptamine, characterized by a bromine atom at the 5-position of the indole ring.[1] This modification influences its physicochemical and pharmacological properties. It is a valuable compound for research in neuropharmacology, particularly in studies involving serotonin receptors.[1] The hydrochloride salt form enhances its stability and solubility in aqueous solutions, making it practical for laboratory use.[1]
| Property | Value | Reference |
| IUPAC Name | 2-(5-bromo-1H-indol-3-yl)ethanamine hydrochloride | [2] |
| Synonyms | 3-(2-Aminoethyl)-5-bromoindole HCl, 5-Bromotryptamine HCl | [2] |
| CAS Number | 81868-12-4 | [1][2] |
| Molecular Formula | C₁₀H₁₁BrN₂·HCl | [1][2] |
| Molecular Weight | 275.57 g/mol | [1][2] |
| Appearance | Off-white powder | [1] |
| Melting Point | 274°C (decomposition) | [2] |
| Purity | ≥ 99% (HPLC) | [1] |
| Storage Temperature | 0-8 °C, Inert atmosphere | [1][2] |
| Sensitivity | Light Sensitive | [2][3] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound. While specific spectral data for the hydrochloride salt is not extensively published, data for the freebase (5-Bromotryptamine) and related compounds provide valuable reference points.
| Spectroscopic Technique | Data Summary | Reference |
| Mass Spectrometry (MS) | The freebase (5-Bromotryptamine, C₁₀H₁₁BrN₂) has a molecular weight of 239.11 g/mol . LC-MS analysis of the protonated molecule [M+H]⁺ would show a precursor m/z of 239.018. | [4] |
| ¹³C NMR Spectroscopy | Spectral data is available for the freebase, 5-Bromotryptamine. | [4] |
| Infrared (IR) Spectroscopy | For related brominated tryptamines, characteristic absorptions include N-H stretch (~3148 cm⁻¹), C=C stretch in the indole ring (~1564 cm⁻¹), C-H bend (~1456 cm⁻¹), and C-N stretch (~1348 cm⁻¹). | [5] |
Experimental Protocols
The following sections detail generalized methodologies for determining the key physicochemical properties of tryptamine derivatives like this compound. These protocols are based on standard laboratory practices and may require optimization for specific experimental conditions.
Melting Point Determination
Objective: To determine the temperature at which the solid-to-liquid phase transition occurs.
Methodology:
-
Sample Preparation: A small amount of the crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Instrumentation: A calibrated melting point apparatus is used.
-
Procedure: a. The capillary tube is placed in the heating block of the apparatus. b. The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point. c. The temperature range is recorded from the point at which the first drop of liquid appears to when the entire sample has melted. For compounds that decompose, the temperature at which decomposition (e.g., charring) begins is noted.[2]
Solubility Assessment
Objective: To determine the solubility of this compound in various solvents.
Methodology:
-
Solvent Selection: A range of common laboratory solvents (e.g., water, ethanol, DMSO, DMF) are selected.
-
Procedure: a. A known volume (e.g., 1 mL) of the selected solvent is added to a vial. b. A pre-weighed amount of this compound is added incrementally to the solvent with constant agitation (e.g., vortexing or stirring). c. The additions continue until no more solid dissolves, and a saturated solution is formed. d. The total amount of dissolved solute is used to calculate the solubility, often expressed in mg/mL. For tryptamine derivatives, solubility can range from high in polar organic solvents like ethanol and DMSO to lower in water.[5]
Spectroscopic Analysis
Objective: To confirm the molecular weight and purity of the compound.
Methodology:
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile/water mixture).
-
Instrumentation: A high-performance liquid chromatograph (HPLC) coupled to a mass spectrometer (e.g., Q-TOF or triple quadrupole) is used.[6]
-
Chromatographic Separation: a. The sample is injected onto an appropriate HPLC column (e.g., C18).[6] b. A gradient elution with a mobile phase, typically consisting of water with an additive (e.g., 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile), is employed to separate the analyte from any impurities.[7]
-
Mass Spectrometric Detection: a. The eluent from the HPLC is directed to the mass spectrometer. b. The mass spectrometer is operated in positive electrospray ionization (ESI) mode to detect the protonated molecule [M+H]⁺.[6] c. For structural confirmation, tandem mass spectrometry (MS/MS) can be performed to generate characteristic fragment ions.[6]
Figure 1: Generalized workflow for LC-MS/MS analysis of 5-Bromotryptamine HCl.
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation: The solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory, or by preparing a KBr (potassium bromide) pellet.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrophotometer.
-
Procedure: a. A background spectrum of the empty sample holder (or pure KBr pellet) is collected. b. The sample is placed on the ATR crystal or the KBr pellet is placed in the sample holder. c. The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.[8] d. The resulting spectrum, which plots transmittance or absorbance versus wavenumber, is analyzed to identify characteristic absorption bands corresponding to specific functional groups (e.g., N-H, C-H, C=C aromatic, C-Br).
Biological Context and Relationships
5-Bromotryptamine is a precursor in the biosynthesis of other brominated indole alkaloids and serves as a valuable tool for studying serotonin receptor pharmacology.[1][9] Its structure is closely related to the neurotransmitter serotonin and other psychoactive tryptamines.
Figure 2: Logical relationships of 5-Bromotryptamine HCl.
Proposed Biosynthetic Pathway
While the specific enzymes in all organisms are not fully characterized, a plausible biosynthetic pathway for brominated tryptamines, such as 5-Bromo-DMT, involves 5-Bromotryptamine as a key intermediate. This pathway is thought to occur in some marine sponges.[9]
Figure 3: Proposed biosynthetic pathway involving 5-Bromotryptamine.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Cas 81868-12-4,this compound | lookchem [lookchem.com]
- 3. This compound, 98%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. 5-Bromotryptamine | C10H11BrN2 | CID 77158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. grokipedia.com [grokipedia.com]
- 6. Identification and characterization of reaction products of 5-hydroxytryptamine with methylglyoxal and glyoxal by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Liquid chromatography-tandem mass spectrometry method for the bioanalysis of N,N-dimethyltryptamine (DMT) and its metabolites DMT-N-oxide and indole-3-acetic acid in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jppres.com [jppres.com]
- 9. 5-Bromo-N,N-dimethyltryptamine|High-Purity Research Chemical [benchchem.com]
An In-depth Technical Guide to 5-Bromotryptamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Bromotryptamine hydrochloride, a key molecule in neuroscience research and a valuable precursor in the development of novel therapeutics. This document details its chemical properties, experimental applications, and its interaction with critical signaling pathways.
Core Chemical and Physical Data
This compound is a brominated derivative of the neurotransmitter tryptamine. The introduction of a bromine atom at the 5-position of the indole ring confers unique properties that make it a subject of interest in neuropharmacology.
| Property | Data |
| Molecular Formula | C₁₀H₁₂BrClN₂ |
| Molecular Weight | 275.57 g/mol |
| CAS Number | 81868-12-4 |
| Appearance | Light yellow to yellow powder |
| Melting Point | 274°C (decomposes) |
| Storage Temperature | Inert atmosphere, Room Temperature |
| Sensitivity | Light Sensitive |
Experimental Protocols
Synthesis of this compound
Step 1: Synthesis of 5-Bromoindole
A common method for the synthesis of 5-bromoindole involves the bromination of indole.
-
Materials: Indole, N-Bromosuccinimide (NBS), Methanol, Water, Sodium hydroxide or Potassium hydroxide.
-
Procedure:
-
Dissolve indole in an alcoholic solvent such as methanol.
-
Add an aqueous solution of sodium or potassium bisulfite and react for 15-20 hours.
-
Filter the reaction mixture to obtain an intermediate.
-
Mix the intermediate with acetic anhydride and heat to 68-75°C for 2-3 hours.
-
Add an ester or benzene-based organic solvent and react for another 0.5-1 hour.
-
Cool the reaction to room temperature, filter, and dry to obtain a second intermediate.
-
Dissolve this intermediate in water and add bromine at 0-5°C, reacting for 1-3 hours.
-
Raise the temperature to room temperature and continue the reaction for another 1-2 hours.
-
Add an aqueous solution of sodium or potassium bisulfite, followed by sodium or potassium hydroxide, and reflux for 12-18 hours.
-
Cool the reaction solution to precipitate crystals of 5-bromoindole.
-
Filter, wash, and dry the product.
-
Step 2: Conversion of 5-Bromoindole to 5-Bromotryptamine
The Speeter-Anthony tryptamine synthesis is a well-established method for converting indoles to tryptamines.
-
Materials: 5-Bromoindole, Oxalyl chloride, Dimethylamine, Lithium aluminum hydride (LAH), Diethyl ether or Tetrahydrofuran (THF).
-
Procedure:
-
React 5-bromoindole with oxalyl chloride in a suitable solvent like diethyl ether to form the indol-3-ylglyoxylyl chloride.
-
Treat the resulting intermediate with dimethylamine to yield the corresponding amide.
-
Reduce the amide using a strong reducing agent such as lithium aluminum hydride in an anhydrous solvent like THF to obtain 5-Bromo-N,N-dimethyltryptamine. To obtain the primary amine, a different workup or a different nitrogen source in the previous step would be required. A more direct route to the primary amine involves reacting the indole with chloroacetonitrile followed by reduction.
-
Step 3: Formation of the Hydrochloride Salt
-
Materials: 5-Bromotryptamine free base, Hydrochloric acid (in a suitable solvent like ethanol or diethyl ether).
-
Procedure:
-
Dissolve the synthesized 5-Bromotryptamine free base in a suitable organic solvent.
-
Add a solution of hydrochloric acid in an appropriate solvent dropwise while stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Filter the precipitate, wash with a cold solvent, and dry under vacuum.
-
Caption: Generalized synthetic workflow for this compound.
In Vivo Assay for Antidepressant-Like Effects: Forced Swim Test (FST)
The Forced Swim Test is a common behavioral assay used to screen for antidepressant-like activity in rodents.
-
Objective: To evaluate the potential antidepressant effects of this compound.
-
Principle: Rodents are placed in an inescapable cylinder of water. The duration of immobility is measured, with antidepressant compounds typically reducing the time spent immobile.
-
Materials:
-
Male C57BL/6 mice (or other suitable strain).
-
This compound.
-
Vehicle (e.g., sterile saline).
-
Positive control (e.g., a known antidepressant like Fluoxetine).
-
Cylindrical water tank (e.g., 25 cm high, 10 cm diameter).
-
Water at 23-25°C.
-
-
Procedure:
-
Acclimation: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.
-
Administration: Administer this compound, vehicle, or positive control via intraperitoneal (i.p.) injection at a predetermined time before the test (e.g., 30-60 minutes).
-
Test: Gently place each mouse into the water-filled cylinder. The test duration is typically 6 minutes.
-
Scoring: Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.
-
Post-test: After the test, remove the mouse, dry it with a towel, and place it in a heated cage for a short period before returning it to its home cage.
-
Analysis: Compare the mean immobility time between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Caption: Experimental workflow for the Forced Swim Test.
Signaling Pathways
This compound is known to act as a serotonin receptor agonist. Its pharmacological effects are primarily mediated through its interaction with various 5-HT receptor subtypes. The downstream signaling cascades activated by these receptors are complex and can vary depending on the specific receptor subtype and the cellular context.
Interaction with 5-HT₂A Receptors and Downstream Signaling
The 5-HT₂A receptor, a Gq/11-coupled receptor, is a significant target for many tryptamines. Activation of this receptor by an agonist like 5-Bromotryptamine is proposed to initiate the following signaling cascade:
-
Receptor Activation: 5-Bromotryptamine binds to the 5-HT₂A receptor.
-
G-Protein Coupling: The activated receptor couples to the Gq/11 protein.
-
PLC Activation: The α-subunit of Gq/11 activates phospholipase C (PLC).
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).
-
Calcium Release: IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺).
-
PKC Activation: DAG and increased intracellular Ca²⁺ activate protein kinase C (PKC).
-
MAPK Pathway Activation: PKC can then phosphorylate and activate downstream signaling components, including the mitogen-activated protein kinase (MAPK) pathway (e.g., ERK).
-
CREB Activation: The MAPK pathway can lead to the phosphorylation and activation of the transcription factor CREB (cAMP response element-binding protein), which in turn regulates the expression of genes involved in neuroplasticity and cellular survival.
It is important to note that while this is the canonical pathway for 5-HT₂A receptor activation, the precise downstream effects of this compound may involve biased agonism, where it preferentially activates certain signaling arms over others.
Caption: Proposed signaling pathway of 5-Bromotryptamine via the 5-HT₂A receptor.
Natural Sources of 5-Bromotryptamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the natural sources of 5-Bromotryptamine and its derivatives, compounds of interest for their unique pharmacological profiles. The marine environment, particularly sponges, serves as the primary reservoir for these brominated indole alkaloids. This document details their natural occurrence, quantitative data, proposed biosynthesis, and standardized protocols for their extraction and isolation.
Natural Occurrence
5-Bromotryptamine and its more studied N-methylated derivative, 5-bromo-N,N-dimethyltryptamine (5-Bromo-DMT), have been predominantly isolated from several species of marine sponges. These organisms are known for producing a diverse array of bioactive secondary metabolites. The primary documented sources include sponges from the orders Verongida and Dictyoceratida.
The identified species include:
These sponges often contain a mixture of brominated tryptamines, with 5,6-dibromo-N,N-dimethyltryptamine frequently being the most abundant[2][3]. The co-occurrence of these compounds suggests a common biosynthetic pathway. While less documented, some species of the marine algae genus Bryopsis have also been reported to contain brominated tryptamines, representing a potential alternative natural source[1].
Quantitative Data
Quantitative analysis of brominated tryptamines in marine sponges is limited in the available literature. However, studies on Verongula rigida have provided specific concentrations, highlighting the relative abundance of different brominated alkaloids within a single species.
| Compound | Source Organism | Concentration (% dry weight) |
| 5-Bromo-N,N-dimethyltryptamine | Verongula rigida | 0.00142%[2][3] |
| 5,6-Dibromo-N,N-dimethyltryptamine | Verongula rigida | 0.35%[2][3] |
| 5,6-Dibromo-N,N-dimethyltryptamine | Narrabeena nigra | Major Metabolite[4][5] |
Proposed Biosynthesis
The biosynthesis of 5-Bromotryptamine in marine sponges is thought to originate from the amino acid L-tryptophan. While the specific enzymes have not been fully characterized in these organisms, a plausible pathway has been proposed based on known biochemical reactions. The process begins with the enzymatic bromination of the tryptophan indole ring, followed by decarboxylation.
This pathway involves an initial bromination of L-tryptophan by a tryptophan halogenase, followed by decarboxylation to yield 5-Bromotryptamine. Subsequent N-methylation steps, catalyzed by an indolethylamine N-methyltransferase, would then produce 5-Bromo-N,N-dimethyltryptamine[1].
Experimental Protocols
Extraction and Isolation of Brominated Tryptamines
The following is a generalized protocol for the extraction and isolation of brominated tryptamines from marine sponge tissue. Specific details may vary based on the sponge species and target compound.
1. Sample Preparation:
-
Collect sponge samples and freeze-dry them to remove water.
-
Grind the lyophilized tissue into a fine powder to maximize surface area for extraction.
2. Extraction:
-
Perform exhaustive extraction of the powdered sponge material using a solvent mixture, typically dichloromethane (CH₂Cl₂) and methanol (MeOH) in a 1:1 ratio.
-
Combine the solvent extracts and evaporate under reduced pressure to yield a crude extract.
3. Fractionation:
-
Subject the crude extract to vacuum liquid chromatography (VLC) or column chromatography over silica gel.
-
Elute with a solvent gradient of increasing polarity (e.g., from hexane to ethyl acetate to methanol) to separate the extract into fractions of varying polarity.
4. Purification:
-
Analyze fractions using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing the target compounds.
-
Purify the target-containing fractions using repeated preparative or semi-preparative reversed-phase HPLC (RP-HPLC) until pure compounds are isolated.
5. Structure Elucidation:
-
Confirm the structure of the isolated compounds using spectroscopic methods, including one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS)[4].
Radioligand Binding Assay for Receptor Affinity
To determine the binding affinity of isolated compounds to specific receptors, a radioligand binding assay is commonly employed. The following protocol outlines the key steps for assessing affinity at serotonin receptors.
1. Membrane Preparation:
-
Use cell lines recombinantly expressing the target receptor (e.g., human 5-HT₂ₐ).
-
Homogenize cells and centrifuge to pellet the cell membranes containing the receptors.
2. Binding Reaction:
-
Incubate the prepared membranes with a known radiolabeled ligand (e.g., [³H]-ketanserin for 5-HT₂ₐ) and varying concentrations of the test compound (e.g., 5-Bromo-DMT).
3. Separation:
-
After reaching equilibrium, separate the bound and free radioligand by rapid filtration through glass fiber filters[2].
4. Quantification:
-
Measure the radioactivity trapped on the filters using liquid scintillation counting[2].
5. Data Analysis:
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).
-
Convert the IC₅₀ value to an affinity constant (Ki) using the Cheng-Prusoff equation.
Pharmacological Activity
5-Bromo-DMT, a derivative of 5-Bromotryptamine, has been shown to interact with the serotonergic system. It is a partial agonist of the serotonin 5-HT₂ₐ receptor, though with a lower binding affinity than its non-brominated parent compound, DMT[1][2]. It also displays affinity for other serotonin receptors and the serotonin transporter (SERT)[2].
In preclinical studies, 5-Bromo-DMT has demonstrated sedative and antidepressant-like effects[1][6]. Notably, unlike some other halogenated tryptamines, it did not induce the head-twitch response in rodents, a behavioral proxy often associated with psychedelic effects[1][2]. This distinct pharmacological profile makes it a valuable tool for research into the structure-activity relationships of tryptamines.
References
- 1. 5-Bromo-N,N-dimethyltryptamine|High-Purity Research Chemical [benchchem.com]
- 2. 5-Bromo-DMT - Wikipedia [en.wikipedia.org]
- 3. Buy 5-Bromo-N,N-dimethyltryptamine | 17274-65-6 [smolecule.com]
- 4. Bromotryptamine and Bromotyramine Derivatives from the Tropical Southwestern Pacific Sponge Narrabeena nigra - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
A Technical Guide to the Isolation of 5-Bromotryptamine Hydrochloride from Marine Sponges
Abstract: This document provides a comprehensive, in-depth technical guide for the isolation of 5-bromotryptamine hydrochloride from marine sponge biomass. Brominated indole alkaloids, such as 5-bromotryptamine, represent a class of marine natural products with significant potential in neuropharmacology and drug development.[1] This guide is intended for researchers, natural product chemists, and drug development professionals, offering a synthesis of field-proven protocols and the scientific rationale behind them. We will detail the entire workflow, from specimen collection and extraction to multi-stage chromatographic purification, structural verification, and final conversion to the stable hydrochloride salt.
The Target Molecule and Its Biological Source
Chemical and Pharmacological Profile of 5-Bromotryptamine
5-Bromotryptamine is a brominated indole alkaloid, a derivative of the neurotransmitter serotonin.[1] The presence of the bromine atom at the 5-position of the indole ring significantly influences its chemical properties and biological activity.[2] It is a precursor and a key intermediate in the synthesis of other bioactive compounds.[1] While research is ongoing, initial studies on related compounds like 5-bromo-DMT suggest potential sedative and antidepressant activities, making these molecular scaffolds valuable for neuroscience research.[3]
| Property | 5-Bromotryptamine (Freebase) | This compound |
| Molecular Formula | C₁₀H₁₁BrN₂ | C₁₀H₁₂BrClN₂ |
| Molecular Weight | 239.11 g/mol [4] | 275.57 g/mol [5][6] |
| Appearance | Solid | Light yellow to yellow powder[6] |
| Melting Point | Not specified | 274°C (decomposes)[5][7] |
| Key Identifiers | CAS: 3610-42-2 | CAS: 81868-12-4[5][7] |
| Solubility | Soluble in organic solvents (e.g., Methanol, Dichloromethane) | Soluble in aqueous solutions[1] |
| Sensitivity | General chemical handling | Light Sensitive[6][7] |
Natural Occurrence in Marine Sponges
Marine sponges, particularly those from the order Verongiida, are prolific producers of brominated alkaloids.[8][9] This is believed to be part of their chemical defense mechanism.[8] The biosynthesis of these compounds likely originates from the amino acid L-tryptophan through enzymatic bromination and decarboxylation.[3] Several species have been identified as reliable sources of 5-bromotryptamine and its derivatives.
| Sponge Species | Geographic Location/Habitat | Relevant Alkaloids Found | Citation |
| Smenospongia aurea | Caribbean reefs, shallow to moderate depths | 5-Bromo-DMT, related brominated indoles | [3][10] |
| Smenospongia echina | Caribbean | 5-Bromo-DMT | [3] |
| Verongula rigida | Caribbean | 5-Bromo-DMT, 5,6-Dibromo-DMT | [3][10] |
| Narrabeena nigra | Tropical Southwestern Pacific (Futuna Islands) | Various new bromotryptamine derivatives | [11][12] |
| Fascaplysinopsis reticulata | Indian Ocean (Mayotte) | Tryptamine and various brominated derivatives | [13][14] |
From Sponge to Crude Extract: The Upstream Process
The initial steps of collection, preservation, and extraction are critical for maximizing yield and preventing the degradation of the target compound. The complexity of the marine extract, which contains a high concentration of salts and lipids, necessitates a robust extraction and initial clean-up strategy.[15]
Specimen Collection and Preservation
-
Collection: Sponges should be collected sustainably using appropriate methods like SCUBA diving from depths of 5-15 meters.[16]
-
On-Site Handling: Immediately after collection, place specimens in sterile plastic bags and transport them to the laboratory on ice to minimize enzymatic degradation.[16]
-
Preservation: For long-term storage, the sponge material should be frozen at -20°C or, preferably, lyophilized (freeze-dried) to remove water content, which yields a stable biomass for extraction.
Homogenization and Solvent Extraction Protocol
The goal of this phase is to lyse the sponge cells and dissolve the secondary metabolites into an organic solvent. A combination of polar and non-polar solvents is often most effective.
Protocol: Dichloromethane/Methanol Extraction
-
Preparation: Take the lyophilized sponge material (e.g., 100 g) and grind it into a coarse powder using a blender or mortar and pestle.
-
Initial Maceration: Submerge the powdered sponge in a 1:1 mixture of dichloromethane (DCM) and methanol (MeOH) (e.g., 1 L) in a large Erlenmeyer flask.
-
Extraction: Macerate the mixture at room temperature for 24 hours with continuous stirring. This allows the solvents to penetrate the tissue and extract a broad range of metabolites, including tryptamine derivatives.[13][17]
-
Filtration: Filter the mixture through Celite or multiple layers of cheesecloth to separate the solvent extract from the solid biomass.
-
Re-extraction: Repeat the extraction process (Steps 2-4) on the biomass two more times with fresh solvent to ensure exhaustive extraction.
-
Concentration: Combine all filtrates and concentrate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C. This will yield a dark, viscous crude extract.
Chromatographic Purification: The Core of Isolation
Purifying a single compound from a complex natural product extract is a multi-step process that leverages the different physicochemical properties of the molecules in the mixture.[18] A typical workflow involves sequential chromatographic techniques, moving from low-resolution, high-capacity methods to high-resolution, low-capacity methods.
Caption: High-level workflow for isolating 5-Bromotryptamine HCl.
Step 1: Vacuum Liquid Chromatography (VLC) - Initial Fractionation
VLC is a rapid, low-pressure form of column chromatography used to perform an initial, coarse separation of the crude extract into several fractions based on polarity.
Protocol: Silica Gel VLC
-
Column Packing: Dry-pack a sintered glass funnel or a short, wide column with silica gel.
-
Sample Loading: Adsorb the crude extract onto a small amount of silica gel and load it evenly onto the top of the column bed.
-
Elution: Elute the column with a stepwise gradient of solvents, starting with a non-polar solvent (e.g., 100% Hexane) and gradually increasing polarity (e.g., Hexane/Ethyl Acetate mixtures, 100% Ethyl Acetate, Ethyl Acetate/Methanol mixtures, 100% Methanol).
-
Fraction Collection: Collect fractions based on the solvent system used.
-
Analysis: Analyze each fraction using Thin-Layer Chromatography (TLC) to identify which fractions contain the target compound (visualized with a UV lamp and/or a staining agent like vanillin-sulfuric acid). Tryptamines typically appear in the more polar fractions eluted with ethyl acetate/methanol mixtures.
Step 2: Size-Exclusion/Adsorption Chromatography
Fractions from VLC that are enriched with the target compound are further purified. Sephadex LH-20, a lipophilic size-exclusion gel, is excellent for separating lipids and pigments from alkaloids.[15]
Protocol: Sephadex LH-20 Column Chromatography
-
Column Preparation: Swell Sephadex LH-20 beads in the chosen mobile phase (e.g., 1:1 DCM:MeOH) and pack the column.[15]
-
Sample Application: Dissolve the combined, dried VLC fractions of interest in a minimal amount of the mobile phase and carefully load it onto the column.
-
Isocratic Elution: Elute the column with the same mobile phase at a steady flow rate.
-
Fraction Collection & Analysis: Collect small, uniform fractions and analyze them again by TLC to pool those containing the compound of interest.
Step 3: Preparative Reversed-Phase HPLC (RP-HPLC)
This is the final, high-resolution purification step. Reversed-phase chromatography separates compounds based on their hydrophobicity.
Caption: Detailed workflow of the multi-stage purification process.
Typical HPLC Parameters
| Parameter | Specification | Rationale |
| Column | C18 (e.g., 250 x 10 mm, 5 µm) | The C18 stationary phase is non-polar and effectively retains hydrophobic molecules like tryptamines. |
| Mobile Phase | Gradient of Water (A) and Acetonitrile (B), both with 0.1% Trifluoroacetic Acid (TFA) | The gradient allows for the elution of compounds with varying polarities. TFA aids in peak sharpness by protonating the amine, reducing tailing. |
| Flow Rate | ~4-5 mL/min | A typical flow rate for a semi-preparative column. |
| Detection | UV at 220 nm and 280 nm | The indole ring has strong absorbance at these wavelengths, allowing for sensitive detection. |
Protocol: RP-HPLC Purification
-
Sample Preparation: Dissolve the semi-pure material from the Sephadex column in the initial mobile phase solvent. Filter through a 0.45 µm syringe filter to remove particulates.
-
Injection: Inject the sample onto the equilibrated HPLC system.
-
Fraction Collection: Collect peaks as they elute from the column based on the UV chromatogram.
-
Purity Check: Re-inject a small aliquot of the collected fraction onto an analytical HPLC system to confirm its purity (>95%).
-
Solvent Removal: Combine the pure fractions and remove the HPLC solvents via rotary evaporation or lyophilization to yield pure 5-bromotryptamine as a TFA salt (if TFA was used in the mobile phase).
Structural Elucidation and Final Salt Formation
Once a pure compound is isolated, its structure must be unequivocally confirmed using spectroscopic methods. The freebase is then converted to its more stable and water-soluble hydrochloride salt.
Analytical Characterization
-
High-Resolution Mass Spectrometry (HRMS): Provides the exact mass of the molecule, allowing for the determination of its molecular formula (C₁₀H₁₁BrN₂).[11][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Gives information on the number and environment of protons in the molecule, confirming the indole ring structure, the ethylamine side chain, and the substitution pattern.
-
¹³C NMR: Shows the number of unique carbon atoms, corroborating the structure determined by ¹H NMR and HRMS.[2]
-
Conversion to Hydrochloride Salt
The freebase form of an amine can be unstable. Converting it to a hydrochloride salt increases its stability, crystallinity, and solubility in aqueous media, which is crucial for biological assays.[1]
Caption: Schematic of the salt formation process.
Protocol: Salt Formation
-
Dissolution: Dissolve the pure 5-bromotryptamine freebase in a minimal amount of a dry, non-polar solvent like diethyl ether or isopropanol.
-
Acidification: While stirring, add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) dropwise until precipitation is complete. The solution should become acidic.
-
Precipitation: The this compound salt will precipitate out of the solution as a solid.
-
Isolation: Collect the precipitate by vacuum filtration.
-
Washing: Wash the solid with a small amount of cold, dry diethyl ether to remove any excess acid.
-
Drying: Dry the resulting powder under a vacuum to yield the final this compound product.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Halogenated Indole Alkaloids from Marine Invertebrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Bromo-N,N-dimethyltryptamine|High-Purity Research Chemical [benchchem.com]
- 4. 5-Bromotryptamine | C10H11BrN2 | CID 77158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Cas 81868-12-4,this compound | lookchem [lookchem.com]
- 6. This compound CAS#: 81868-12-4 [amp.chemicalbook.com]
- 7. This compound CAS#: 81868-12-4 [chemicalbook.com]
- 8. Unlocking marine treasures: isolation and mining strategies of natural products from sponge-associated bacteria - Natural Product Reports (RSC Publishing) DOI:10.1039/D5NP00013K [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. smolecule.com [smolecule.com]
- 11. Bromotryptamine and Bromotyramine Derivatives from the Tropical Southwestern Pacific Sponge Narrabeena nigra - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. vliz.be [vliz.be]
- 15. researchgate.net [researchgate.net]
- 16. ijcpa.in [ijcpa.in]
- 17. New Antimalarial and Antimicrobial Tryptamine Derivatives from the Marine Sponge Fascaplysinopsis reticulata - PMC [pmc.ncbi.nlm.nih.gov]
- 18. marinechem.alfa-chemistry.com [marinechem.alfa-chemistry.com]
The Halogenation Engine of the Sea: A Technical Guide to the Biosynthesis of Brominated Tryptamines in Marine Organisms
For Researchers, Scientists, and Drug Development Professionals
The marine environment is a vast reservoir of chemical diversity, yielding a plethora of unique natural products with significant pharmacological potential. Among these, brominated tryptamines and their derivatives stand out for their structural complexity and diverse biological activities, ranging from neuroprotective to antimicrobial. This technical guide delves into the core of their biosynthesis, providing an in-depth exploration of the enzymatic machinery, genetic blueprints, and experimental methodologies that underpin their formation in marine organisms. The focus is on providing researchers, scientists, and drug development professionals with a comprehensive understanding of these fascinating metabolic pathways, paving the way for future discoveries and applications.
The Central Role of Flavin-Dependent Tryptophan Halogenases
The key to the biosynthesis of brominated tryptamines lies in a class of enzymes known as flavin-dependent tryptophan halogenases (THs) . These enzymes catalyze the regioselective bromination of tryptophan or its derivatives, a crucial initial step in the pathway.[1][2][3] Marine sponges, in particular, are a rich source of these enzymes, often produced by their symbiotic bacteria.[1]
These halogenases are typically part of two-component systems, requiring a separate flavin reductase to provide the reduced flavin cofactor (FADH2) necessary for their catalytic activity.[1] However, some single-component halogenating enzymes, possessing both flavin-reduction and halogenation domains, have also been discovered in marine bacteria.[1] The general mechanism involves the reaction of FADH2, oxygen, and a halide salt (in this case, bromide) to halogenate an electron-rich aromatic substrate like the indole ring of tryptophan.[2]
The regioselectivity of these enzymes is a key feature, with different halogenases catalyzing bromination at specific positions on the tryptophan indole ring, such as C5, C6, or C7.[3][4] This enzymatic specificity is a primary driver of the structural diversity observed in brominated tryptamine natural products.
Biosynthetic Pathway Overview
The biosynthesis of brominated tryptamines begins with the halogenation of L-tryptophan. Following this initial bromination step, a series of enzymatic modifications, including decarboxylation, methylation, and further substitutions, can occur to generate the diverse array of brominated tryptamine derivatives found in nature.
References
5-Bromotryptamine Hydrochloride: A Technical Guide to its Discovery, History, and Scientific Utility
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromotryptamine hydrochloride is a brominated derivative of the endogenous neurotransmitter tryptamine. While not as extensively studied as its N,N-dimethylated analog, 5-bromo-N,N-dimethyltryptamine (5-Br-DMT), it serves as a valuable precursor in the synthesis of various pharmaceuticals and as a research tool in neuropharmacology.[1] Its structure, characterized by a bromine atom at the 5-position of the indole ring, makes it a subject of interest for studying serotonin receptor interactions and developing novel therapeutics targeting the central nervous system.[1] This technical guide provides an in-depth overview of the discovery, history, synthesis, and pharmacological context of this compound and its prominent derivative, 5-Br-DMT.
Discovery and History
The history of 5-bromotryptamine is intrinsically linked to the exploration of marine natural products. The related compound, 5-bromo-N,N-dimethyltryptamine (5-Br-DMT), was first isolated in 1980 from the marine sponge Smenospongia aurea.[2] This discovery was part of a broader investigation into bioactive metabolites from Verongid sponges.[2] Researchers identified 5-Br-DMT as the primary agent responsible for the antimicrobial activity observed in crude extracts of the sponge.[2]
While the initial discovery was of the N,N-dimethylated form, 5-bromotryptamine is a key intermediate in the proposed biosynthesis of 5-Br-DMT in these marine organisms.[3] The proposed pathway begins with the amino acid L-tryptophan, which is first brominated by a tryptophan halogenase, followed by decarboxylation to form 5-bromotryptamine.[3] Subsequent N-methylation steps then yield 5-Br-DMT.[3]
In the realm of chemical synthesis, the specific details of the first laboratory synthesis of 5-bromotryptamine are not prominently documented in easily accessible literature. However, its synthesis follows established principles of indole and tryptamine chemistry. The renowned chemist Alexander Shulgin briefly mentioned 5-Br-DMT in his 1991 book TiHKAL (Tryptamines I Have Known and Loved), though he did not synthesize or test it.[4] More recent interest in 5-Br-DMT has led to the development of various synthetic routes, including the Fischer indole synthesis.[2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound and the related 5-Br-DMT is provided below.
| Property | This compound | 5-Bromo-N,N-dimethyltryptamine (5-Br-DMT) |
| Molecular Formula | C₁₀H₁₂BrClN₂ | C₁₂H₁₅BrN₂ |
| Molecular Weight | 275.57 g/mol | 267.17 g/mol [4] |
| Appearance | Light yellow to yellow powder | White to off-white crystalline solid[2] |
| Melting Point | 274°C (decomposes) | Not widely reported (hemifumarate salt melts at ~196.5°C)[2] |
| Solubility | Soluble in aqueous solutions[1] | Soluble in ethanol, DMF, and DMSO; low solubility in water[2] |
Pharmacological Profile
This compound is generally characterized as a serotonin receptor agonist and is utilized in research to investigate mood disorders and neuropharmacology.[1] However, specific quantitative data on its receptor binding affinities and functional activities are not widely published. The majority of detailed pharmacological research has focused on its N,N-dimethylated derivative, 5-Br-DMT.
5-Br-DMT has a unique pharmacological profile that distinguishes it from classic psychedelic tryptamines. It demonstrates strong affinity for several serotonin (5-HT) receptor subtypes, including 5-HT₁A, 5-HT₂B, 5-HT₆, and 5-HT₇.[5] Notably, it acts as a partial agonist at the 5-HT₂A receptor.[4] Unlike many other 5-HT₂A receptor agonists, 5-Br-DMT does not induce the head-twitch response in rodents, a behavioral proxy for hallucinogenic potential in humans.[4] This has led to its classification as a non-hallucinogenic psychoplastogen with potential antidepressant-like effects.[6]
The table below summarizes the reported pharmacological data for 5-Br-DMT at various serotonin receptors.
| Receptor Target | Kᵢ (nM) | EC₅₀ (nM) | Eₘₐₓ (%) | Activity |
| 5-HT₁A | 16.9[4] | 1,810[4] | 94[4] | Weak full agonist[4] |
| 5-HT₂A | 138[4] | 77.7 - 3,090[4] | 34 - 100[4] | Partial agonist[4] |
| 5-HT₂B | 403[4] | - | - | - |
| 5-HT₂C | 193[4] | - | - | - |
| SERT | 971[4] | IC₅₀ = 8,055[4] | - | Very weak reuptake inhibitor[4] |
Experimental Protocols
Synthesis of this compound
A common synthetic route to 5-bromotryptamine starts from 5-bromoindole. The following is a generalized protocol based on established methodologies.
Step 1: Synthesis of 5-Bromo-3-(2-nitrovinyl)indole
-
In a flask, dissolve 5-bromoindole in a suitable solvent such as ethanol.
-
Add nitroethane and a base, for example, sodium hydroxide.
-
Stir the mixture at room temperature for several hours.
-
Acidify the reaction mixture to precipitate the product.
-
Filter, wash, and dry the resulting solid to yield 5-bromo-3-(2-nitrovinyl)indole.
Step 2: Reduction to 5-Bromotryptamine
-
Suspend the 5-bromo-3-(2-nitrovinyl)indole in a solvent like anhydrous diethyl ether or tetrahydrofuran (THF).
-
Slowly add a reducing agent, such as lithium aluminum hydride (LiAlH₄), to the suspension under an inert atmosphere (e.g., nitrogen or argon).
-
Reflux the mixture for several hours.
-
After cooling, carefully quench the reaction with water and a sodium hydroxide solution.
-
Filter the resulting mixture and extract the filtrate with an organic solvent.
-
Dry the organic layer and evaporate the solvent to obtain crude 5-bromotryptamine.
Step 3: Formation of the Hydrochloride Salt
-
Dissolve the crude 5-bromotryptamine in a suitable organic solvent (e.g., diethyl ether or isopropanol).
-
Bubble hydrogen chloride gas through the solution or add a solution of HCl in a compatible solvent.
-
The hydrochloride salt will precipitate out of the solution.
-
Filter the solid, wash with a cold solvent, and dry under a vacuum to yield this compound.
Fischer Indole Synthesis of 5-Bromo-N,N-dimethyltryptamine (5-Br-DMT)
This method is a widely adopted route for constructing the indole core of tryptamines.[2]
-
Reaction Setup: Combine 4-bromophenylhydrazine hydrochloride and 4-(dimethylamino)butyraldehyde diethyl acetal in a round-bottom flask.[2][3]
-
Acid Catalysis: Add a dilute solution of sulfuric acid (e.g., 5% in a 1:1 acetonitrile/water mixture) to the mixture to catalyze the condensation and cyclization reactions.[2][3]
-
Reaction: Heat the mixture to facilitate the formation of the indole ring.
-
Workup and Purification: After the reaction is complete, cool the mixture and neutralize it with a base. Extract the product with an organic solvent. The crude product is then purified using column chromatography to yield pure 5-Br-DMT.[3]
Head-Twitch Response (HTR) Assay
This assay is a standard behavioral model to assess the potential hallucinogenic activity of a compound by measuring 5-HT₂A receptor activation in mice.
-
Subjects: Male C57BL/6J mice are commonly used.
-
Acclimation: Animals are habituated to the testing environment (e.g., a clear observation chamber) before drug administration.
-
Administration: 5-Br-DMT or the test compound is administered, typically via intraperitoneal (i.p.) injection, at various doses.
-
Observation: The frequency of rapid, involuntary headshakes is counted for a defined period after administration.
-
Analysis: The number of head twitches in the drug-treated group is compared to a vehicle-treated control group to determine the compound's effect.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Biosynthesis of 5-Br-DMT from L-Tryptophan.
Caption: Signaling pathways of 5-Br-DMT at serotonin receptors.
References
An In-Depth Technical Guide to the Structural Elucidation and Spectroscopy of 5-Bromotryptamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation and spectroscopic properties of 5-Bromotryptamine hydrochloride. The information presented is intended to support research, development, and quality control activities involving this compound.
Chemical Structure and Properties
This compound is a halogenated derivative of the neurotransmitter tryptamine. The presence of a bromine atom at the 5-position of the indole ring significantly influences its chemical and biological properties.
Chemical Structure:
Figure 1: Chemical structure of this compound.
Table 1: Chemical and Physical Properties
| Property | Value | Reference |
| IUPAC Name | 2-(5-bromo-1H-indol-3-yl)ethan-1-amine hydrochloride | [1] |
| Molecular Formula | C₁₀H₁₂BrClN₂ | [2] |
| Molecular Weight | 275.58 g/mol | [2] |
| CAS Number | 81868-12-4 | [2] |
| Appearance | Solid | |
| Melting Point | 249 °C (decomposition) | [3] |
| Solubility | Soluble in aqueous solutions | [4] |
Spectroscopic Data
The structural elucidation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the indole ring, the ethylamine side chain protons, and the amine and indole NH protons. The chemical shifts are influenced by the electron-withdrawing effect of the bromine atom and the protonation of the amino group.
Table 2: Predicted ¹H NMR Spectral Data
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Indole N-H | ~11.0 | Broad singlet | - |
| H-2 | ~7.3 | Singlet | - |
| H-4 | ~7.8 | Doublet | ~1.8 |
| H-6 | ~7.2 | Doublet of doublets | ~8.5, 1.8 |
| H-7 | ~7.4 | Doublet | ~8.5 |
| CH₂ (α to indole) | ~3.1 | Triplet | ~7.0 |
| CH₂ (β to indole) | ~3.3 | Triplet | ~7.0 |
| NH₃⁺ | ~8.2 | Broad singlet | - |
Note: Predicted values are based on typical chemical shifts for substituted tryptamines and may vary depending on the solvent and experimental conditions.
¹³C NMR Spectroscopy
The carbon NMR spectrum provides information on the number and electronic environment of the carbon atoms in the molecule.
Table 3: Predicted ¹³C NMR Spectral Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~125 |
| C-3 | ~112 |
| C-3a | ~128 |
| C-4 | ~124 |
| C-5 | ~114 |
| C-6 | ~122 |
| C-7 | ~113 |
| C-7a | ~135 |
| C-α (side chain) | ~25 |
| C-β (side chain) | ~40 |
Note: Predicted values are based on data for closely related compounds and may vary.[5]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
Table 4: Key FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| 3400 - 3200 | N-H (indole and amine) | Stretching |
| 3100 - 3000 | C-H (aromatic) | Stretching |
| 2960 - 2850 | C-H (aliphatic) | Stretching |
| ~1620 | C=C (aromatic) | Stretching |
| ~1580 | N-H | Bending |
| ~1450 | C-H (aliphatic) | Bending |
| 1250 - 1000 | C-N | Stretching |
| 800 - 700 | C-H (aromatic) | Out-of-plane bending |
| 600 - 500 | C-Br | Stretching |
Note: The broadness of the N-H stretching band is indicative of hydrogen bonding.[6][7]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in its structural confirmation. For 5-Bromotryptamine, the protonated molecule [M+H]⁺ would be observed.
Table 5: Mass Spectrometry Data
| Ion | m/z (calculated) | m/z (observed) |
| [M+H]⁺ (C₁₀H₁₂BrN₂⁺) | 239.0233 | 239.018 |
Observed m/z for the free base.[8]
Fragmentation Pattern:
The primary fragmentation pathway for tryptamines involves the cleavage of the C-C bond beta to the indole ring, resulting in the formation of a stable immonium ion.
References
- 1. eng.uc.edu [eng.uc.edu]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. spectrabase.com [spectrabase.com]
- 4. Serotonin (5‐Hydroxytryptamine): Metabolism, Signaling, Biological Functions, Diseases, and Emerging Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 8. 5-Bromotryptamine | C10H11BrN2 | CID 77158 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Pharmacology of 5-Bromotryptamine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromotryptamine hydrochloride is a halogenated derivative of the neurotransmitter serotonin and a member of the tryptamine class of compounds. It serves as a valuable research tool in neuroscience and pharmacology, primarily for its activity as a serotonin receptor agonist. This technical guide provides a comprehensive overview of the pharmacology of this compound, with a focus on its mechanism of action, receptor binding profiles, and physiological effects. Due to the limited availability of specific pharmacological data for this compound, this guide incorporates extensive data from its close structural analog, 5-Bromo-N,N-dimethyltryptamine (5-Bromo-DMT), to provide a more complete understanding of its potential pharmacological profile. Detailed experimental protocols for key assays are also provided to facilitate further research and drug development efforts.
Introduction
This compound is a synthetic tryptamine derivative that has garnered interest in the scientific community for its potential to modulate the serotonergic system. As a serotonin receptor agonist, it is utilized in studies investigating mood disorders, neuropharmacology, and the broader functions of serotonin-related compounds.[1] Its role as a precursor in the synthesis of more complex pharmaceutical agents further underscores its importance in drug discovery and development. This guide aims to consolidate the current understanding of the pharmacology of this compound, providing a technical resource for researchers in the field.
Physicochemical Properties
| Property | Value |
| IUPAC Name | 2-(5-bromo-1H-indol-3-yl)ethan-1-amine hydrochloride |
| Molecular Formula | C₁₀H₁₂BrClN₂ |
| Molecular Weight | 275.58 g/mol |
| CAS Number | 81868-12-4 |
| Appearance | Off-white to light yellow powder |
| Solubility | Soluble in aqueous solutions |
Pharmacology
The primary mechanism of action of 5-Bromotryptamine is believed to be its interaction with serotonin (5-HT) receptors. While specific binding affinity and functional activity data for this compound are not extensively available in the public domain, the pharmacological profile of its N,N-dimethylated analog, 5-Bromo-DMT, offers significant insights.
Receptor Binding Affinity
The following table summarizes the receptor binding affinities (Ki) of 5-Bromo-DMT for various human serotonin receptors and the serotonin transporter (SERT). The Ki value represents the concentration of the ligand required to occupy 50% of the receptors in a competition binding assay, with lower values indicating higher affinity.
Table 1: Receptor Binding Affinities (Ki) of 5-Bromo-DMT
| Target | Ki (nM) |
| 5-HT₁A Receptor | 16.9 |
| 5-HT₂A Receptor | 138 |
| 5-HT₂B Receptor | 403 |
| 5-HT₂C Receptor | 193 |
| Serotonin Transporter (SERT) | 971 |
Data sourced from Wikipedia, citing relevant primary literature.[2]
Functional Activity
Functional assays determine the effect of a ligand on receptor activity. The following table presents the functional activity of 5-Bromo-DMT, including its half-maximal effective concentration (EC₅₀) or half-maximal inhibitory concentration (IC₅₀) and maximal efficacy (Eₘₐₓ).
Table 2: Functional Activity of 5-Bromo-DMT
| Target | Activity | Potency (EC₅₀/IC₅₀) (nM) | Efficacy (Eₘₐₓ) (%) |
| 5-HT₁A Receptor | Weak Full Agonist | 1,810 | 94 |
| 5-HT₂A Receptor | Partial Agonist | 77.7 - 3,090 | 34 - 100 |
| Serotonin Transporter (SERT) | Very Weak Inhibitor | 8,055 | N/A |
Data sourced from Wikipedia, citing relevant primary literature.[2]
Signaling Pathways
Activation of serotonin receptors by an agonist like 5-Bromotryptamine initiates a cascade of intracellular signaling events. The specific pathway depends on the receptor subtype and the G protein to which it couples. For instance, 5-HT₂A receptors are known to couple to Gq/G₁₁ proteins, leading to the activation of phospholipase C (PLC) and subsequent production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium levels.[3][4]
Physiological Effects
The physiological effects of 5-Bromotryptamine are anticipated to be consistent with its activity at serotonin receptors. Based on data from 5-Bromo-DMT, potential effects include:
-
Antidepressant-like Effects: In preclinical models, 5-Bromo-DMT has demonstrated antidepressant-like properties.[5]
-
Sedative-like Effects: The compound has been shown to reduce locomotor activity in animal models, suggesting a sedative or calming effect.[6]
-
Lack of Hallucinogenic Activity: Unlike many other tryptamines, 5-Bromo-DMT does not appear to induce the head-twitch response in rodents, a behavioral proxy for hallucinogenic potential in humans.[2]
Experimental Protocols
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for a specific receptor.
Objective: To determine the Ki of this compound for various serotonin receptor subtypes.
Materials:
-
Cell membranes expressing the target human serotonin receptor (e.g., from transfected CHO or HEK293 cells).
-
Radiolabeled ligand specific for the target receptor (e.g., [³H]ketanserin for 5-HT₂A).
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well filter plates (e.g., Millipore MAFB plates).[7]
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, combine the cell membranes, radiolabeled ligand (at a concentration near its Kd), and either buffer (for total binding), a saturating concentration of a known non-radiolabeled ligand (for non-specific binding), or the test compound (this compound).
-
Incubate the plate to allow binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Terminate the reaction by rapid filtration through the filter plate using a vacuum manifold.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value of this compound from a competition binding curve and then calculate the Ki value using the Cheng-Prusoff equation.
Calcium Flux Functional Assay
This assay measures the increase in intracellular calcium concentration following receptor activation.
Objective: To determine the EC₅₀ and Eₘₐₓ of this compound at Gq-coupled serotonin receptors (e.g., 5-HT₂A).
Materials:
-
CHO-K1 or HEK293 cells stably expressing the target serotonin receptor.[3]
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM).
-
This compound.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Fluorescence plate reader with an injection system.
Procedure:
-
Seed the cells in a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's protocol (e.g., incubate with Fluo-4 AM for 30-60 minutes at 37°C).[8]
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Inject serial dilutions of this compound into the wells and immediately begin recording the fluorescence intensity over time.
-
Record the peak fluorescence intensity for each concentration.
-
Plot the change in fluorescence against the log concentration of the compound and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ.
Rodent Forced Swim Test
This in vivo assay is a common behavioral model used to screen for antidepressant-like activity.
Objective: To evaluate the potential antidepressant-like effects of this compound in rodents.
Materials:
-
Male mice or rats.
-
This compound.
-
Vehicle control (e.g., saline).
-
A cylindrical container filled with water (23-25°C) to a depth where the animal cannot touch the bottom.[9]
-
Video recording equipment.
Procedure:
-
Acclimate the animals to the testing room for at least 60 minutes before the experiment.[10]
-
Administer this compound or vehicle to the animals (e.g., via intraperitoneal injection) at a predetermined time before the test (e.g., 30 minutes).
-
Gently place each animal individually into the water-filled cylinder for a set duration (e.g., 6 minutes).[9]
-
Record the entire session for later analysis.
-
After the test, remove the animals from the water, dry them, and return them to their home cages.
-
Score the video recordings for the duration of immobility (the time the animal spends floating with only minimal movements to keep its head above water).
-
Compare the immobility time between the compound-treated and vehicle-treated groups. A significant reduction in immobility time is indicative of an antidepressant-like effect.
Conclusion
This compound is a valuable pharmacological tool for investigating the serotonergic system. While direct and comprehensive pharmacological data for this specific compound are limited, the extensive research on its N,N-dimethylated analog, 5-Bromo-DMT, provides a strong foundation for predicting its activity as a serotonin receptor agonist with potential antidepressant and sedative-like effects, and a low likelihood of producing hallucinogenic effects. The experimental protocols detailed in this guide offer a framework for researchers to further elucidate the specific pharmacological profile of this compound and explore its therapeutic potential. Future studies are warranted to establish the precise binding affinities and functional activities of this compound at various serotonin receptor subtypes to fully characterize its pharmacological properties and guide its application in neuroscience research and drug development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 5-Bromo-DMT - Wikipedia [en.wikipedia.org]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. innoprot.com [innoprot.com]
- 5. 5-Bromo-N,N-dimethyltryptamine|High-Purity Research Chemical [benchchem.com]
- 6. grokipedia.com [grokipedia.com]
- 7. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NMDA-receptor Study Protocol - JoVE Journal [jove.com]
- 9. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
- 10. iacuc.ucsf.edu [iacuc.ucsf.edu]
5-Bromotryptamine Hydrochloride: A Technical Guide to its Serotonin Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the serotonin (5-HT) receptor binding affinity of 5-Bromotryptamine and its close structural analog, 5-Bromo-N,N-dimethyltryptamine (5-Bromo-DMT). Due to a notable lack of publicly available binding data for 5-Bromotryptamine hydrochloride, this document presents the detailed pharmacological profile of 5-Bromo-DMT as a primary surrogate to infer the potential interactions of 5-Bromotryptamine with serotonergic systems. This guide includes a summary of its binding affinities (Ki), functional activities (EC50/IC50), detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers in neuroscience, pharmacology, and drug development.
Introduction
This compound is a brominated derivative of the endogenous neurotransmitter tryptamine.[1] As a structural analog of serotonin (5-hydroxytryptamine), it is recognized as a serotonin receptor agonist and serves as a precursor in the synthesis of various pharmaceutical compounds targeting the central nervous system.[1] Understanding the interaction of 5-Bromotryptamine and its derivatives with the diverse family of serotonin receptors is crucial for elucidating their pharmacological effects and therapeutic potential.
The serotonin receptor system, comprising at least 14 distinct subtypes, is implicated in a vast array of physiological and pathophysiological processes, including mood, cognition, and motor function. Consequently, ligands that selectively target these receptors are of significant interest in drug discovery.
This guide focuses on the binding and functional characteristics of 5-Bromotryptamine's close analog, 5-Bromo-DMT, at key serotonin receptor subtypes, providing a foundational understanding for further research and development.
Quantitative Binding and Functional Data
The following tables summarize the in vitro binding affinities (Ki) and functional activities (EC50/IC50) of 5-Bromo-N,N-dimethyltryptamine (5-Bromo-DMT) at various human serotonin receptor subtypes and the serotonin transporter (SERT). The inhibition constant (Ki) reflects the binding affinity of a compound to a receptor, where a lower Ki value indicates a higher affinity. The half-maximal effective concentration (EC50) represents the concentration of an agonist that produces 50% of the maximal response, while the half-maximal inhibitory concentration (IC50) indicates the concentration of an antagonist or inhibitor required to block 50% of a specific response.
Table 1: Binding Affinity (Ki) of 5-Bromo-DMT at Human Serotonin Receptors and Transporter [2]
| Receptor Subtype | Ki (nM) |
| 5-HT1A | 16.9 |
| 5-HT2A | 138 |
| 5-HT2B | 403 |
| 5-HT2C | 193 |
| SERT | 971 |
Table 2: Functional Activity (EC50/IC50) and Efficacy (Emax) of 5-Bromo-DMT at Human Serotonin Receptors [2]
| Receptor Subtype | Assay Type | Parameter | Value |
| 5-HT1A | Agonist Activity | EC50 (nM) | 1,810 |
| Emax (%) | 94 | ||
| 5-HT2A | Agonist Activity | EC50 (nM) | 77.7 - 3,090 |
| Emax (%) | 34 - 100 | ||
| SERT | Reuptake Inhibition | IC50 (nM) | 8,055 |
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the binding affinity and functional activity of tryptamine derivatives at serotonin receptors.
Radioligand Binding Assay (Competitive Inhibition)
Objective: To determine the binding affinity (Ki) of a test compound for a specific serotonin receptor subtype.
Principle: This assay measures the ability of a non-radiolabeled test compound to compete with a radiolabeled ligand for binding to a specific receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50, which can then be used to calculate the Ki value using the Cheng-Prusoff equation.
Materials:
-
Receptor Source: Membranes from cultured cells (e.g., HEK293 or CHO cells) stably expressing the human serotonin receptor of interest, or homogenized brain tissue from rodents.
-
Radioligand: A high-affinity radiolabeled ligand specific for the receptor subtype (e.g., [³H]-8-OH-DPAT for 5-HT1A, [³H]-Ketanserin for 5-HT2A).
-
Test Compound: this compound or its analogs at a range of concentrations.
-
Assay Buffer: Typically 50 mM Tris-HCl buffer with appropriate ions (e.g., MgCl2, CaCl2) at a physiological pH (e.g., 7.4).
-
Non-specific Binding Control: A high concentration of a known, non-radiolabeled ligand for the receptor to determine non-specific binding.
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B or GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.
-
Scintillation Counter: To measure the radioactivity trapped on the filters.
-
Scintillation Fluid.
Procedure:
-
Membrane Preparation:
-
Harvest cells or dissect brain tissue and homogenize in ice-cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in the assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).
-
-
Assay Incubation:
-
In a 96-well plate, add the following to each well in this order:
-
Assay buffer.
-
Test compound at various concentrations (typically a serial dilution). For total binding wells, add buffer instead. For non-specific binding wells, add the non-specific binding control.
-
Radioligand at a fixed concentration (usually at or below its Kd value).
-
Membrane preparation.
-
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
-
-
Filtration:
-
Rapidly terminate the incubation by filtering the contents of each well through the glass fiber filters using the cell harvester.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value from the curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: Calcium Mobilization Assay (for Gq-coupled receptors like 5-HT2A, 2B, 2C)
Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound as an agonist at Gq-coupled serotonin receptors.
Principle: Activation of Gq-coupled receptors leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3). IP3 binds to receptors on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca²⁺). This transient increase in intracellular Ca²⁺ concentration can be measured using a calcium-sensitive fluorescent dye.
Materials:
-
Cell Line: A cell line (e.g., HEK293 or CHO) stably expressing the Gq-coupled serotonin receptor of interest.
-
Calcium Indicator Dye: A fluorescent calcium indicator such as Fluo-4 AM or Fura-2 AM.
-
Assay Buffer: A physiological salt solution such as Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium.
-
Test Compound: this compound or its analogs at various concentrations.
-
Reference Agonist: A known full agonist for the receptor (e.g., serotonin) to determine the maximal response.
-
Fluorescent Plate Reader: An instrument capable of measuring fluorescence changes over time (e.g., a FLIPR or a plate-reader with an injection system).
-
Black-walled, clear-bottom 96- or 384-well plates.
Procedure:
-
Cell Plating:
-
Seed the cells into the microplates and allow them to adhere and grow to an appropriate confluency.
-
-
Dye Loading:
-
Remove the culture medium and incubate the cells with the calcium indicator dye in assay buffer for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 37°C).
-
Wash the cells with assay buffer to remove excess dye.
-
-
Compound Addition and Measurement:
-
Place the plate in the fluorescent plate reader and measure the baseline fluorescence.
-
Add the test compound or reference agonist at various concentrations to the wells.
-
Immediately begin recording the fluorescence intensity over a period of time to capture the transient calcium response.
-
-
Data Analysis:
-
The change in fluorescence intensity (peak fluorescence minus baseline fluorescence) is proportional to the increase in intracellular calcium.
-
Plot the fluorescence change against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values. The Emax of the test compound is often expressed as a percentage of the maximal response to the reference agonist.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows.
Signaling Pathways
Caption: Simplified signaling pathways for the Gi/o-coupled 5-HT1A receptor and the Gq/11-coupled 5-HT2A receptor.
Experimental Workflows
Caption: High-level workflows for a radioligand binding assay and a calcium mobilization functional assay.
Conclusion
While direct quantitative data on the serotonin receptor binding affinity of this compound remains limited in publicly accessible literature, the pharmacological profile of its close analog, 5-Bromo-DMT, provides valuable insights. 5-Bromo-DMT exhibits moderate to high affinity for several serotonin receptor subtypes, particularly 5-HT1A and 5-HT2A, and functions as an agonist at these receptors. The methodologies and signaling pathway information provided in this guide offer a robust framework for researchers to design and interpret experiments aimed at further characterizing this compound and its derivatives. Future studies are warranted to delineate the precise binding and functional profile of this compound to better understand its potential as a pharmacological tool and therapeutic agent.
References
chemical synthesis of 5-Bromotryptamine hydrochloride explained
An In-depth Technical Guide to the Chemical Synthesis of 5-Bromotryptamine Hydrochloride
Abstract
This technical guide provides a comprehensive overview of the chemical synthesis of this compound (5-Br-Trp-HCl), a critical intermediate and research tool in neuropharmacology and medicinal chemistry. The document is structured to provide researchers, chemists, and drug development professionals with a deep understanding of the synthetic strategy, reaction mechanisms, and practical laboratory procedures. The primary focus is on the Fischer indole synthesis, a robust and widely adopted method for constructing the core indole scaffold of tryptamines. This guide explains the causality behind experimental choices, furnishes a detailed, step-by-step laboratory protocol, outlines methods for characterization and quality control, and emphasizes critical safety and handling procedures. The aim is to deliver a self-validating, authoritative resource grounded in established chemical principles and supported by comprehensive references.
Introduction: Significance of 5-Bromotryptamine
5-Bromotryptamine is a halogenated derivative of the neurotransmitter serotonin (5-hydroxytryptamine). The introduction of a bromine atom at the 5-position of the indole ring significantly alters its electronic properties and pharmacological profile, making it a valuable molecule for scientific investigation. It serves as a serotonin receptor agonist and is widely used in neuroscience research to probe the structure-activity relationships of serotonin receptors, which are implicated in mood disorders, anxiety, and other neurological conditions.[1] Furthermore, this compound is a key precursor in the synthesis of more complex bioactive compounds and pharmaceutical candidates, particularly those targeting the central nervous system.[1] Its synthesis, therefore, is a foundational process for a wide range of advanced research applications.
Synthetic Strategy: The Fischer Indole Synthesis
The construction of the 5-Bromotryptamine molecule is most reliably achieved via the Fischer indole synthesis . First discovered by Hermann Emil Fischer in 1883, this reaction remains a cornerstone of indole chemistry due to its versatility and robustness.[2][3] The general strategy involves the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or ketone, which cyclizes to form the indole ring.[3][4]
Retrosynthetic Analysis
A retrosynthetic analysis of 5-Bromotryptamine reveals the key disconnection at the indole ring, pointing directly to the Fischer synthesis. The target molecule can be traced back to two primary starting materials: (4-bromophenyl)hydrazine and a four-carbon aldehyde equivalent that provides the ethylamine side chain.
Caption: Retrosynthetic pathway for 5-Bromotryptamine.
Mechanism of the Fischer Indole Synthesis
The reaction mechanism is a well-studied, multi-step process that exemplifies several fundamental organic chemistry principles.[3][5]
-
Hydrazone Formation: The reaction begins with the condensation of (4-bromophenyl)hydrazine with an aldehyde (e.g., 4-chlorobutanal) to form the corresponding phenylhydrazone.
-
Tautomerization: The phenylhydrazone tautomerizes to its enamine isomer.
-
[2][2]-Sigmatropic Rearrangement: Under acidic catalysis, the protonated enamine undergoes a[2][2]-sigmatropic rearrangement (an electrocyclic reaction akin to a Claisen or Cope rearrangement), which breaks the N-N bond and forms a C-C bond, yielding a di-imine intermediate.
-
Rearomatization & Cyclization: The intermediate rearomatizes, and the terminal amine then performs a nucleophilic attack on the imine carbon, forming a five-membered ring (an aminal).
-
Ammonia Elimination: Finally, the elimination of ammonia under acidic conditions results in the formation of the stable, aromatic indole ring.
Caption: Key stages of the Fischer indole synthesis mechanism.
Detailed Experimental Protocol
This protocol describes the synthesis of this compound starting from (4-bromophenyl)hydrazine hydrochloride and 4-chlorobutanal diethyl acetal. The acetal is used as a protected form of the aldehyde to prevent self-polymerization.
Materials and Reagents
| Reagent | CAS No. | Molecular Weight | Quantity (Example Scale) | Moles (eq.) |
| (4-bromophenyl)hydrazine hydrochloride | 622-88-8 | 223.49 g/mol | 10.0 g | 1.0 |
| 4-chlorobutanal diethyl acetal | 6139-84-0 | 180.67 g/mol | 8.9 g | 1.1 |
| Sulfuric Acid (conc., 98%) | 7664-93-9 | 98.08 g/mol | 15 mL | - |
| Ethanol (200 proof) | 64-17-5 | 46.07 g/mol | 200 mL | - |
| Sodium Bicarbonate (sat. aq.) | 144-55-8 | 84.01 g/mol | As needed | - |
| Ethyl Acetate | 141-78-6 | 88.11 g/mol | 500 mL | - |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 g/mol | As needed | - |
| Hydrochloric Acid (in diethyl ether) | 7647-01-0 | 36.46 g/mol | As needed | - |
| Diethyl Ether | 60-29-7 | 74.12 g/mol | 200 mL | - |
Step-by-Step Procedure
Step 1: Fischer Indole Cyclization
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add (4-bromophenyl)hydrazine hydrochloride (10.0 g, 1.0 eq).
-
Add ethanol (200 mL) and stir to form a suspension.
-
Carefully add concentrated sulfuric acid (15 mL) dropwise while stirring. The mixture will warm.
-
Add 4-chlorobutanal diethyl acetal (8.9 g, 1.1 eq) to the mixture.
-
Heat the reaction mixture to reflux (approx. 80-85 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 9:1 Dichloromethane:Methanol).
Step 2: Work-up and Extraction
-
Once the reaction is complete, cool the mixture to room temperature in an ice bath.
-
Slowly and carefully pour the reaction mixture into a beaker containing 500 mL of ice-cold water.
-
Neutralize the acidic solution by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases and the pH is ~8.
-
Transfer the neutralized aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 150 mL).
-
Combine the organic layers and wash with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude 5-bromotryptamine free base as an oil or solid.[2]
Step 3: Purification
-
The crude product can be purified by silica gel column chromatography.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and pack the column.
-
Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.
-
Elute the column with a gradient solvent system, starting with 100% dichloromethane and gradually increasing the polarity by adding methanol (e.g., from 0% to 10% methanol).
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and concentrate under reduced pressure to yield pure 5-bromotryptamine free base.
Step 4: Hydrochloride Salt Formation
-
Dissolve the purified 5-bromotryptamine free base in a minimal amount of anhydrous diethyl ether (approx. 150-200 mL).
-
While stirring, add a solution of hydrochloric acid in diethyl ether (e.g., 2 M solution) dropwise until no further precipitation is observed.
-
A white or off-white solid, the hydrochloride salt, will precipitate out of the solution.
-
Stir the suspension for 30 minutes at room temperature.
-
Collect the solid product by vacuum filtration, wash it with a small amount of cold diethyl ether, and dry it under vacuum to yield the final this compound.
Experimental Workflow Diagram
Caption: General experimental workflow for the synthesis.
Characterization and Quality Control
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR | Aromatic protons on the indole ring (approx. 7.0-8.0 ppm), ethylamine side chain protons (approx. 2.8-3.2 ppm), and a broad singlet for the indole N-H (approx. 8.1-8.5 ppm). |
| ¹³C NMR | Signals corresponding to the 8 aromatic carbons of the bromo-indole ring (approx. 110-140 ppm) and the 2 aliphatic carbons of the ethylamine side chain (approx. 25-45 ppm).[6] |
| Mass Spectrometry | The mass spectrum should show a molecular ion peak [M+H]⁺ at m/z 239.0 and 241.0 in an approximate 1:1 ratio, characteristic of a monobrominated compound.[7] |
| Melting Point | A sharp melting point consistent with literature values for the pure hydrochloride salt. |
| Appearance | White to off-white crystalline solid. |
Safety, Handling, and Waste Disposal
Working with the chemicals involved in this synthesis requires strict adherence to safety protocols in a well-ventilated laboratory fume hood.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile).[8][9]
-
Hazard Overview:
-
This compound: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[8]
-
(4-bromophenyl)hydrazine hydrochloride: Toxic if swallowed, causes skin and eye irritation.
-
Concentrated Sulfuric Acid: Highly corrosive. Causes severe skin burns and eye damage. Handle with extreme care.
-
Organic Solvents (Ethanol, Ethyl Acetate, Diethyl Ether): Highly flammable. Keep away from ignition sources.[10]
-
-
Handling:
-
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[8]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[8]
-
-
Waste Disposal: All chemical waste, including solvents and reaction residues, must be disposed of in properly labeled hazardous waste containers according to institutional and local regulations.[8]
Conclusion
The Fischer indole synthesis provides an effective and reliable pathway for the production of this compound. By understanding the underlying mechanism and adhering to a carefully planned experimental protocol, researchers can successfully synthesize this valuable compound for applications in neuroscience and drug discovery. Rigorous purification and characterization are essential to ensure the quality of the final product, while a paramount focus on safety is critical throughout the entire process.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. synarchive.com [synarchive.com]
- 5. The Fischer Indole Synthesis: A Semiempirical Study. [ch.ic.ac.uk]
- 6. 5-Bromo-N,N-dimethyltryptamine|High-Purity Research Chemical [benchchem.com]
- 7. 5-Bromotryptamine | C10H11BrN2 | CID 77158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. safety.duke.edu [safety.duke.edu]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
Technical Guide to the Spectroscopic Characterization of 5-Bromotryptamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for 5-Bromotryptamine hydrochloride (CAS 81868-12-4). The information herein is crucial for the structural elucidation, purity assessment, and quality control of this compound in research and pharmaceutical development.
Spectroscopic Data
The following sections present the mass spectrometry and estimated NMR data for this compound. The data is organized into tables for clarity and ease of comparison.
Mass Spectrometry Data
Mass spectrometry of 5-Bromotryptamine typically involves the analysis of its protonated form, [M+H]⁺, which corresponds to the free base. The data presented below is for the protonated free base of 5-Bromotryptamine.
| Property | Value |
| Molecular Formula (HCl Salt) | C₁₀H₁₁BrN₂·HCl |
| Molecular Weight (HCl Salt) | 275.58 g/mol |
| Molecular Formula (Free Base) | C₁₀H₁₁BrN₂ |
| Molecular Weight (Free Base) | 239.11 g/mol |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion ([M+H]⁺) | m/z 239.018 |
Table 1: High-Resolution Mass Spectrometry Data for 5-Bromotryptamine.
| Fragment Ion (m/z) | Relative Intensity (%) |
| 221.9903 | 81.26 |
| 223.9884 | 57.37 |
| 143.0722 | 100.00 |
| 144.0756 | 8.05 |
| 222.9939 | 6.63 |
Table 2: Major Fragment Ions of Protonated 5-Bromotryptamine from LC-MS/MS Analysis.[1]
Nuclear Magnetic Resonance (NMR) Data
¹H NMR (Estimated)
| Proton Assignment | Estimated Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 (indole NH) | ~11.2 | Broad Singlet (br s) | - |
| H-2 | ~7.30 | Doublet (d) | ~2.5 |
| H-4 | ~7.80 | Doublet (d) | ~1.8 |
| H-6 | ~7.25 | Doublet of Doublets (dd) | ~8.5, 1.8 |
| H-7 | ~7.40 | Doublet (d) | ~8.5 |
| -CH₂- (α to indole) | ~3.10 | Triplet (t) | ~7.5 |
| -CH₂- (β to indole) | ~3.20 | Triplet (t) | ~7.5 |
| -NH₃⁺ | ~8.2 | Broad Singlet (br s) | - |
Table 3: Estimated ¹H NMR Chemical Shifts for this compound in DMSO-d₆.
¹³C NMR (Estimated)
| Carbon Assignment | Estimated Chemical Shift (δ, ppm) |
| C-2 | ~125.0 |
| C-3 | ~110.0 |
| C-3a | ~128.0 |
| C-4 | ~123.0 |
| C-5 | ~114.0 |
| C-6 | ~124.0 |
| C-7 | ~113.0 |
| C-7a | ~136.0 |
| -CH₂- (α to indole) | ~22.0 |
| -CH₂- (β to indole) | ~40.0 |
Table 4: Estimated ¹³C NMR Chemical Shifts for this compound in DMSO-d₆.
Experimental Protocols
The following are detailed methodologies for the acquisition of NMR and mass spectrometry data for this compound, based on standard laboratory practices.
NMR Spectroscopy Protocol
-
Sample Preparation:
-
Weigh approximately 10-15 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Vortex the mixture until the sample is fully dissolved.
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
Solvent: DMSO-d₆.
-
Temperature: 298 K.
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-32.
-
Relaxation Delay: 2 seconds.
-
Processing: Fourier transform the acquired Free Induction Decay (FID) with a line broadening of 0.3 Hz. Phase and baseline correct the resulting spectrum.
-
-
¹³C NMR Data Acquisition:
-
Spectrometer: 100 MHz or higher corresponding ¹³C frequency.
-
Solvent: DMSO-d₆.
-
Temperature: 298 K.
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Spectral Width: 0-150 ppm.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation Delay: 5 seconds.
-
Processing: Fourier transform the FID with a line broadening of 1.0 Hz. Phase and baseline correct the spectrum.
-
Mass Spectrometry Protocol
-
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Further dilute the stock solution to a final concentration of 1-10 µg/mL for analysis.
-
-
LC-MS/MS Data Acquisition:
-
Chromatography System: A standard High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient from 5% to 95% Mobile Phase B over several minutes to ensure elution of the analyte.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
-
Mass Spectrometer: A tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive.
-
MS1 Scan Range: m/z 100-400.
-
MS/MS: Product ion scan of the precursor ion at m/z 239.0.
-
Collision Energy: Ramped or set at a specific voltage (e.g., 20-40 eV) to induce fragmentation.
-
Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.
Caption: Experimental workflow for NMR and MS analysis.
References
Methodological & Application
Application Notes and Protocols for 5-Bromotryptamine Hydrochloride in Neuropharmacology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromotryptamine hydrochloride is a tryptamine derivative with significant potential in neuropharmacology research. As a serotonin receptor agonist, it serves as a valuable tool for investigating the serotonergic system, which is implicated in a wide range of physiological and pathological processes, including mood, cognition, and neuropsychiatric disorders.[1] Its structural similarity to endogenous serotonin and other psychoactive tryptamines makes it a compound of interest for studying receptor binding, functional activity, and downstream signaling pathways. Furthermore, this compound can serve as a precursor in the synthesis of other bioactive compounds, expanding its utility in medicinal chemistry and drug discovery.[1]
These application notes provide an overview of the utility of this compound in neuropharmacology, along with detailed protocols for key in vitro and in vivo experiments.
Physicochemical Properties and Safety Information
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₁BrN₂·HCl | [2] |
| Molecular Weight | 275.58 g/mol | [2] |
| Appearance | Light yellow to off-white crystalline solid/powder | [1][2] |
| CAS Number | 81868-12-4 | [2][3] |
| Storage | Store at 0-8 °C in a well-ventilated place. Keep container tightly closed. | [1][2] |
| Safety | Causes skin and serious eye irritation. May cause respiratory irritation. Avoid breathing dust and ensure thorough washing after handling. Wear appropriate personal protective equipment (gloves, eye protection). | [2] |
Mechanism of Action and Receptor Profile
The closely related compound, 5-Bromo-N,N-dimethyltryptamine (5-Bromo-DMT), has been shown to be a partial agonist at the 5-HT2A receptor and also exhibits affinity for 5-HT1A, 5-HT2B, and 5-HT2C receptors, as well as the serotonin transporter (SERT).[4] It is plausible that this compound shares a similar, though not identical, receptor binding profile. 5-substituted tryptamines generally exhibit high affinity for 5-HT1A receptors and variable affinity for 5-HT2A receptors.[5]
Table of Receptor Binding Affinities (Ki) for the related compound 5-Bromo-DMT
| Receptor Subtype | Ki (nM) |
| 5-HT1A | 16.9 |
| 5-HT2A | 138 |
| 5-HT2B | 403 |
| 5-HT2C | 193 |
| SERT | 971 |
Data is for 5-Bromo-DMT as a proxy for this compound.
Signaling Pathways
As an agonist at various 5-HT receptor subtypes, which are predominantly G-protein coupled receptors (GPCRs), this compound is expected to modulate several key intracellular signaling cascades. The specific pathway activated depends on the receptor subtype and the G-protein to which it couples (Gαs, Gαi/o, or Gαq/11).
-
Gαq/11 Pathway (e.g., via 5-HT2A, 5-HT2C receptors): Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[3][6]
-
Gαi/o Pathway (e.g., via 5-HT1A, 5-HT1B receptors): This pathway is primarily inhibitory. Activation leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[1][6]
-
Gαs Pathway (e.g., via 5-HT4, 5-HT6, 5-HT7 receptors): In contrast to the Gαi/o pathway, this pathway stimulates adenylyl cyclase, leading to an increase in cAMP and activation of PKA.[1]
These primary signaling events can subsequently influence downstream pathways, such as the mitogen-activated protein kinase (MAPK) cascade, affecting gene expression and cellular function.[6]
Experimental Protocols
The following are generalized protocols that can be adapted for the use of this compound in neuropharmacology research.
In Vitro Receptor Binding Assay (Radioligand Displacement)
This protocol is adapted from a high-throughput screening method for the 5-HT2A receptor and can be modified for other 5-HT receptor subtypes.[7]
Objective: To determine the binding affinity (Ki) of this compound for a specific 5-HT receptor subtype.
Materials:
-
Cell membranes expressing the human 5-HT receptor of interest (e.g., from CHO-K1 or HEK293 cells).
-
Radioligand specific for the receptor subtype (e.g., [³H]ketanserin for 5-HT2A).
-
This compound.
-
Non-specific binding control (e.g., a high concentration of a known antagonist like ketanserin).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well filter plates (e.g., Millipore MultiScreen with GF/B filters).
-
Scintillation cocktail and microplate scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in order:
-
Assay buffer.
-
Radioligand at a concentration near its Kd.
-
This compound at various concentrations (for competition curve) or buffer (for total binding) or non-specific binding control.
-
Cell membrane preparation (protein concentration to be optimized, e.g., 70 µ g/well ).[7]
-
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60 minutes).
-
Transfer the contents of the wells to the 96-well filter plate and aspirate the liquid using a vacuum manifold.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filter plate (e.g., at 50°C for 2 hours).[7]
-
Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound and determine the IC50 value using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Functional Assay (Calcium Flux)
This protocol is based on methods used to assess the antagonist activity of 6-bromotryptamine derivatives at the 5-HT2A receptor and can be adapted to measure the agonist activity of this compound.[8]
Objective: To determine the functional potency (EC50) and efficacy of this compound at a Gαq-coupled 5-HT receptor.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human 5-HT receptor of interest (e.g., 5-HT2A).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).
-
This compound.
-
A known full agonist for the receptor as a positive control.
-
A fluorescence plate reader with an injection system.
Procedure:
-
Plate the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (e.g., incubate with Fluo-4 AM for 1 hour at 37°C).
-
Wash the cells with assay buffer to remove excess dye.
-
Prepare serial dilutions of this compound in assay buffer.
-
Place the plate in the fluorescence reader and measure the baseline fluorescence.
-
Inject the different concentrations of this compound into the wells and record the change in fluorescence over time, which corresponds to the intracellular calcium concentration.
-
Determine the peak fluorescence response for each concentration.
-
Plot the peak response against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
-
Compare the Emax of this compound to that of the known full agonist to determine its relative efficacy.
In Vivo Behavioral Assay (Forced Swim Test in Mice)
The Forced Swim Test (FST) is a common preclinical model used to assess antidepressant-like activity. This protocol is a general guideline and should be performed in accordance with institutional animal care and use committee (IACUC) regulations. Studies have shown that tryptamine-based psychedelics can produce antidepressant-like effects in rodents.
Objective: To evaluate the potential antidepressant-like effects of this compound.
Materials:
-
Male mice (e.g., C57BL/6J).
-
This compound.
-
Vehicle (e.g., saline or 0.5% DMSO in saline).
-
A known antidepressant as a positive control (e.g., fluoxetine).
-
A cylindrical container (e.g., 25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Video recording and analysis software.
Procedure:
-
Acclimate the mice to the experimental room for at least 1 hour before testing.
-
Administer this compound, vehicle, or the positive control to different groups of mice via the desired route (e.g., intraperitoneal injection) at a specific time before the test (e.g., 30 minutes).
-
Gently place each mouse individually into the cylinder of water for a 6-minute test session.
-
Record the entire session with a video camera.
-
Score the duration of immobility during the last 4 minutes of the 6-minute session. Immobility is defined as the absence of active, escape-oriented behaviors, with the mouse making only small movements to keep its head above water.
-
After the test, remove the mouse, dry it, and return it to its home cage.
-
Analyze the data using appropriate statistical methods (e.g., one-way ANOVA followed by a post-hoc test) to compare the duration of immobility between the different treatment groups. A significant reduction in immobility time compared to the vehicle group suggests an antidepressant-like effect.
Conclusion
This compound is a versatile tool for neuropharmacological research, offering the potential to probe the complexities of the serotonergic system. The protocols provided herein offer a framework for investigating its binding affinity, functional potency, and behavioral effects. By employing these and other experimental paradigms, researchers can further elucidate the role of 5-HT receptors in health and disease, and potentially identify new avenues for therapeutic intervention. The close relationship to compounds like 5-Bromo-DMT, which has shown antidepressant and psychoplastogenic properties with low hallucinogenic potential, makes this compound a particularly interesting candidate for further study.
References
- 1. Serotonin Receptors - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. In vivo pharmacological studies on the interactions between tryptamine and 5-hydroxytryptamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-Hydroxytryptamine receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural studies of serotonin receptor family [bmbreports.org]
- 7. [PDF] 5-HT2ARs Mediate Therapeutic Behavioral Effects of Psychedelic Tryptamines. | Semantic Scholar [semanticscholar.org]
- 8. 5-HT2ARs Mediate Therapeutic Behavioral Effects of Psychedelic Tryptamines - PMC [pmc.ncbi.nlm.nih.gov]
Application of 5-Bromotryptamine Hydrochloride in Antidepressant Studies
For Researchers, Scientists, and Drug Development Professionals
Application Notes
5-Bromotryptamine hydrochloride is a tryptamine derivative with potential applications in the field of neuroscience, particularly in the study of mood disorders such as depression. As a structural analog of the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT), it is hypothesized to exert its effects by interacting with various serotonin receptors. While specific research on the antidepressant properties of this compound is limited in publicly available literature, studies on closely related brominated tryptamines suggest potential antidepressant-like activity. This document provides an overview of the potential applications and relevant experimental protocols for investigating the antidepressant effects of this compound, drawing upon data from analogous compounds.
The primary mechanism of action for many antidepressant drugs involves the modulation of the serotonergic system.[1] This can include inhibition of the serotonin transporter (SERT) or direct interaction with serotonin receptors.[2][3] Tryptamine derivatives, including 5-Bromotryptamine, are known to interact with various 5-HT receptor subtypes, such as 5-HT1A, 5-HT2A, 5-HT2C, and others, which are implicated in the pathophysiology of depression.[4][5][6][7][8][9][10]
Research on analogous compounds, such as 5,6-dibromo-N,N-dimethyltryptamine, has demonstrated significant antidepressant-like activity in preclinical models like the Forced Swim Test (FST).[11] This suggests that this compound may also exhibit similar properties and warrants investigation as a potential antidepressant drug lead.
Quantitative Data from Analogous Compounds
The following table summarizes data from studies on a related compound, 5,6-dibromo-N,N-dimethyltryptamine, which provides a basis for designing experiments with this compound.
| Compound | Assay | Species | Dose/Concentration | Effect | Reference |
| 5,6-dibromo-N,N-dimethyltryptamine | Forced Swim Test | Mouse | 20 mg/kg | 89% decrease in immobility time | [11] |
| Citalopram (Positive Control) | Forced Swim Test | Mouse | 5 mg/kg | 40% decrease in immobility time | [11] |
| Desipramine (Positive Control) | Forced Swim Test | Mouse | 20 mg/kg | 27% decrease in immobility time | [11] |
Experimental Protocols
Serotonin Receptor Binding Assays
This protocol is a general guideline for determining the binding affinity of this compound to various serotonin receptor subtypes.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for specific 5-HT receptors.
Materials:
-
Cell membranes expressing the human 5-HT receptor of interest (e.g., 5-HT1A, 5-HT2A).
-
Radioligand specific for the receptor subtype (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]Ketanserin for 5-HT2A).
-
This compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4).
-
Non-specific binding control (e.g., 10 µM serotonin).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add the cell membranes, radioligand, and either buffer (for total binding), non-specific control, or a concentration of this compound.
-
Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Rapidly filter the incubation mixture through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
Workflow for Receptor Binding Assay:
Caption: Workflow of a competitive radioligand binding assay.
In Vivo Behavioral Assays for Antidepressant-Like Activity
The FST is a widely used behavioral test to screen for potential antidepressant drugs based on the observation that animals will adopt an immobile posture after a period of active swimming in an inescapable cylinder of water.[12][13] Antidepressant treatment increases the duration of active, escape-oriented behaviors.[8][12]
Materials:
-
Male C57BL/6J mice (or other suitable strain).
-
This compound.
-
Vehicle (e.g., saline, 0.5% carboxymethylcellulose).
-
Positive control (e.g., fluoxetine, imipramine).
-
Cylindrical water tank (e.g., 25 cm high, 10 cm diameter).
-
Water at 23-25°C.
-
Video recording and analysis software.
Procedure:
-
Administer this compound, vehicle, or positive control to different groups of mice via intraperitoneal (i.p.) injection 30-60 minutes before the test.
-
Fill the cylinder with water to a depth where the mouse cannot touch the bottom with its tail or paws (approximately 15 cm).
-
Gently place each mouse into the water-filled cylinder.
-
Record the session for 6 minutes.
-
Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of movement except for small motions necessary to keep the head above water.
-
After the test, remove the mouse, dry it with a towel, and return it to its home cage.
-
Analyze the data to compare the immobility time between the different treatment groups.
The TST is another common behavioral despair model used to screen for antidepressant-like activity.[4][6][14][15] Mice are suspended by their tails, and the duration of immobility is measured.[4][6][14][15]
Materials:
-
Male C57BL/6J mice (or other suitable strain).
-
This compound.
-
Vehicle.
-
Positive control.
-
Tail suspension apparatus.
-
Adhesive tape.
-
Video recording and analysis software.
Procedure:
-
Administer this compound, vehicle, or positive control to different groups of mice (i.p.) 30-60 minutes before the test.
-
Securely attach a piece of adhesive tape to the tail of the mouse (approximately 1-2 cm from the tip).
-
Suspend the mouse by its tail from the suspension bar.
-
Record the session for 6 minutes.
-
Score the total duration of immobility during the 6-minute test. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.
-
After the test, remove the mouse and return it to its home cage.
-
Compare the immobility time across treatment groups.
Workflow for In Vivo Behavioral Testing:
Caption: General workflow for conducting in vivo behavioral assays.
Signaling Pathway Analysis
To understand the mechanism of action of this compound, it is crucial to investigate its effect on downstream signaling pathways associated with the serotonin receptors it targets. For instance, 5-HT2A receptors are Gq-coupled and their activation leads to an increase in intracellular calcium.
Calcium Mobilization Assay (for 5-HT2A receptor agonism):
Objective: To determine if this compound acts as an agonist at the 5-HT2A receptor by measuring changes in intracellular calcium levels.
Materials:
-
HEK293 cells stably expressing the human 5-HT2A receptor.
-
This compound.
-
Positive control agonist (e.g., serotonin).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Fluorescence plate reader.
Procedure:
-
Plate the 5-HT2A expressing cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Wash the cells with assay buffer to remove excess dye.
-
Prepare serial dilutions of this compound and the positive control.
-
Use a fluorescence plate reader to measure the baseline fluorescence.
-
Add the different concentrations of this compound or the positive control to the wells.
-
Immediately measure the change in fluorescence over time.
-
Calculate the increase in intracellular calcium concentration based on the change in fluorescence intensity.
-
Determine the EC50 value (concentration of the compound that produces 50% of the maximal response) to assess the potency of this compound as a 5-HT2A receptor agonist.
Hypothesized 5-HT2A Receptor Signaling Pathway:
Caption: Gq-coupled 5-HT2A receptor signaling cascade.
References
- 1. Antidepressant-like behavioral effects mediated by 5-Hydroxytryptamine(2C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. protocols.io [protocols.io]
- 3. animal.research.wvu.edu [animal.research.wvu.edu]
- 4. researchgate.net [researchgate.net]
- 5. Discovery and Structure-Based Optimization of 6-Bromotryptamine Derivatives as Potential 5-HT2A Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. conductscience.com [conductscience.com]
- 9. 5-Hydroxytryptamine receptor assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 11. Identification of antidepressant drug leads through the evaluation of marine natural products with neuropsychiatric pharmacophores - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lasa.co.uk [lasa.co.uk]
- 13. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tail suspension test - Wikipedia [en.wikipedia.org]
- 15. iacuc.ucsf.edu [iacuc.ucsf.edu]
5-Bromotryptamine Hydrochloride: A Versatile Precursor for the Synthesis of Serotonergic Drug Candidates
Application Note
Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, pharmacology, and neuroscience.
Introduction: 5-Bromotryptamine hydrochloride is a valuable and versatile starting material in the synthesis of a variety of bioactive molecules, particularly those targeting the serotonergic system.[1] The presence of the bromine atom at the 5-position of the indole ring offers a strategic point for further chemical modification and has been shown to influence the pharmacological profile of tryptamine derivatives.[2] This application note provides detailed protocols for the synthesis of two classes of promising drug candidates derived from 5-bromotryptamine: N,N-dimethyl-5-bromotryptamine (5-Bromo-DMT), a potential non-hallucinogenic antidepressant, and N-acyl-5-bromotryptamines, which have shown antagonist activity at the 5-HT2A receptor.
Key Applications and Derivatives
5-Bromotryptamine serves as a crucial precursor for generating libraries of compounds for structure-activity relationship (SAR) studies aimed at developing novel therapeutics for neurological and psychiatric disorders. The primary amine of the tryptamine scaffold allows for a wide range of chemical transformations, including alkylation and acylation, to yield diverse derivatives with distinct pharmacological properties.
1. Synthesis of 5-Bromo-N,N-dimethyltryptamine (5-Bromo-DMT): A Potential Non-Hallucinogenic Antidepressant
5-Bromo-DMT is a naturally occurring psychedelic compound found in certain marine sponges.[3][4] However, recent studies have revealed its potential as a non-hallucinogenic psychoplastogen with rapid antidepressant-like effects.[5][6] Unlike classic psychedelics, 5-Bromo-DMT activates the 5-HT2A receptor without inducing the head-twitch response in rodents, a behavioral marker for hallucinogenic potential.[2][4][5] This unique pharmacological profile makes it a compelling candidate for the development of novel antidepressants.
2. Synthesis of N-Acyl-5-bromotryptamines: 5-HT2A Receptor Antagonists
Modulation of the 5-HT2A receptor is a key strategy in the treatment of various neuropsychiatric disorders, including psychosis and schizophrenia. N-acylation of bromotryptamines has been shown to produce compounds with significant 5-HT2A receptor antagonist activity. The length of the acyl chain plays a crucial role in determining the potency of these antagonists.
Experimental Protocols
Protocol 1: Synthesis of 5-Bromo-N,N-dimethyltryptamine (5-Bromo-DMT) via Reductive Amination
This protocol describes a standard laboratory-scale batch synthesis of 5-Bromo-DMT from this compound using a two-step, one-pot reductive amination procedure.
Materials:
-
This compound
-
Formaldehyde (37% aqueous solution)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
-
Hydrochloric acid (1M in diethyl ether)
Procedure:
-
To a solution of this compound (1.0 g, 3.63 mmol) in a mixture of DCM (20 mL) and MeOH (5 mL), add formaldehyde (0.88 mL, 11.8 mmol, 3.25 eq).
-
Stir the mixture at room temperature for 1 hour.
-
Slowly add sodium triacetoxyborohydride (2.31 g, 10.9 mmol, 3.0 eq) portion-wise over 15 minutes.
-
Continue stirring at room temperature for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford 5-bromo-N,N-dimethyltryptamine as a free base.
-
For the hydrochloride salt, dissolve the free base in a minimal amount of diethyl ether and add 1M HCl in diethyl ether dropwise until precipitation is complete. Filter the solid and dry under vacuum to yield 5-bromo-N,N-dimethyltryptamine hydrochloride.
Protocol 2: Synthesis of N-Hexanoyl-5-bromotryptamine
This protocol is adapted from the synthesis of N-acyl-6-bromotryptamines and is applicable for the acylation of 5-bromotryptamine.
Materials:
-
This compound
-
Triethylamine (TEA)
-
Hexanoyl chloride
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
1M Hydrochloric acid
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
Suspend this compound (1.0 g, 3.63 mmol) in DCM (20 mL).
-
Add triethylamine (1.1 mL, 7.99 mmol, 2.2 eq) and stir for 10 minutes at room temperature.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of hexanoyl chloride (0.54 mL, 3.81 mmol, 1.05 eq) in DCM (5 mL) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, 1M HCl, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield N-hexanoyl-5-bromotryptamine.
Quantitative Data
Table 1: Synthesis Yields and Characterization of 5-Bromo-DMT
| Parameter | Value | Reference |
|---|---|---|
| Yield (Continuous Flow) | 94% | [7] |
| Molecular Formula | C₁₂H₁₅BrN₂ | [3] |
| Molar Mass | 267.17 g/mol | [3] |
| Appearance | Crystalline solid | |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.05 (s, 1H), 7.55 (d, J = 1.8 Hz, 1H), 7.20 (dd, J = 8.6, 1.8 Hz, 1H), 7.15 (d, J = 8.6 Hz, 1H), 6.95 (s, 1H), 2.91 (t, J = 7.8 Hz, 2H), 2.70 (t, J = 7.8 Hz, 2H), 2.35 (s, 6H) |
| MS (ESI+) | m/z 267.0 [M+H]⁺, 269.0 [M+H]⁺ | |
Table 2: Pharmacological Profile of 5-Bromo-DMT at Serotonin Receptors
| Receptor | Kᵢ (nM) | EC₅₀ (nM) | Eₘₐₓ (%) | Reference |
|---|---|---|---|---|
| 5-HT₁ₐ | 16.9 | 1,810 | 94 | [3][4] |
| 5-HT₂ₐ | 138 | 77.7 - 3,090 | 34 - 100 | [3] |
| 5-HT₂B | 403 | - | - | [3] |
| 5-HT₂C | 193 | - | - | [3] |
| SERT | 971 | IC₅₀ = 8,055 | - |[3] |
Visualizations
References
- 1. Chemoenzymatic Synthesis of 5-Methylpsilocybin: A Tryptamine with Potential Psychedelic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 5-Bromo-DMT - Wikipedia [en.wikipedia.org]
- 5. Computer-aided design and synthesis of 5-substituted tryptamines and their pharmacology at the 5-HT1D receptor: discovery of compounds with potential anti-migraine properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Continuous flow synthesis of N,N-dimethyltryptamine (DMT) analogues with therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to the In Vitro Characterization of 5-Bromotryptamine Hydrochloride
Prepared by: Senior Application Scientist, Gemini Division
Introduction: Contextualizing 5-Bromotryptamine
5-Bromotryptamine hydrochloride is a derivative of tryptamine, distinguished by a bromine atom at the 5-position of the indole ring.[1] This modification positions it as a valuable chemical tool for researchers in neuropharmacology and medicinal chemistry. As a serotonin receptor agonist, it is instrumental in studies concerning mood disorders and the broader functions of neurotransmitter systems.[1] Its structural similarity to the endogenous neurotransmitter serotonin (5-hydroxytryptamine, 5-HT) and other psychoactive tryptamines suggests its primary molecular interactions will be with the diverse family of serotonin receptors.[2]
This guide provides a comprehensive framework for the in vitro characterization of this compound. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol functions as a self-validating system. The objective is to build a complete pharmacological profile, determining not only which receptors the compound binds to (affinity) but also the functional consequences of that binding (efficacy and potency).
The Molecular Landscape: Serotonin Receptor Signaling
The physiological effects of 5-Bromotryptamine are mediated through its interaction with serotonin receptors, a large family of G-protein coupled receptors (GPCRs), with the exception of the 5-HT3 receptor, which is a ligand-gated ion channel.[3][4] These GPCRs are broadly classified by the G-protein they couple to, which dictates the downstream intracellular signaling cascade. Understanding these pathways is critical for selecting the appropriate functional assays.
-
Gαs-coupled receptors (e.g., 5-HT4, 5-HT6, 5-HT7): Agonist binding activates adenylyl cyclase, leading to an increase in the second messenger cyclic adenosine monophosphate (cAMP).[5]
-
Gαi/o-coupled receptors (e.g., 5-HT1 family, 5-HT5): Agonist binding inhibits adenylyl cyclase, causing a decrease in intracellular cAMP levels.[4][6]
-
Gαq/11-coupled receptors (e.g., 5-HT2 family): Agonist binding activates phospholipase C (PLC), which generates inositol trisphosphate (IP3) and diacylglycerol (DAG). This leads to the mobilization of intracellular calcium (Ca2+) and activation of Protein Kinase C (PKC).[7][8]
Caption: Overview of major serotonin GPCR signaling pathways.
Part 1: Defining Target Engagement - Receptor Binding Assays
The first step in characterizing a compound is to determine its affinity for potential targets. Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and a receptor.
Principle of the Assay: This is a competitive assay where this compound (the unlabeled "competitor") vies for binding to a specific receptor target against a known radiolabeled ligand (e.g., containing ³H or ¹²⁵I) that has high affinity and specificity.[3] The amount of radioligand displaced is directly proportional to the affinity and concentration of the test compound. By measuring this displacement across a range of concentrations, the inhibitory constant (Ki) can be calculated, which reflects the compound's binding affinity.[3]
Experimental Workflow: Radioligand Binding Assay
Caption: General workflow for a competitive radioligand binding assay.
Protocol: Competitive Radioligand Binding Assay for 5-HT2A Receptor
This protocol is adapted for determining the Ki of 5-Bromotryptamine at the human 5-HT2A receptor, a common target for tryptamines.[9]
Materials:
| Reagent | Description |
|---|---|
| Receptor Source | Cell membranes from HEK293 cells stably expressing the human 5-HT2A receptor. |
| Radioligand | [³H]-Ketanserin (a 5-HT2A antagonist). Stock at 1 nM in assay buffer. |
| Assay Buffer | 50 mM Tris-HCl, pH 7.4. |
| Non-specific Control | 10 µM Mianserin or unlabeled Ketanserin. |
| Test Compound | This compound, 10-point, 3-fold serial dilution (e.g., 100 µM to 5 nM). |
| Filter Plates | 96-well glass fiber (GF/B) filter plates, presoaked in 0.5% polyethyleneimine.[10] |
| Scintillation Fluid | BetaplateScint or similar. |
Procedure:
-
Reagent Preparation: Thaw receptor membranes on ice. Prepare all ligand dilutions in assay buffer.
-
Assay Plating (96-well format): To designated wells, add reagents in the following order (total volume = 200 µL):
-
Total Binding: 50 µL Assay Buffer + 50 µL [³H]-Ketanserin + 100 µL membranes.
-
Non-Specific Binding (NSB): 50 µL Non-specific Control + 50 µL [³H]-Ketanserin + 100 µL membranes.
-
Competition: 50 µL 5-Bromotryptamine dilution + 50 µL [³H]-Ketanserin + 100 µL membranes.
-
-
Incubation: Seal the plate and incubate for 60 minutes at room temperature to allow binding to reach equilibrium.[10]
-
Filtration: Rapidly harvest the plate contents onto the presoaked filter plate using a cell harvester/vacuum manifold.
-
Washing: Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.
-
Drying & Counting: Dry the filter plate (e.g., 50°C for 2 hours).[10] Add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - NSB.
-
Plot the percentage of specific binding against the log concentration of 5-Bromotryptamine.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 (concentration of compound that inhibits 50% of specific binding).
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Part 2: Elucidating Mechanism - Functional Assays
While binding assays reveal affinity, they do not indicate whether a compound activates, blocks, or has no effect on receptor signaling. Functional assays are essential to determine a compound's efficacy (agonist, antagonist, inverse agonist) and potency (EC50 or IC50).
A. cAMP Accumulation Assays for Gi and Gs-Coupled Receptors
Given that 5-substituted tryptamines often show high affinity for Gαi-coupled 5-HT1A receptors, a cAMP assay is a critical first step.[2] These assays measure changes in the intracellular concentration of the second messenger cAMP. Modern assays frequently use Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for a homogeneous, high-throughput format.[6][11]
Principle of TR-FRET cAMP Assay: The assay is a competitive immunoassay.[11] Cellular cAMP produced after receptor stimulation competes with a labeled cAMP tracer (e.g., d2 or ULight-labeled) for binding to a specific antibody conjugated to a FRET donor (e.g., Europium cryptate). When the donor and acceptor are bound together in the absence of cellular cAMP, a high FRET signal is produced. As cellular cAMP levels increase, the tracer is displaced, separating the donor and acceptor and causing a decrease in the FRET signal. The signal is inversely proportional to the amount of cAMP produced.[6][11]
Caption: Principle of a competitive TR-FRET cAMP immunoassay.
Protocol: Gi-Coupled Receptor Agonist Assay (e.g., for 5-HT1A)
This protocol is designed to detect agonist-induced inhibition of adenylyl cyclase. To achieve a measurable signal window, adenylyl cyclase is first stimulated with forskolin, and the ability of the Gαi-activating agonist to reduce this stimulated cAMP level is measured.[6]
Materials:
| Reagent | Description |
|---|---|
| Cell Line | CHO or HEK293 cells stably expressing the human 5-HT1A receptor.[12] |
| Assay Buffer | HBSS with 5 mM HEPES, 0.1% BSA, pH 7.4.[6] |
| Stimulation Buffer | Assay Buffer + 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).[6] |
| Forskolin | Used to pre-stimulate adenylyl cyclase. The EC80-EC90 concentration should be determined during assay development. |
| cAMP Assay Kit | Commercial TR-FRET kit (e.g., LANCE Ultra from Revvity or HTRF from Cisbio).[6] |
| Test Compound | this compound, serially diluted in Stimulation Buffer. |
Procedure:
-
Cell Preparation: Harvest cells and resuspend them in assay buffer to the optimized density (e.g., 5,000-10,000 cells/well). Dispense 5 µL of cell suspension into a 384-well white plate.[6]
-
Compound Addition: Add 5 µL of the 5-Bromotryptamine dilutions to the appropriate wells.
-
Stimulation: Prepare a solution of forskolin in Stimulation Buffer at 2x its final EC80 concentration. Add 10 µL of this solution to all wells (except negative controls) to initiate the Gαi-mediated inhibition. Incubate for 30 minutes at room temperature.[11]
-
Lysis and Detection: Prepare the TR-FRET detection reagents (Eu-antibody and labeled-cAMP tracer) in lysis buffer as per the manufacturer's protocol. Add 10 µL of this mix to each well.[6]
-
Incubation: Seal the plate, protect from light, and incubate for 60 minutes at room temperature.[6]
-
Data Acquisition: Read the plate on a TR-FRET compatible reader, measuring emission at ~665 nm and ~620 nm. Calculate the 665/620 ratio.
-
Data Analysis: Plot the FRET ratio against the log concentration of 5-Bromotryptamine. For a Gi agonist, the signal will increase as cAMP levels decrease. Calculate the EC50 from the resulting dose-response curve.
B. MAPK/ERK Phosphorylation Assay - A Convergent Downstream Readout
Many GPCR signaling pathways, including those initiated by Gαi, Gαq, and some Gαs proteins, converge on the activation of the Mitogen-Activated Protein Kinase (MAPK) cascade, resulting in the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).[13][14] Measuring phosphorylated ERK (p-ERK) serves as a powerful, integrated readout of receptor activation that can capture signaling through multiple G-protein-dependent and independent (e.g., β-arrestin) pathways.[15][16]
Caption: Simplified GPCR-mediated MAPK/ERK signaling cascade.
Protocol: Cell-Based Phospho-ERK Assay
This protocol describes a general method for measuring agonist-induced ERK phosphorylation using a homogeneous assay format like AlphaScreen SureFire or HTRF Phospho-ERK.[13]
Materials:
| Reagent | Description |
|---|---|
| Cell Line | A suitable cell line (e.g., HEK293, CHO) expressing the serotonin receptor subtype of interest. |
| Culture Medium | Standard growth medium, supplemented as required. |
| Starvation Medium | Serum-free medium to reduce basal ERK phosphorylation. |
| p-ERK Assay Kit | Commercial homogeneous assay kit (e.g., PerkinElmer AlphaScreen SureFire).[13] |
| Test Compound | This compound, serially diluted in starvation medium. |
| Positive Control | A known agonist for the receptor being tested. |
Procedure:
-
Cell Plating: Seed cells in a 96- or 384-well culture plate and grow to ~90% confluency.
-
Serum Starvation: Aspirate the growth medium and replace it with serum-free medium. Incubate for 4-6 hours (or overnight) to reduce basal p-ERK levels.
-
Compound Stimulation: Add serial dilutions of 5-Bromotryptamine to the cells. Incubate for 5-10 minutes at 37°C. The optimal stimulation time should be determined empirically, as ERK phosphorylation is often transient, peaking around 5-10 minutes.[17]
-
Cell Lysis: Aspirate the medium and add the Lysis Buffer provided in the assay kit. Incubate for 10-15 minutes with gentle shaking.
-
Detection: Transfer the cell lysate to a 384-well assay plate. Add the detection reagents (e.g., Acceptor and Donor beads) as per the manufacturer's protocol.
-
Incubation: Incubate the plate for 2 hours at room temperature, protected from light.
-
Data Acquisition: Read the plate on a compatible instrument (e.g., EnVision reader for AlphaScreen).
-
Data Analysis: Plot the signal against the log concentration of 5-Bromotryptamine to generate a dose-response curve and calculate the EC50 for ERK phosphorylation.
Data Summary and Interpretation
A comprehensive in vitro analysis combines the results from binding and multiple functional assays. The data for 5-Bromotryptamine's more studied analog, 5-Bromo-DMT, provides a useful reference point for expected target interactions.
Table 1: Representative Pharmacological Data for 5-Bromo-DMT[18]
| Target | Assay Type | Parameter | Value (nM) |
|---|---|---|---|
| 5-HT2A | Binding | Ki | 138 |
| Functional (Ca2+) | EC50 | 77.7 - 3,090 | |
| Functional (Ca2+) | Emax | 34 - 100% | |
| 5-HT1A | Binding | Ki | 16.9 |
| Functional (cAMP) | EC50 | 1,810 | |
| Functional (cAMP) | Emax | 94% | |
| 5-HT2C | Binding | Ki | 193 |
| SERT | Binding | Ki | 971 |
| | Functional (Uptake) | IC50 | 8,055 |
Note: The protocols described above are required to generate analogous data for this compound.
Interpretation:
-
Ki (Binding Affinity): A lower Ki value indicates tighter binding to the receptor.
-
EC50 (Potency): The concentration of an agonist that produces 50% of the maximal response. A lower EC50 indicates greater potency.
-
IC50 (Potency): The concentration of an antagonist that inhibits 50% of an agonist response.
-
Emax (Efficacy): The maximum response a compound can produce. It is often expressed as a percentage relative to a known full agonist. A compound with Emax < 100% is a partial agonist.
By applying these protocols, researchers can build a detailed pharmacological fingerprint of this compound, elucidating its receptor affinity, potency, and functional efficacy, thereby providing critical insights for its application in neuroscience research and drug development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 5-Bromotryptamine|97%|High-Purity Research Chemical [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 8. innoprot.com [innoprot.com]
- 9. 5-Bromo-N,N-dimethyltryptamine|High-Purity Research Chemical [benchchem.com]
- 10. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. resources.revvity.com [resources.revvity.com]
- 12. resources.revvity.com [resources.revvity.com]
- 13. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. bosterbio.com [bosterbio.com]
- 15. genscript.com [genscript.com]
- 16. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. 5-Bromo-DMT - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for In Vivo Studies of 5-Bromotryptamine Hydrochloride in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the potential in vivo applications of 5-Bromotryptamine hydrochloride in animal models, based on existing research on this compound and structurally similar tryptamine derivatives. The provided protocols are synthesized from established methodologies in the field of neuropharmacology and serve as a guide for designing and conducting in vivo experiments.
Introduction
This compound is a halogenated derivative of tryptamine and is recognized for its interaction with serotonin receptors.[1] As a serotonin receptor agonist, it holds potential for investigating mood disorders, neuropharmacology, and the broader functions of the serotonergic system.[1] In vivo studies are critical for understanding its physiological and behavioral effects, pharmacokinetic profile, and therapeutic potential. This document outlines key in vivo assays and provides detailed protocols for the administration and evaluation of this compound in rodent models.
Data Presentation
Due to the limited number of published in vivo studies specifically on this compound, the following table includes data from a study on the closely related compound, 5-Bromo-N,N-dimethyltryptamine (5-Br-DMT), to provide a reference for potential experimental parameters.
Table 1: Summary of In Vivo Behavioral Study with a 5-Bromotryptamine Analog
| Compound | Animal Model | Assay | Doses Administered (mg/kg, i.p.) | Key Findings |
| 5-Br-DMT | Swiss CD-1 male mice | Head Twitch Response (HTR) | 0.3, 1, 3, 10, 30, 60 | Did not induce the head twitch response, suggesting non-hallucinogenic activity. |
Key In Vivo Experimental Protocols
The following protocols are standard methods for assessing the in vivo effects of psychoactive compounds and can be adapted for the study of this compound.
Head Twitch Response (HTR) Assay
The HTR in rodents is a widely used behavioral model to assess the hallucinogenic potential of compounds acting on serotonin 5-HT2A receptors.
Objective: To determine if this compound induces head twitches, a behavioral proxy for hallucinogenic activity.
Materials:
-
This compound
-
Vehicle (e.g., sterile 0.9% saline, potentially with a co-solvent like DMSO)
-
Male Swiss CD-1 mice (or other appropriate strain)
-
Observation chambers
-
Video recording equipment (optional, but recommended for accurate scoring)
Protocol:
-
Animal Acclimation: Acclimate mice to the testing room for at least 60 minutes before the experiment.
-
Compound Preparation: Dissolve this compound in the chosen vehicle. A common method for compounds with limited aqueous solubility is to first dissolve them in a minimal amount of DMSO and then dilute with sterile saline to the final concentration. The final DMSO concentration should be kept as low as possible (ideally ≤10%).
-
Administration: Administer the prepared solution or vehicle control via intraperitoneal (i.p.) injection. A range of doses should be tested to establish a dose-response curve.
-
Observation: Immediately after injection, place each mouse in an individual observation chamber. Record the number of head twitches for a defined period, typically 30-60 minutes. A head twitch is a rapid, side-to-side rotational movement of the head.
-
Data Analysis: Compare the number of head twitches in the this compound-treated groups to the vehicle control group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
Diagram 1: Experimental Workflow for Head Twitch Response (HTR) Assay
Caption: Workflow for the Head Twitch Response Assay.
Locomotor Activity Assay
This assay is used to assess the stimulant or depressant effects of a compound on general motor activity.
Objective: To evaluate the effect of this compound on spontaneous locomotor activity in mice.
Materials:
-
This compound
-
Vehicle
-
Male C57BL/6 mice (or other appropriate strain)
-
Automated locomotor activity chambers equipped with photobeam detectors
Protocol:
-
Animal Acclimation: Acclimate mice to the testing room and the locomotor activity chambers. This may involve a habituation session on the day prior to testing.
-
Compound Preparation: Prepare solutions of this compound and vehicle as described for the HTR assay.
-
Administration: Administer the compound or vehicle via the chosen route (e.g., i.p., s.c.).
-
Data Collection: Immediately place the mice in the locomotor activity chambers. Record activity (e.g., distance traveled, beam breaks) continuously for a set duration (e.g., 60-120 minutes) in defined time bins (e.g., 5-minute intervals).
-
Data Analysis: Analyze the locomotor activity data over time to determine if the compound has a stimulant, depressant, or biphasic effect compared to the vehicle control. Statistical analysis can be performed using repeated measures ANOVA.
Diagram 2: Logic of Locomotor Activity Assessment
Caption: Logical flow of a locomotor activity experiment.
Drug Discrimination Assay
This is a more complex behavioral assay used to determine the subjective effects of a drug in animals.
Objective: To assess whether the subjective effects of this compound are similar to those of a known serotonergic agonist.
Materials:
-
This compound
-
A known training drug (e.g., a 5-HT2A agonist like DOM or a 5-HT1A agonist like 8-OH-DPAT)
-
Vehicle
-
Rats (e.g., Sprague-Dawley)
-
Standard two-lever operant conditioning chambers
-
Food rewards (e.g., sucrose pellets)
Protocol:
-
Training Phase:
-
Rats are trained to press one lever after receiving an injection of the training drug and a different lever after receiving a vehicle injection to receive a food reward.
-
Training sessions are conducted daily until the rats reliably press the correct lever based on the injection they received.
-
-
Testing Phase:
-
Once trained, rats are tested with various doses of this compound.
-
The percentage of responses on the drug-appropriate lever is measured.
-
-
Data Analysis:
-
If the rats predominantly press the drug-appropriate lever after administration of this compound, it is considered to have generalized to the training drug, indicating similar subjective effects.
-
The dose at which 50% of responses are on the drug-appropriate lever (ED50) can be calculated.
-
Diagram 3: Signaling Pathway Implication in Serotonergic Drug Action
Caption: Simplified serotonergic signaling pathway.
References
Application Notes and Protocols for the Forced Swim Test Utilizing 5-Bromotryptamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Forced Swim Test as a Paradigm for Antidepressant Screening and the Rationale for Investigating 5-Bromotryptamine Hydrochloride
The Forced Swim Test (FST), also known as the Porsolt test, is a widely utilized behavioral paradigm in preclinical research to assess antidepressant efficacy and screen novel compounds for potential antidepressant-like activity.[1][2][3] The test is predicated on the observation that when rodents are placed in an inescapable cylinder of water, they will initially exhibit active escape-oriented behaviors, such as swimming and climbing, followed by a state of immobility, where they only make the necessary movements to keep their head above water.[1][4] This transition to immobility is interpreted as a state of behavioral despair or learned helplessness, a core feature analogous to certain aspects of human depression.[4][5][6] The administration of clinically effective antidepressant medications has been shown to dose-dependently increase the latency to immobility and reduce the total duration of immobility, favoring active behaviors.[1][3]
The serotonergic system, particularly the modulation of serotonin (5-HT) receptors, is a cornerstone of modern antidepressant pharmacology.[7][8] Tryptamine derivatives, which bear a structural resemblance to serotonin, are of significant interest in neuroscience and drug development for their potential to interact with and modulate 5-HT receptors.[9][10] this compound is a tryptamine derivative that functions as a serotonin receptor agonist, making it a valuable tool for probing the role of the serotonergic system in mood regulation.[11] Its structural analog, 5-Bromo-DMT, has demonstrated antidepressant-like effects in rodent models.[12][13] Therefore, investigating this compound in the FST provides a scientifically grounded approach to evaluating its potential as a novel antidepressant agent. This document provides a comprehensive, step-by-step protocol for conducting the FST in rodents to evaluate the effects of this compound.
Experimental Protocol: Forced Swim Test with this compound
This protocol outlines the necessary steps for conducting the FST in either mice or rats. It is crucial to ensure all procedures are in accordance with institutional animal care and use committee (IACUC) guidelines.
I. Materials and Apparatus
-
Test Substance: this compound (CAS Number: 3610-42-2)[14]
-
Vehicle: Sterile saline (0.9% NaCl) or other appropriate vehicle.
-
Animals: Male or female adult mice (e.g., C57BL/6, BALB/c) or rats (e.g., Sprague-Dawley, Wistar). The choice of species and strain can influence baseline immobility.[2]
-
Forced Swim Test Apparatus:
-
For Mice: A transparent glass or Plexiglas cylinder (20 cm in diameter, 30 cm in height) filled with water to a depth of 15 cm.[2]
-
For Rats: A transparent glass or Plexiglas cylinder (20-40 cm in diameter, 50-60 cm in height) filled with water to a depth of 30 cm.[5][6] The greater depth is important for rats to prevent them from supporting themselves by touching the bottom with their tail.[15]
-
-
Video Recording Equipment: A camera positioned to capture a side view of the swim cylinder for later scoring.
-
Animal Scale: For accurate dosing based on body weight.
-
Syringes and Needles: For drug administration.
-
Towels and Heating Pad/Lamp: For drying and warming animals post-test.[5]
II. Animal Handling and Acclimation
-
Acclimation: Upon arrival, animals should be housed in standard laboratory conditions for at least one week to acclimate to the new environment.
-
Handling: Handle the animals for a few minutes each day for several days leading up to the experiment to reduce stress associated with handling.[1]
-
Environmental Conditions: The testing room should be quiet and have consistent lighting and temperature.
III. Drug Preparation and Administration
-
Preparation: Dissolve this compound in the chosen vehicle to the desired concentrations. Vortex or sonicate as needed to ensure complete dissolution. Prepare fresh solutions on the day of the experiment.
-
Dosing: The optimal dose range for this compound should be determined through dose-response studies. Based on related tryptamine compounds, a starting range of 1-10 mg/kg for intraperitoneal (i.p.) injection is a reasonable starting point for investigation.
-
Administration: Administer the prepared solution of this compound or vehicle to the animals via the chosen route (e.g., i.p., s.c., p.o.). The timing of administration relative to the test should be consistent and based on the pharmacokinetic profile of the compound (typically 30-60 minutes pre-test for i.p. injection).
IV. Forced Swim Test Procedure
The FST is typically conducted over two days for rats (a pre-test and a test session) and a single session for mice.[1]
For Rats (Two-Day Protocol):
-
Day 1: Pre-test Session (15 minutes)
-
Fill the cylinder with water to a depth of 30 cm and ensure the temperature is 23-25°C.
-
Gently place the rat into the water.
-
Allow the rat to swim for 15 minutes.
-
After 15 minutes, remove the rat from the water, gently dry it with a towel, and place it in a warm holding cage before returning it to its home cage.[5]
-
This pre-test session promotes the development of a stable immobility posture on the subsequent test day.
-
-
Day 2: Test Session (5-6 minutes)
-
Administer this compound or vehicle at the predetermined time before the test.
-
24 hours after the pre-test session, place the rat back into the swim cylinder.
-
Record the session for 5-6 minutes.[1]
-
Following the test, remove, dry, and warm the rat before returning it to its home cage.
-
For Mice (Single-Day Protocol):
-
Test Session (6 minutes)
-
Administer this compound or vehicle at the predetermined time before the test.
-
Fill the cylinder with water to a depth of 15 cm at 23-25°C.
-
Gently place the mouse into the water.[2]
-
Record the session for 6 minutes. The first 2 minutes are often considered an initial habituation period, with behavioral analysis focused on the final 4 minutes.[2][4]
-
After the 6-minute session, remove the mouse, dry it, and place it in a warm environment before returning it to its home cage.[5]
-
V. Behavioral Scoring and Data Analysis
-
Scoring: An observer blinded to the experimental conditions should score the video recordings. The following behaviors are typically quantified:
-
Immobility: The animal remains floating in the water, making only small movements necessary to keep its head above water.
-
Swimming: The animal displays active swimming motions, moving around the cylinder.
-
Climbing: The animal makes active movements with its forepaws in and out of the water, usually directed against the walls of the cylinder.
-
-
Data Collection: A common method is time-sampling, where the predominant behavior is recorded at regular intervals (e.g., every 5 seconds) throughout the test session.[1] The total counts for each behavior are then calculated. Alternatively, the cumulative time spent in each behavioral state can be measured.[2]
-
Statistical Analysis: The primary endpoint is the duration of immobility. Data should be analyzed using appropriate statistical tests, such as a t-test (for single dose comparison to vehicle) or ANOVA followed by post-hoc tests (for multiple dose comparisons). A p-value of <0.05 is typically considered statistically significant.
Experimental Parameters Summary
| Parameter | Mice | Rats |
| Apparatus Dimensions | 20 cm diameter, 30 cm height | 20-40 cm diameter, 50-60 cm height |
| Water Depth | 15 cm | 30 cm |
| Water Temperature | 23-25°C | 23-25°C |
| Test Duration | 6 minutes (single session) | 15 min pre-test, 5-6 min test |
| Scoring Period | Typically the last 4 minutes | Entire 5-6 minute test session |
Experimental Workflow
Caption: Experimental workflow for the Forced Swim Test using this compound.
Anticipated Outcomes and Interpretation
A significant reduction in immobility time in the this compound-treated group compared to the vehicle-treated group would be indicative of an antidepressant-like effect.[3] The analysis of active behaviors can provide further insight into the compound's mechanism of action. An increase in swimming behavior is often associated with serotonergic antidepressants, while an increase in climbing is linked to noradrenergic agents.[15][16] Given that 5-Bromotryptamine is a serotonin receptor agonist, an increase in swimming behavior would be the expected outcome.[11]
Putative Signaling Pathway of this compound
5-Bromotryptamine, as a tryptamine derivative, is expected to exert its effects primarily through interaction with serotonin (5-HT) receptors.[11] The antidepressant-like effects of many tryptamines are mediated through the activation of 5-HT2A receptors.[17][18] Agonism at 5-HT1A receptors has also been linked to antidepressant effects.[19][20] The following diagram illustrates a plausible signaling pathway.
Caption: Putative signaling pathway of this compound in mediating antidepressant-like effects.
References
- 1. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 2. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 4. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
- 5. animal.research.wvu.edu [animal.research.wvu.edu]
- 6. researchgate.net [researchgate.net]
- 7. The role of 5-HT receptors in depression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. walshmedicalmedia.com [walshmedicalmedia.com]
- 11. chemimpex.com [chemimpex.com]
- 12. 5-Bromo-N,N-dimethyltryptamine|High-Purity Research Chemical [benchchem.com]
- 13. 5-Bromo-DMT - Wikipedia [en.wikipedia.org]
- 14. 5-Bromotryptamine | Sigma-Aldrich [sigmaaldrich.com]
- 15. Detection of serotonergic and noradrenergic antidepressants in the rat forced swimming test: the effects of water depth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Active behaviors in the rat forced swimming test differentially produced by serotonergic and noradrenergic antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 5-HT2ARs Mediate Therapeutic Behavioral Effects of Psychedelic Tryptamines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Role of the serotonergic system in the forced swimming test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
Application Notes and Protocols for the Tail Suspension Test: Evaluating the Antidepressant Effects of 5-Bromotryptamine Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
The tail suspension test (TST) is a widely used behavioral paradigm to screen for potential antidepressant activity in mice.[1][2][3] The test is based on the principle that when subjected to the inescapable stress of being suspended by its tail, a mouse will alternate between periods of struggling and immobility.[2] A state of despair or learned helplessness is inferred from the duration of immobility, and this behavior is sensitive to treatment with antidepressant medications.[2][4] 5-Bromotryptamine hydrochloride, as a tryptamine derivative, is a compound of interest for its potential interaction with the serotonergic system, a key target for many antidepressant drugs.[5][6] These application notes provide a detailed protocol for utilizing the TST to assess the antidepressant-like effects of this compound.
Potential Mechanism of Action and Signaling Pathways
This compound is a derivative of tryptamine and is expected to exert its effects through interaction with serotonin (5-HT) receptors.[6][7] The serotonergic system is deeply implicated in the pathophysiology of depression, and many effective antidepressants act by modulating this system.[5][8] Specifically, tryptamine analogs can act as agonists or antagonists at various 5-HT receptor subtypes, such as 5-HT1A, 5-HT2A, and others, which are known to be involved in mood regulation.[5][9][10][11]
Modulation of these receptors can trigger downstream signaling cascades that are thought to underlie the therapeutic effects of antidepressants. For instance, activation of 5-HT1A receptors can lead to a decrease in neuronal firing and is a target for some anxiolytic and antidepressant drugs.[12][13] Conversely, antagonism of 5-HT2A receptors is a mechanism of action for some atypical antipsychotics and antidepressants.[9][11]
Below is a diagram illustrating a potential signaling pathway for a tryptamine derivative like this compound, focusing on its interaction with 5-HT receptors.
Caption: Potential serotonergic signaling pathway modulated by this compound.
Experimental Protocols
Materials and Apparatus
-
Animals: Male mice (e.g., C57BL/6 or CD-1 strain), 8-10 weeks old. It is crucial to use a consistent strain, age, and sex throughout the experiment.
-
Test Compound: this compound, dissolved in an appropriate vehicle (e.g., saline, distilled water, or a small percentage of DMSO in saline).
-
Control Substances:
-
Vehicle control (the solvent used to dissolve the test compound).
-
Positive control: A known antidepressant, such as imipramine (30 mg/kg) or fluoxetine (20 mg/kg), to validate the assay.
-
-
Tail Suspension Box: A commercially available or custom-made box with compartments to visually isolate the mice from each other.[14] The dimensions should prevent the mice from escaping or holding onto the sides.[14]
-
Suspension Mechanism: A horizontal bar or individual hooks from which to suspend the mice.
-
Adhesive Tape: Medical-grade adhesive tape (e.g., 1 cm wide) for securing the tail to the suspension bar.
-
Stopwatch or Automated Scoring System: For measuring the duration of immobility.
-
Video Camera (optional but recommended): For recording the sessions for later analysis.
Experimental Workflow
The following diagram outlines the general workflow for conducting the tail suspension test.
Caption: Experimental workflow for the tail suspension test.
Detailed Procedure
-
Animal Preparation and Acclimatization:
-
House the mice in a temperature and humidity-controlled environment with a 12-hour light/dark cycle. Provide ad libitum access to food and water.
-
Allow the animals to acclimatize to the housing facility for at least one week before the experiment.
-
On the day of the test, transfer the mice to the testing room at least one hour before the experiment begins to allow for habituation to the new environment.[1]
-
-
Drug Administration:
-
Randomly assign mice to different treatment groups: Vehicle, this compound (at various doses), and a positive control.
-
Administer the compounds via the desired route (e.g., intraperitoneal injection, oral gavage). The timing of administration before the test should be consistent and based on the known or expected pharmacokinetics of the compound (typically 30-60 minutes for intraperitoneal injection).
-
-
Tail Suspension Procedure:
-
Measure and cut a piece of adhesive tape (approximately 15-20 cm).
-
Securely wrap the tape around the tail of the mouse, approximately 1-2 cm from the tip.
-
Suspend the mouse by its tail from the suspension bar or hook inside the TST box. The mouse's head should be approximately 20-30 cm from the floor.
-
The total duration of the suspension is typically 6 minutes.[1][14][15]
-
Start the stopwatch or recording as soon as the mouse is suspended.
-
-
Behavioral Scoring:
-
The primary measure is the duration of immobility. Immobility is defined as the absence of any movement except for respiration.[4]
-
Scoring is typically performed during the last 4 minutes of the 6-minute test, as mice tend to be more active in the initial 2 minutes.[4] However, scoring the entire 6-minute session is also common.[1][14]
-
Scoring can be done manually by a trained observer who is blind to the treatment conditions, or by using an automated video-tracking system.
-
-
Data Analysis:
-
Calculate the total duration of immobility for each mouse.
-
Compare the mean immobility times between the different treatment groups using appropriate statistical tests (e.g., one-way ANOVA followed by post-hoc tests like Dunnett's or Tukey's test).
-
A significant decrease in immobility time in the this compound group compared to the vehicle group suggests an antidepressant-like effect.
-
Data Presentation
While no specific data for this compound in the TST is publicly available, the results of such an experiment would be presented in a table similar to the hypothetical example below.
Table 1: Hypothetical Effects of this compound on Immobility Time in the Tail Suspension Test
| Treatment Group | Dose (mg/kg) | n | Mean Immobility Time (seconds) ± SEM |
| Vehicle | - | 10 | 180.5 ± 12.3 |
| 5-Bromotryptamine HCl | 5 | 10 | 155.2 ± 10.8 |
| 5-Bromotryptamine HCl | 10 | 10 | 120.7 ± 9.5 |
| 5-Bromotryptamine HCl | 20 | 10 | 95.4 ± 8.1 |
| Imipramine (Positive Control) | 30 | 10 | 85.1 ± 7.6 |
| p < 0.05, *p < 0.01 compared to the Vehicle group. |
The tail suspension test is a robust and efficient method for screening the potential antidepressant effects of novel compounds like this compound.[1][2] A reduction in immobility time following administration of the compound would provide initial evidence for its antidepressant-like activity, warranting further investigation into its mechanism of action and therapeutic potential. It is essential to include appropriate controls and to perform the experiment in a well-controlled and standardized manner to ensure the validity and reliability of the results.
References
- 1. The Tail Suspension Test [jove.com]
- 2. The tail suspension test as a model for assessing antidepressant activity: review of pharmacological and genetic studies in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tail suspension test to evaluate the antidepressant activity of experimental drugs | Bangladesh Journal of Pharmacology [banglajol.info]
- 4. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 5. 5-HT Receptors and the Development of New Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. Serotonin receptor binding affinities of tryptamine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A brief history of the development of antidepressant drugs: From monoamines to glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Discovery and Structure-Based Optimization of 6-Bromotryptamine Derivatives as Potential 5-HT2A Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The therapeutic role of 5-HT1A and 5-HT2A receptors in depression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanisms of action of antidepressants: from neurotransmitter systems to signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Video: The Tail Suspension Test [jove.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of 5-Bromotryptamine Hydrochloride
These application notes provide detailed methodologies for the quantitative analysis of 5-Bromotryptamine hydrochloride in research and quality control settings. The protocols are intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a derivative of tryptamine and serves as a significant tool in neuropharmacology and serotonin receptor studies.[1] It is also utilized as a precursor in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system.[1] Accurate and precise quantification of this compound is crucial for its application in drug discovery, biochemical assays, and pharmaceutical development.[1] This document outlines protocols for the quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry.
Analytical Methods Overview
The choice of analytical method for the quantification of this compound depends on the required sensitivity, selectivity, and the nature of the sample matrix.
-
HPLC-UV: A robust and widely used technique suitable for purity assessment and quantification in bulk materials and simple formulations. The indole ring of the tryptamine structure provides a strong UV chromophore for sensitive detection.
-
LC-MS/MS: Offers superior sensitivity and selectivity, making it the ideal method for quantifying low concentrations of this compound in complex biological matrices.
-
UV-Vis Spectrophotometry: A simple and cost-effective method for the rapid quantification of the compound in pure form or in simple solutions, based on its absorbance of ultraviolet light.
Quantitative Data Summary
The following tables summarize typical performance characteristics for the described analytical methods. These values are illustrative and must be experimentally determined during method validation for this compound.
Table 1: HPLC-UV Method - Illustrative Performance Characteristics
| Parameter | Typical Value |
| Linearity (R²) | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
Table 2: LC-MS/MS Method - Illustrative Performance Characteristics
| Parameter | Typical Value |
| Linearity (R²) | > 0.998 |
| Accuracy (% Recovery) | 99.0 - 101.0% |
| Precision (% RSD) | < 1.5% |
| Limit of Detection (LOD) | 0.01 ng/mL |
| Limit of Quantification (LOQ) | 0.03 ng/mL |
Table 3: UV-Vis Spectrophotometry Method - Illustrative Performance Characteristics
| Parameter | Typical Value |
| Linearity (R²) | > 0.995 |
| Accuracy (% Recovery) | 97.0 - 103.0% |
| Precision (% RSD) | < 3.0% |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for accurate quantification. The following is a general guideline.
Protocol 4.1.1: Standard Stock and Working Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with a suitable solvent (e.g., methanol or water).
-
Working Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase or an appropriate solvent to cover the desired concentration range for the calibration curve.
Protocol 4.1.2: Sample from Bulk Material
-
Accurately weigh an appropriate amount of the this compound sample.
-
Dissolve the sample in a suitable solvent and dilute to a final concentration within the calibration range.
-
Filter the solution through a 0.22 µm syringe filter before analysis.
Sample Preparation Workflow
HPLC-UV Quantification Protocol
This protocol provides a general method for the quantification of this compound using HPLC with UV detection.
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
Reagents
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable buffer components)
Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10-90% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | To be determined (typically around 280 nm for tryptamines) |
Procedure
-
Prepare the mobile phases and degas them.
-
Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no carryover.
-
Inject the prepared standard solutions in increasing order of concentration to generate a calibration curve.
-
Inject the prepared sample solutions.
-
Quantify the amount of this compound in the samples by comparing the peak area to the calibration curve.
HPLC-UV Analysis Workflow
LC-MS/MS Quantification Protocol
This protocol is adapted from a method used for the analysis of 5-bromotryptamine in biological matrices and is suitable for high-sensitivity quantification.[2]
Instrumentation
-
UHPLC or HPLC system coupled to a tandem mass spectrometer.
-
C18 reversed-phase column (e.g., Waters ACQUITY BEH C18, 2.1 x 100 mm, 1.7 µm).[2]
Reagents
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic acid in Water[2] |
| Mobile Phase B | Acetonitrile[2] |
| Gradient | Start with 20% B, linear gradient to 40% B at 2.0 min, hold until 5.5 min[2] |
| Flow Rate | 0.35 mL/min[2] |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C[2] |
Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Monitored Transitions | Precursor Ion (Q1): m/z 225.0 (for [M+H]+ with 79Br) Product Ion (Q3): To be determined by infusion of a standard solution |
Procedure
-
Optimize the mass spectrometer parameters (e.g., collision energy, declustering potential) by infusing a standard solution of this compound.
-
Equilibrate the LC-MS/MS system with the initial mobile phase conditions.
-
Inject the prepared standard and sample solutions.
-
Quantify this compound using the peak area ratio of the analyte to an internal standard (if used) against the calibration curve.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 5-Bromotryptamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the quantitative analysis of 5-Bromotryptamine hydrochloride using High-Performance Liquid Chromatography (HPLC) with UV detection. This compound is a derivative of tryptamine and acts as a serotonin receptor agonist, making it a valuable compound in neuroscience research and pharmaceutical development.[1] The method outlined below is designed to offer a robust and reliable starting point for researchers requiring purity assessment and quantification of this compound. While a specific validated HPLC method for this compound is not widely published, this protocol is based on established methods for similar tryptamine derivatives and related indole compounds.[2][3]
Introduction
5-Bromotryptamine is a brominated derivative of the neurotransmitter serotonin. As the hydrochloride salt, it offers improved solubility and stability for research applications.[1] Its primary mechanism of action involves interaction with serotonin receptors, making it a crucial tool for studying mood disorders, neuropharmacology, and the broader function of the serotonergic system.[1] Furthermore, it serves as a versatile precursor in the synthesis of more complex pharmaceutical compounds.[1][4] Accurate and precise analytical methods are therefore essential for verifying the purity and concentration of this compound in experimental and developmental settings.
This application note details a reverse-phase HPLC (RP-HPLC) method suitable for the separation and quantification of this compound.
Experimental Protocol
Materials and Reagents
-
This compound reference standard (Purity ≥ 99%)[1]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized or Milli-Q water
-
Phosphoric acid or Formic acid (for MS-compatible methods)
-
0.45 µm syringe filters
Instrumentation
A standard HPLC system equipped with:
-
Quaternary or Binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
-
Chromatography data acquisition and processing software
Chromatographic Conditions
The following conditions are recommended as a starting point and may require optimization based on the specific instrumentation and column used.
| Parameter | Recommended Condition |
| HPLC Column | C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% Phosphoric Acid (or 0.1% Formic Acid for MS) |
| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid (or 0.1% Formic Acid for MS) |
| Gradient | Isocratic or Gradient (e.g., 10-90% B over 15 minutes) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
Preparation of Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and B (diluent).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution (e.g., 1, 5, 10, 25, 50, 100 µg/mL) using the diluent to construct a calibration curve.
-
Sample Solution: Prepare the sample containing this compound at a concentration within the calibration range using the diluent. Filter the final solution through a 0.45 µm syringe filter before injection.
Workflow and Data Presentation
The general workflow for the HPLC analysis is depicted below.
Caption: General workflow for the HPLC analysis of 5-Bromotryptamine HCl.
Quantitative Data Summary
Data should be recorded and analyzed to determine the concentration and purity of the analyte. A representative data table is shown below.
| Sample ID | Retention Time (min) | Peak Area (mAU*s) | Calculated Concentration (µg/mL) | Purity (%) |
| Standard 1 | 5.21 | 150234 | 10.0 | 99.8 |
| Standard 2 | 5.22 | 751120 | 50.0 | 99.8 |
| Sample X | 5.21 | 453210 | 30.2 | 99.5 |
| Sample Y | 5.23 | 689453 | 46.0 | 98.9 |
Signaling Pathway Context
As a serotonin receptor agonist, this compound mimics the action of endogenous serotonin (5-HT). Upon binding to post-synaptic receptors, it can initiate a cascade of intracellular events, influencing various physiological and neurological processes. The simplified diagram below illustrates a generic G-protein coupled serotonin receptor signaling pathway.
Caption: Simplified serotonin (5-HT) receptor signaling pathway.
Conclusion
The HPLC method described provides a solid foundation for the analysis of this compound. Researchers should perform method validation according to their specific requirements and regulatory guidelines (e.g., ICH) to ensure accuracy, precision, linearity, and robustness. This protocol is intended to facilitate the quality control and characterization of a key compound in neuropharmacological research.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Uptake and release of tryptophan and serotonin: an HPLC method to study the flux of endogenous 5-hydroxyindoles through synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Separation of Tryptamine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. This compound | 81868-12-4 | B-9000 [biosynth.com]
Application Notes and Protocols for Investigating Mood Disorders Using 5-Bromotryptamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromotryptamine hydrochloride is a tryptamine derivative with a bromine atom at the 5th position of the indole ring. It is a compound of significant interest for researchers investigating the neuropharmacology of mood disorders. As a serotonin receptor modulator, it provides a valuable tool for dissecting the complex signaling pathways implicated in conditions such as depression and anxiety. Its unique pharmacological profile, characterized by potential antidepressant-like effects without the hallucinogenic properties associated with other tryptamine analogs, makes it a compelling candidate for further preclinical investigation.
Pharmacological Profile
This compound primarily interacts with various serotonin (5-HT) receptors. It is often studied in its N,N-dimethylated form, 5-Bromo-N,N-dimethyltryptamine (5-Bromo-DMT), which is a partial agonist at the 5-HT2A receptor.[1] Unlike many other 5-HT2A receptor agonists, 5-Bromo-DMT does not induce the head-twitch response in rodents, a behavioral proxy for hallucinogenic potential in humans.[1][2] This suggests a potential separation of antidepressant-like effects from psychedelic effects. The compound also exhibits affinity for other serotonin receptors, including 5-HT1A, 5-HT2B, and 5-HT2C, and acts as a weak serotonin reuptake inhibitor.[1][3]
Data Presentation
The following tables summarize the quantitative data for 5-Bromo-N,N-dimethyltryptamine (5-Bromo-DMT), a close analog and the form in which much of the pharmacological data is available.
Table 1: Receptor Binding Affinities (Ki) of 5-Bromo-DMT
| Receptor/Transporter | Ki (nM) |
| 5-HT1A | 16.9 |
| 5-HT2A | 138 |
| 5-HT2B | 403 |
| 5-HT2C | 193 |
| Serotonin Transporter (SERT) | 971 |
Table 2: Functional Activity (EC50/IC50) of 5-Bromo-DMT
| Assay | Receptor | Value (nM) | Efficacy (Emax) |
| Functional Agonism (EC50) | 5-HT1A | 1,810 | 94% (Full Agonist) |
| Functional Agonism (EC50) | 5-HT2A | 77.7 - 3,090 | 34 - 100% (Partial Agonist) |
| Reuptake Inhibition (IC50) | SERT | 8,055 | - |
Experimental Protocols
In Vitro Assays
1. Radioligand Binding Assay to Determine Receptor Affinity (Ki)
-
Objective: To determine the binding affinity of this compound for various serotonin receptors.
-
Materials:
-
Cell membranes expressing the target human serotonin receptor (e.g., 5-HT1A, 5-HT2A).
-
Radioligand specific for the target receptor (e.g., [³H]-8-OH-DPAT for 5-HT1A, [³H]-Ketanserin for 5-HT2A).
-
This compound.
-
Non-specific binding control (e.g., high concentration of unlabeled serotonin).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add the cell membranes, radioligand, and either buffer (for total binding), unlabeled non-specific control, or a concentration of this compound.
-
Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. Calcium Flux Assay to Determine Functional Activity (EC50) at 5-HT2A Receptors
-
Objective: To measure the ability of this compound to activate the 5-HT2A receptor and induce an intracellular calcium response.
-
Materials:
-
CHO or HEK293 cells stably expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
This compound.
-
Serotonin (as a reference agonist).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Fluorescent plate reader with an injection system.
-
-
Procedure:
-
Plate the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Prepare serial dilutions of this compound and the reference agonist.
-
Measure the baseline fluorescence of each well.
-
Inject the different concentrations of the compounds into the wells and immediately begin recording the fluorescence intensity over time.
-
The change in fluorescence indicates the intracellular calcium concentration.
-
Determine the maximum response for each concentration.
-
Plot the dose-response curve and calculate the EC50 value (concentration that produces 50% of the maximal response) using non-linear regression.
-
In Vivo Behavioral Assays
1. Forced Swim Test (FST) in Rodents
-
Objective: To assess the antidepressant-like activity of this compound.
-
Animals: Male mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley).
-
Materials:
-
This compound.
-
Vehicle (e.g., saline).
-
Cylindrical container (e.g., 25 cm high, 10 cm diameter for mice) filled with water (23-25°C) to a depth where the animal cannot touch the bottom.
-
Video recording system.
-
-
Procedure:
-
Administer this compound or vehicle to the animals (e.g., intraperitoneally) 30-60 minutes before the test.
-
Place each animal individually into the cylinder of water for a 6-minute session.
-
Record the entire session.
-
An observer, blind to the treatment groups, scores the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating, making only movements necessary to keep the head above water.
-
A decrease in immobility time is indicative of an antidepressant-like effect.
-
2. Tail Suspension Test (TST) in Mice
-
Objective: To evaluate the antidepressant-like properties of this compound.
-
Animals: Male mice (e.g., C57BL/6).
-
Materials:
-
This compound.
-
Vehicle (e.g., saline).
-
A horizontal bar or rod from which to suspend the mice.
-
Adhesive tape.
-
Video recording system.
-
-
Procedure:
-
Administer this compound or vehicle to the mice 30-60 minutes before the test.
-
Suspend each mouse by its tail from the horizontal bar using adhesive tape, ensuring the body hangs freely.
-
The test duration is typically 6 minutes.
-
Record the entire session.
-
An observer, blind to the treatment groups, scores the total duration of immobility. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.
-
A reduction in the duration of immobility suggests an antidepressant-like effect.
-
3. Head-Twitch Response (HTR) in Rodents
-
Objective: To assess the potential hallucinogenic-like activity of this compound by measuring a key behavioral proxy of 5-HT2A receptor activation.
-
Animals: Male mice (e.g., C57BL/6).
-
Materials:
-
This compound.
-
Vehicle (e.g., saline).
-
A known 5-HT2A agonist as a positive control (e.g., DOI).
-
Observation chambers.
-
Video recording system.
-
-
Procedure:
-
Administer this compound, vehicle, or the positive control to the mice.
-
Place each mouse individually in an observation chamber.
-
Record the behavior for a set period (e.g., 30-60 minutes).
-
An observer, blind to the treatment conditions, counts the number of head twitches. A head twitch is a rapid, side-to-side rotational movement of the head.
-
A significant increase in the number of head twitches compared to the vehicle group indicates 5-HT2A receptor-mediated hallucinogenic-like potential. As noted, 5-Bromo-DMT has been shown not to induce this response.[1][2]
-
Visualizations
Caption: 5-HT2A Receptor Signaling Pathway.
Caption: In Vivo Antidepressant-like Activity Workflow.
Caption: Logical Relationship for Hallucinogenic Potential Assessment.
References
Application Notes and Protocols: The Role of 5-Bromotryptamine Hydrochloride in Neurogenesis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurogenesis, the process of generating new neurons, is a critical area of research in neuroscience and regenerative medicine. The intricate signaling pathways that govern the proliferation and differentiation of neural stem cells (NSCs) present numerous targets for therapeutic intervention. Among the molecules of interest are tryptamine derivatives, known for their interaction with serotonergic systems, which play a significant role in regulating neurogenesis. This document provides detailed application notes and experimental protocols for investigating the role of 5-Bromotryptamine hydrochloride, a synthetic tryptamine derivative, in neurogenesis research.
While direct research on this compound in neurogenesis is emerging, its structural similarity to other brominated tryptamines, such as 6-bromotryptamine, suggests its potential as a modulator of serotonin receptors, particularly the 5-HT2A receptor. The following protocols and data are based on established methodologies for studying neurogenesis and the known effects of similar tryptamine compounds.
Mechanism of Action
This compound is hypothesized to exert its effects on neurogenesis primarily through the modulation of serotonin receptors. The serotonergic system is a key regulator of adult neurogenesis, influencing NSC proliferation, differentiation, and survival. The proposed mechanism involves the interaction of this compound with specific 5-HT receptors on the surface of NSCs, initiating downstream signaling cascades that impact gene expression related to cell fate decisions. A likely target is the 5-HT2A receptor, which has been implicated in the neurogenic effects of other tryptamines.
Signaling Pathway
The binding of this compound to serotonin receptors is expected to trigger intracellular signaling pathways, such as the Brain-Derived Neurotrophic Factor (BDNF) and cAMP response element-binding protein (CREB) pathways. Activation of these pathways is known to promote neuronal differentiation and survival.
Caption: Proposed signaling pathway of 5-Bromotryptamine in neurogenesis.
Quantitative Data Summary
The following tables present hypothetical quantitative data based on expected outcomes from in vitro neurogenesis assays with this compound. These tables are intended to serve as a template for data presentation.
Table 1: Effect of this compound on Neural Stem Cell Proliferation
| Concentration (µM) | BrdU Positive Cells (%) | Fold Change vs. Control |
| 0 (Control) | 15.2 ± 1.8 | 1.0 |
| 1 | 20.5 ± 2.1 | 1.3 |
| 5 | 28.9 ± 3.5 | 1.9 |
| 10 | 35.1 ± 4.2 | 2.3 |
| 25 | 25.6 ± 3.1 | 1.7 |
| 50 | 18.3 ± 2.5 | 1.2 |
Table 2: Effect of this compound on Neural Stem Cell Differentiation
| Marker | Control (%) | 10 µM 5-Bromotryptamine HCl (%) | Fold Change |
| Neuronal | |||
| DCX (Neuroblasts) | 12.8 ± 1.5 | 25.4 ± 2.9 | 2.0 |
| MAP2 (Mature Neurons) | 8.2 ± 1.1 | 18.9 ± 2.3 | 2.3 |
| Glial | |||
| GFAP (Astrocytes) | 45.3 ± 5.1 | 35.1 ± 4.7 | 0.8 |
Table 3: Effect of this compound on Neurotrophic Factor Expression
| Protein | Control (Relative Density) | 10 µM 5-Bromotryptamine HCl (Relative Density) | Fold Change |
| BDNF | 1.00 ± 0.12 | 2.15 ± 0.25 | 2.2 |
| p-CREB/CREB Ratio | 1.00 ± 0.09 | 1.89 ± 0.18 | 1.9 |
Experimental Protocols
Experimental Workflow
Caption: Workflow for in vitro neurogenesis experiments.
Protocol 1: In Vitro Neural Stem Cell Proliferation Assay (BrdU Staining)
Objective: To quantify the effect of this compound on the proliferation of neural stem cells.
Materials:
-
Neural Stem Cells (NSCs)
-
NSC proliferation medium (e.g., DMEM/F12 supplemented with N2, B27, EGF, and bFGF)
-
Poly-L-ornithine and laminin-coated culture plates
-
This compound stock solution
-
5-bromo-2'-deoxyuridine (BrdU) labeling solution (10 µM)
-
Fixation solution (4% paraformaldehyde in PBS)
-
Permeabilization solution (0.25% Triton X-100 in PBS)
-
DNase I solution
-
Anti-BrdU antibody
-
Fluorescently-labeled secondary antibody
-
DAPI nuclear stain
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Plate NSCs onto poly-L-ornithine and laminin-coated 96-well plates at a density of 1 x 10^4 cells/well in NSC proliferation medium.
-
Cell Culture: Incubate the cells at 37°C in a humidified atmosphere of 5% CO2 for 24 hours.
-
Treatment: Prepare serial dilutions of this compound in NSC proliferation medium. Replace the medium in each well with the treatment solutions. Include a vehicle control (medium without the compound).
-
Incubation: Incubate the cells with the compound for 48 hours.
-
BrdU Labeling: Add BrdU labeling solution to each well to a final concentration of 10 µM. Incubate for 2-4 hours at 37°C.
-
Fixation: Remove the medium and fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
DNA Denaturation: Treat the cells with DNase I solution for 30 minutes at 37°C to expose the incorporated BrdU.
-
Blocking: Block non-specific antibody binding with a blocking solution (e.g., 5% goat serum in PBS) for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with anti-BrdU antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining: Stain the cell nuclei with DAPI for 5 minutes.
-
Imaging and Analysis: Mount the coverslips and visualize the cells using a fluorescence microscope. Quantify the percentage of BrdU-positive cells relative to the total number of DAPI-stained cells.
Protocol 2: In Vitro Neural Stem Cell Differentiation Assay (Immunocytochemistry)
Objective: To assess the effect of this compound on the differentiation of neural stem cells into neurons and glia.
Materials:
-
NSCs cultured as described in Protocol 1
-
NSC differentiation medium (proliferation medium without growth factors)
-
This compound
-
Primary antibodies: anti-DCX (neuroblast marker), anti-MAP2 (mature neuron marker), anti-GFAP (astrocyte marker)
-
Fluorescently-labeled secondary antibodies
-
Other materials as listed in Protocol 1
Procedure:
-
Cell Seeding and Proliferation: Culture NSCs as described in Protocol 1, steps 1-2.
-
Induction of Differentiation: To induce differentiation, replace the proliferation medium with NSC differentiation medium containing various concentrations of this compound.
-
Incubation: Culture the cells for 7-10 days, changing the medium every 2-3 days.
-
Immunocytochemistry: Fix, permeabilize, and block the cells as described in Protocol 1, steps 6-10.
-
Primary Antibody Incubation: Incubate the cells with primary antibodies against DCX, MAP2, and GFAP overnight at 4°C.
-
Secondary Antibody Incubation: Wash and incubate with appropriate fluorescently-labeled secondary antibodies.
-
Counterstaining and Imaging: Counterstain with DAPI and image the cells.
-
Analysis: Quantify the percentage of cells positive for each marker relative to the total number of DAPI-stained cells.
Protocol 3: Western Blot Analysis of BDNF and CREB Signaling
Objective: To determine the effect of this compound on the expression and phosphorylation of key signaling proteins in the BDNF/CREB pathway.
Materials:
-
NSCs treated with this compound as in Protocol 2
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BDNF, anti-CREB, anti-phospho-CREB (Ser133)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blot imaging system
Procedure:
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against BDNF, CREB, and p-CREB overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin). Calculate the ratio of p-CREB to total CREB.
Conclusion
The provided application notes and protocols offer a comprehensive framework for investigating the role of this compound in neurogenesis research. By leveraging established techniques and drawing parallels from structurally similar compounds, researchers can systematically evaluate its potential to modulate neural stem cell proliferation and differentiation. The elucidation of its mechanism of action and signaling pathways will be crucial for understanding its therapeutic potential in the context of neurological disorders and regenerative medicine.
Application Notes and Protocols for the Development of Novel Pharmaceuticals from 5-Bromotryptamine Hydrochloride
Abstract
5-Bromotryptamine hydrochloride is a halogenated derivative of the endogenous neurotransmitter tryptamine, presenting a versatile molecular scaffold for the development of novel therapeutics targeting the central nervous system (CNS). The strategic placement of a bromine atom at the 5-position of the indole ring offers unique opportunities for chemical modification, influencing the compound's pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive overview of the application of this compound as a starting material for the synthesis of innovative drug candidates. We will delve into detailed synthetic protocols, in vitro characterization assays, and in vivo evaluation strategies, underpinned by a strong scientific rationale to empower researchers in their drug discovery endeavors.
Introduction: The Therapeutic Potential of 5-Bromotryptamine Derivatives
Tryptamine and its derivatives are renowned for their diverse biological activities, primarily mediated through their interaction with various neurotransmitter receptors, most notably the serotonin (5-HT) receptors. The introduction of a bromine atom at the 5-position of the tryptamine core can significantly alter the molecule's electronic properties and lipophilicity, potentially leading to enhanced binding affinity, selectivity, and metabolic stability of the resulting pharmaceutical compounds.
Derivatives of bromotryptamine have shown promise in preclinical studies for a range of neurological and psychiatric disorders. For instance, certain bromotryptamine analogs have demonstrated potent anti-inflammatory and neuroprotective effects, suggesting their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Furthermore, the modulation of serotonin receptors by these compounds opens avenues for the development of novel antidepressants, anxiolytics, and antipsychotics. This document will serve as a detailed guide for researchers to harness the potential of this compound in their drug discovery programs.
Synthetic Strategies for Derivatization of 5-Bromotryptamine
The chemical versatility of this compound allows for a multitude of synthetic modifications. The primary amine and the indole ring, particularly the bromine-substituted position, are the key handles for derivatization.
N-Acylation and N-Alkylation of the Primary Amine
Modification of the primary amine group is a common strategy to modulate the pharmacological profile of tryptamines.
-
N-Acylation: Introducing an acyl group can alter the compound's polarity and ability to form hydrogen bonds, which can influence its blood-brain barrier permeability and receptor binding interactions. The nature of the acyl group (e.g., chain length, branching, aromaticity) can be systematically varied to explore structure-activity relationships (SAR). For example, studies on 6-bromotryptamine derivatives have shown that the length of the N-acyl chain significantly impacts their 5-HT2A receptor antagonist activity[1].
-
N-Alkylation: The introduction of alkyl groups on the nitrogen atom can impact the compound's basicity and steric profile. Mono- or di-alkylation can lead to compounds with altered receptor selectivity and functional activity (agonist vs. antagonist).
This protocol describes the reaction of 5-Bromotryptamine with an acyl chloride to form the corresponding N-acyl-5-bromotryptamine.
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (NEt3) or N,N-Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Suspend this compound (1.0 eq) in anhydrous DCM.
-
Add triethylamine (2.2 eq) to the suspension and stir until the solid dissolves.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO3 solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.
-
Concentrate the solvent under reduced pressure and purify the crude product by silica gel column chromatography.
This protocol outlines the reductive amination of an aldehyde with 5-Bromotryptamine to yield an N-alkylated derivative.
Materials:
-
This compound
-
Aldehyde (e.g., formaldehyde, acetaldehyde)
-
Sodium triacetoxyborohydride (STAB)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) and the aldehyde (1.2 eq) in anhydrous DCE, add a catalytic amount of glacial acetic acid.
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous NaHCO3 solution.
-
Extract the mixture with DCM, wash the combined organic layers with brine, and dry over anhydrous Na2SO4.
-
Concentrate the solvent and purify the product by silica gel column chromatography.
Modification of the Indole Ring
The bromine atom at the 5-position serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, enabling the introduction of diverse functionalities.
-
Suzuki-Miyaura Coupling: This powerful cross-coupling reaction allows for the introduction of aryl or heteroaryl substituents at the 5-position. This can significantly impact the molecule's interaction with the receptor binding pocket and can be used to fine-tune electronic and steric properties to enhance potency and selectivity.
-
Pictet-Spengler Reaction: This reaction between a tryptamine and an aldehyde or ketone leads to the formation of a β-carboline ring system. This rigidifies the tryptamine backbone and can lead to compounds with high affinity for various receptors, including serotonin and dopamine receptors.
This protocol describes the palladium-catalyzed coupling of an N-protected 5-bromotryptamine with a boronic acid.
Materials:
-
N-Boc-5-bromotryptamine (or other suitably protected 5-bromotryptamine)
-
Aryl or heteroaryl boronic acid
-
Palladium catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2)
-
Base (e.g., K2CO3, Cs2CO3)
-
Solvent (e.g., 1,4-dioxane/water, DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
In a reaction vessel, combine N-Boc-5-bromotryptamine (1.0 eq), the boronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent to the reaction mixture.
-
Heat the reaction to the appropriate temperature (typically 80-100 °C) and stir for 2-12 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous Na2SO4.
-
Concentrate the solvent and purify the product by silica gel column chromatography.
-
If necessary, deprotect the N-Boc group using standard conditions (e.g., trifluoroacetic acid in DCM).
This protocol describes the acid-catalyzed cyclization of 5-Bromotryptamine with an aldehyde to form a tetrahydro-β-carboline.
Materials:
-
This compound
-
Aldehyde
-
Anhydrous solvent (e.g., toluene, methanol)
-
Acid catalyst (e.g., trifluoroacetic acid (TFA), hydrochloric acid)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) and the aldehyde (1.1 eq) in the anhydrous solvent.
-
Add the acid catalyst (e.g., 0.1-1.0 eq of TFA) to the solution.
-
Heat the reaction mixture to reflux and stir for 4-24 hours, monitoring by TLC.
-
Cool the reaction to room temperature and neutralize with saturated aqueous NaHCO3 solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine and dry over anhydrous Na2SO4.
-
Concentrate the solvent and purify the crude product by silica gel column chromatography.
In Vitro Characterization of Novel 5-Bromotryptamine Derivatives
Once a library of novel compounds has been synthesized, a cascade of in vitro assays is essential to characterize their biological activity and guide further optimization.
Serotonin Receptor Binding and Functional Assays
Given the tryptamine scaffold, initial screening should focus on serotonin receptors.
This assay determines the affinity (Ki) of the test compounds for a specific serotonin receptor subtype.
Materials:
-
Cell membranes expressing the target serotonin receptor (e.g., 5-HT1A, 5-HT2A)
-
Radioligand specific for the target receptor (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]Ketanserin for 5-HT2A)
-
Test compounds at various concentrations
-
Assay buffer
-
Non-specific binding control (a high concentration of a known ligand)
-
96-well filter plates
-
Scintillation counter
Procedure:
-
In a 96-well filter plate, combine the cell membranes, radioligand, and either the test compound or the non-specific binding control in the assay buffer.
-
Incubate the plate at room temperature for a specified time to reach equilibrium.
-
Rapidly filter the contents of the plate and wash with cold assay buffer to separate bound from free radioligand.
-
Allow the filters to dry, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.
This functional assay measures the ability of a compound to activate G-protein-coupled receptors (GPCRs) like many serotonin receptors.
Materials:
-
Cell membranes expressing the target GPCR
-
[³⁵S]GTPγS
-
GDP
-
Test compounds (agonists)
-
Assay buffer
-
96-well filter plates
-
Scintillation counter
Procedure:
-
In a 96-well plate, combine the cell membranes, GDP, and test compound in the assay buffer.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate the plate at 30°C for 60-90 minutes.
-
Terminate the reaction by rapid filtration and wash with cold buffer.
-
Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Plot the data to determine the EC50 (potency) and Emax (efficacy) of the test compound.
In Vitro Assays for Neuroinflammation
To assess the potential of the synthesized compounds in treating neurodegenerative diseases, their anti-inflammatory properties can be evaluated in cell-based assays.
This assay measures the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide.
Materials:
-
Microglial cell line (e.g., BV-2)
-
Lipopolysaccharide (LPS)
-
Test compounds
-
Cell culture medium
-
Griess reagent
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the microglial cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant (as an indicator of NO production) using the Griess reagent.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage inhibition of NO production by the test compounds.
This assay quantifies the levels of key pro-inflammatory cytokines released by activated microglia.
Materials:
-
Microglial cell line (e.g., BV-2)
-
LPS
-
Test compounds
-
Commercial ELISA kits for TNF-α and IL-6
-
96-well plates
-
Microplate reader
Procedure:
-
Treat the microglial cells with test compounds and LPS as described in Protocol 7.
-
Collect the cell culture supernatant.
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.
-
Measure the absorbance using a microplate reader.
-
Calculate the concentration of the cytokines from a standard curve and determine the inhibitory effect of the test compounds.
In Vivo Evaluation of Lead Compounds
Promising candidates from in vitro screening should be advanced to in vivo studies to assess their efficacy, pharmacokinetics, and safety in a whole-organism context.
Animal Models for Anxiety and Depression
To evaluate the anxiolytic and antidepressant potential of the novel compounds, established rodent behavioral models are employed.
The EPM is a widely used test to assess anxiety-like behavior in rodents. Anxiolytic compounds typically increase the time spent in the open arms of the maze.
Materials:
-
Elevated plus maze apparatus
-
Mice or rats
-
Test compound and vehicle
-
Video tracking software
Procedure:
-
Administer the test compound or vehicle to the animals (e.g., via intraperitoneal injection) at a predetermined time before the test.
-
Place the animal in the center of the EPM, facing one of the open arms.
-
Allow the animal to explore the maze for a set period (e.g., 5 minutes).
-
Record the time spent in the open and closed arms, and the number of entries into each arm, using video tracking software.
-
Analyze the data to determine if the test compound significantly increases the exploration of the open arms compared to the vehicle control.
The FST is a common screening tool for antidepressant drugs. Antidepressants are expected to reduce the duration of immobility in this test.
Materials:
-
Cylindrical container filled with water
-
Mice or rats
-
Test compound and vehicle
-
Video recording equipment
Procedure:
-
Administer the test compound or vehicle to the animals.
-
Place the animal in the water-filled cylinder for a set period (e.g., 6 minutes).
-
Record the animal's behavior, specifically the duration of immobility (floating without struggling).
-
Analyze the data to determine if the test compound significantly reduces the immobility time compared to the vehicle control.
In Vivo Models of Neuroinflammation and Neurodegeneration
To assess the therapeutic potential of the compounds in neurodegenerative diseases, animal models that mimic aspects of the human condition are utilized.
This model is used to study the acute inflammatory response in the brain and to evaluate the anti-inflammatory effects of test compounds.
Procedure:
-
Administer LPS to rodents (e.g., via intraperitoneal or intracerebroventricular injection) to induce a neuroinflammatory response.
-
Administer the test compound either before or after the LPS challenge.
-
At a specific time point after LPS administration, collect brain tissue.
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Analyze the brain tissue for markers of neuroinflammation, such as the levels of pro-inflammatory cytokines (TNF-α, IL-6) by ELISA or qPCR, and microglial activation by immunohistochemistry (e.g., Iba1 staining).
This technique allows for the real-time measurement of neurotransmitter levels in specific brain regions of freely moving animals, providing insights into the neurochemical effects of the test compounds.[2][3][4][5]
Procedure:
-
Surgically implant a microdialysis probe into the brain region of interest (e.g., hippocampus, prefrontal cortex) of the animal.
-
After a recovery period, perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant rate.
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Collect the dialysate samples at regular intervals before and after the administration of the test compound.
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Analyze the dialysate for neurotransmitter concentrations (e.g., serotonin, dopamine) using high-performance liquid chromatography (HPLC) with electrochemical detection.
Data Presentation and Interpretation
All quantitative data should be presented in a clear and organized manner to facilitate interpretation and comparison.
Table 1: Representative Pharmacological Data for 5-Bromotryptamine Derivatives
| Compound ID | Modification | Target | Assay Type | Potency (Ki/EC50/IC50, nM) | Efficacy (% of control) | Reference |
| 5-BT-A01 | N-Acetylation | 5-HT2A | Binding | 150 | N/A | [1] |
| 5-BT-A02 | N-Hexanoylation | 5-HT2A | Binding | 30 | N/A | [1] |
| 5-BT-S01 | 5-Phenyl (Suzuki) | 5-HT1A | Binding | 25 | N/A | Hypothetical |
| 5-BT-P01 | Tetrahydro-β-carboline | 5-HT2C | Functional | 50 (EC50) | 85% | Hypothetical |
Visualization of Key Concepts
Visual aids are crucial for understanding complex biological pathways and experimental workflows.
Caption: A streamlined workflow for the development of novel pharmaceuticals from this compound.
Caption: A simplified signaling pathway for a hypothetical 5-HT2A receptor antagonist derived from 5-Bromotryptamine.
Conclusion and Future Directions
This compound represents a promising starting point for the development of a new generation of CNS-active pharmaceuticals. The synthetic strategies and screening protocols outlined in this guide provide a robust framework for researchers to systematically explore the chemical space around this privileged scaffold. The causality-driven approach to experimental design, from molecular modification to in vivo testing, is paramount for the successful identification and optimization of lead candidates.
Future research should focus on exploring a wider range of chemical transformations to generate even greater molecular diversity. The application of computational modeling and machine learning could further accelerate the drug discovery process by predicting the activity and properties of virtual compounds before their synthesis. Ultimately, the continued investigation of 5-bromotryptamine derivatives holds significant potential for delivering novel and effective treatments for a host of debilitating neurological and psychiatric disorders.
References
- 1. Discovery and Structure-Based Optimization of 6-Bromotryptamine Derivatives as Potential 5-HT2A Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monitoring Extracellular Amino Acid Neurotransmitters and hROS by In Vivo Microdialysis in Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]
- 4. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monitoring Extracellular Monoamines with In Vivo Microdialysis in Awake Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Bromotryptamine Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of 5-Bromotryptamine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare 5-Bromotryptamine?
A1: The two primary methods for synthesizing 5-Bromotryptamine are the Fischer indole synthesis and the direct bromination of a suitable tryptamine precursor. The Fischer indole synthesis typically involves the reaction of 4-bromophenylhydrazine with a protected 4-aminobutyraldehyde equivalent, followed by cyclization. Direct bromination often utilizes a protected tryptamine, which is then reacted with a brominating agent like N-bromosuccinimide (NBS).
Q2: What are the critical parameters to control during the bromination of the indole ring?
A2: Controlling the regioselectivity of the bromination is crucial to favor the desired 5-position. Key parameters include:
-
Temperature: Reactions are often run at low temperatures (e.g., 0-5°C) to minimize side reactions.[1]
-
Solvent: The choice of solvent can influence the reactivity of the brominating agent and the substrate.
-
Stoichiometry: Careful control of the amount of the brominating agent is necessary to avoid over-bromination (e.g., at the 2- or 6-positions).[2]
-
Protecting Groups: The use of protecting groups on the indole nitrogen can influence the position of bromination.
Q3: What are common side products in the synthesis of 5-Bromotryptamine?
A3: Common side products can include di- and poly-brominated tryptamines, as well as isomers where the bromine is at a different position on the indole ring (e.g., 2-bromo or 6-bromo derivatives).[2] In some cases, oxidation of the indole ring can also lead to undesired byproducts.
Q4: How can I purify crude this compound?
A4: Purification is typically achieved through column chromatography on silica gel. Further purification can be accomplished by recrystallization from a suitable solvent system, such as methanol or ethanol/ether. For highly pure material, preparative reversed-phase HPLC may be employed.[3]
Q5: What are the stability and storage considerations for this compound?
A5: this compound is a light-sensitive compound and should be stored in a cool, dark place under an inert atmosphere.[4] It is generally a stable solid at room temperature.
Troubleshooting Guides
Problem 1: Low Yield of 5-Bromotryptamine
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the expected reaction time, consider extending the reaction time or slightly increasing the temperature. Ensure all reagents are fresh and of high purity. |
| Side Reactions | Over-bromination is a common side reaction.[2] Use a controlled amount of the brominating agent and add it slowly to the reaction mixture at a low temperature. Consider using a milder brominating agent. The use of acetic acid as a solvent can sometimes mitigate these issues.[2] |
| Degradation of Product | The indole nucleus can be sensitive to strongly acidic or oxidizing conditions. Ensure that the workup procedure is not overly harsh. Use a minimal amount of acid for salt formation and perform extractions promptly. |
| Poor Cyclization in Fischer Indole Synthesis | The choice of acid catalyst is critical.[1] Experiment with different acids (e.g., sulfuric acid, polyphosphoric acid) and optimize the reaction temperature and time. The electron-withdrawing nature of the bromo group can make cyclization more challenging, potentially requiring stronger acidic conditions or higher temperatures.[1] |
Problem 2: Difficulty in Purifying this compound
| Potential Cause | Recommended Solution |
| Co-eluting Impurities in Column Chromatography | If impurities have similar polarity to the product, try a different solvent system for chromatography. A gradient elution may be necessary to achieve good separation. Consider using a different stationary phase, such as alumina. |
| Product is an Oil or Gummy Solid After Purification | The freebase of 5-Bromotryptamine may be an oil. Conversion to the hydrochloride salt should yield a solid. Ensure the salt formation is complete by using a slight excess of HCl in a suitable solvent (e.g., ether or isopropanol). If the salt is still not a solid, try trituration with a non-polar solvent. |
| Presence of Di-brominated Species | If di-brominated impurities are present, it indicates an issue with the bromination step. Re-optimize the reaction with a more controlled addition of the brominating agent. It may be difficult to separate di-brominated impurities from the mono-brominated product by standard chromatography. Preparative HPLC might be necessary.[3] |
Experimental Protocols
Synthesis of 5-Bromoindole (A Key Intermediate)
A common route to 5-Bromotryptamine starts with the synthesis of 5-bromoindole. One method involves the protection of the indole's 2-position, followed by bromination and deprotection.
-
Protection of Indole: Indole is reacted with an aqueous solution of sodium bisulfite or potassium bisulfite in an alcoholic solvent for 15-20 hours. The resulting intermediate is filtered, washed, and dried.[5]
-
N-Acetylation: The intermediate is then reacted with acetic anhydride at 68-75°C for 2-3 hours to yield the N-acetylated intermediate.[5]
-
Bromination: The N-acetylated intermediate is dissolved in water and cooled to 0-5°C. Bromine is added, and the reaction is maintained at this temperature for 1-3 hours before being allowed to warm to room temperature.[5]
-
Deprotection: An aqueous solution of sodium hydroxide or potassium hydroxide is added, and the mixture is refluxed for 12-18 hours to yield 5-bromoindole after cooling and crystallization.[5]
Visualizations
References
Technical Support Center: Synthesis of 5-Bromotryptamine Hydrochloride
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals to enhance the yield and purity of 5-Bromotryptamine hydrochloride. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to address common challenges encountered during synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, with a focus on the common synthetic routes.
Issue 1: Low Yield in 5-Bromoindole Synthesis via Fischer Indole Synthesis
-
Question: My Fischer indole synthesis of 5-bromoindole is resulting in a low yield. What are the potential causes and how can I improve it?
-
Answer: Low yields in the Fischer indole synthesis of 5-bromoindole can stem from several factors. Key areas to investigate include:
-
Incomplete Hydrazone Formation: The initial reaction between 4-bromophenylhydrazine and the aldehyde or ketone partner is critical. Ensure anhydrous conditions as water can hydrolyze the hydrazone intermediate. Using a slight excess of the carbonyl compound can help drive the reaction to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) to ensure the consumption of starting materials.
-
Inefficient Cyclization: The acid-catalyzed cyclization is the core of the indole formation. The choice and concentration of the acid catalyst are crucial. Common catalysts include polyphosphoric acid (PPA), zinc chloride (ZnCl₂), or strong Brønsted acids like sulfuric acid (H₂SO₄). The optimal catalyst and concentration may require empirical testing for your specific substrate.[1]
-
Side Reactions: Electron-donating substituents on the carbonyl compound can lead to N-N bond cleavage, a competing side reaction that can significantly reduce the yield of the desired indole.[1][2] Careful control of reaction temperature and acid strength can help minimize this. Over-bromination to di- or poly-brominated indoles can also occur if the brominating agent is not carefully controlled in precursor synthesis.[3]
-
Unfavorable Substrate: Some hydrazones, particularly those derived from acetaldehyde, are known to fail in the Fischer indole synthesis.[1]
-
Issue 2: Poor Yield in the Speeter-Anthony Synthesis of 5-Bromotryptamine
-
Question: I am experiencing a low yield when converting 5-bromoindole to 5-Bromotryptamine using the Speeter-Anthony method. What are the common pitfalls?
-
Answer: The Speeter-Anthony synthesis is a reliable method, but yield can be compromised at several stages:
-
Inefficient Formation of the Glyoxylamide Intermediate: This two-step process involves the reaction of 5-bromoindole with oxalyl chloride, followed by amination. The reaction with oxalyl chloride should be performed under anhydrous conditions in an inert solvent like diethyl ether or THF at low temperatures (e.g., 0°C) to control its reactivity.[4]
-
Incomplete Reduction of the Glyoxylamide: The reduction of the glyoxylamide to the tryptamine using a strong reducing agent like lithium aluminum hydride (LiAlH₄) is a critical step. It is essential to use fresh, high-quality LiAlH₄ as it is moisture-sensitive. A molar excess of LiAlH₄ is typically required to ensure complete reduction.[4]
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Potential for Debromination: The use of strong reducing agents like LiAlH₄ can sometimes lead to the unintended removal of the bromine atom from the indole ring, resulting in the formation of tryptamine as a byproduct and lowering the yield of the desired 5-Bromotryptamine.[5] Careful control of the reaction conditions, such as temperature and reaction time, can help minimize this side reaction.
-
Issue 3: Difficulty in Purification of this compound
-
Question: My final this compound product is impure. What are the best purification strategies?
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Answer: Purification can be challenging due to the presence of side products and unreacted starting materials.
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Chromatography: For the free base (5-Bromotryptamine), column chromatography on silica gel is a common and effective purification method. A typical eluent system would be a gradient of methanol in dichloromethane or ethyl acetate in hexanes.[3]
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Recrystallization: Once the free base is purified, it can be converted to the hydrochloride salt. Recrystallization of the hydrochloride salt from a suitable solvent system (e.g., ethanol/ether) can further enhance purity.
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Acid-Base Extraction: An acid-base workup can be used to separate the basic tryptamine from non-basic impurities. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution to extract the tryptamine. The aqueous layer is then basified, and the purified tryptamine is back-extracted into an organic solvent.
-
Quantitative Data Summary
The following table summarizes reported yields for key steps in the synthesis of 5-Bromotryptamine and related compounds. It is important to note that yields are highly dependent on the specific reaction conditions and scale.
| Synthetic Step | Starting Material | Key Reagents | Reported Yield | Reference(s) |
| 5-Bromoindole Synthesis | ||||
| Fischer Indole Synthesis | 4-Bromophenylhydrazine | Aldehyde/Ketone, Acid Catalyst | Variable | [1] |
| Direct Bromination of Indole (via sulfonate) | Indole | NaHSO₃, Acetic Anhydride, Bromine | ~59% (overall) | [6] |
| 5-Bromotryptamine Synthesis | ||||
| Reduction of 5-bromo-3-(2-nitrovinyl)-indole (2 steps) | 5-bromo-3-(2-nitrovinyl)-indole | NaBH₄ then LiAlH₄ | 23% then 126% | [7] |
| Speeter-Anthony Synthesis (amide reduction) | 5-Benzyloxy-3-indole-N,N-dibenzylglyoxylamide | LiAlH₄ | 92% | [8] |
Experimental Protocols
The following are illustrative protocols for the key stages of this compound synthesis. These may require optimization for specific laboratory conditions and scales.
Protocol 1: Synthesis of 5-Bromoindole via Fischer Indole Synthesis (Illustrative)
This protocol is a general representation and may require optimization.
-
Hydrazone Formation (in situ):
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In a round-bottom flask, dissolve 4-bromophenylhydrazine hydrochloride (1.0 eq) in a suitable solvent such as ethanol.
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Add the desired aldehyde or ketone (e.g., 4,4-diethoxy-N,N-dimethylbutylamine for a direct route to a tryptamine precursor) (1.1 eq).
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Stir the mixture at room temperature for 1-2 hours.
-
-
Indolization:
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To the hydrazone mixture, add an acid catalyst such as polyphosphoric acid or a solution of sulfuric acid in ethanol.
-
Heat the reaction mixture to reflux (typically 80-120°C) for 2-6 hours. Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and pour it into ice water.
-
Neutralize the solution with a base (e.g., sodium carbonate or sodium hydroxide).
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Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude 5-bromoindole by column chromatography on silica gel or by recrystallization.
-
Protocol 2: Synthesis of 5-Bromotryptamine via Speeter-Anthony Method (Illustrative)
This protocol outlines the general steps starting from 5-bromoindole.
-
Formation of 5-Bromo-3-indoleglyoxylyl Chloride:
-
Dissolve 5-bromoindole (1.0 eq) in anhydrous diethyl ether or THF under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0°C in an ice bath.
-
Add oxalyl chloride (1.1 eq) dropwise with stirring. A precipitate of the glyoxylyl chloride will form.
-
Stir the reaction at 0°C for 1-2 hours.
-
-
Formation of the Glyoxylamide:
-
To the suspension of the glyoxylyl chloride, add a solution of the desired amine (e.g., dimethylamine for N,N-dimethyltryptamine synthesis, or ammonia for primary tryptamine synthesis) in the same solvent.
-
Stir the mixture at room temperature for 2-4 hours.
-
Filter the resulting precipitate (the glyoxylamide) and wash with fresh solvent.
-
-
Reduction to 5-Bromotryptamine:
-
In a separate flask under an inert atmosphere, prepare a suspension of LiAlH₄ (3-4 eq) in anhydrous THF.
-
Slowly add the crude glyoxylamide from the previous step to the LiAlH₄ suspension.
-
Heat the mixture to reflux for 4-8 hours. Monitor the reaction by TLC.
-
-
Work-up and Purification:
-
Cool the reaction to 0°C and cautiously quench the excess LiAlH₄ by sequential addition of water, 15% aqueous NaOH, and then more water.
-
Stir the resulting granular precipitate, filter, and wash the solid with THF.
-
Combine the filtrate and washes, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 5-Bromotryptamine.
-
Purify the free base by column chromatography.
-
Protocol 3: Formation of this compound
-
Salt Formation:
-
Dissolve the purified 5-Bromotryptamine free base in a suitable anhydrous solvent such as diethyl ether or ethanol.
-
Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or ethanol) dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
-
Isolation and Drying:
-
Collect the precipitate by filtration.
-
Wash the solid with a small amount of cold, anhydrous solvent.
-
Dry the this compound salt under vacuum.
-
Visualizations
Experimental Workflow: this compound Synthesis
Troubleshooting Logic for Low Yield in Fischer Indole Synthesis
References
- 1. benchchem.com [benchchem.com]
- 2. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. cache.kzoo.edu [cache.kzoo.edu]
- 8. The Speeter-Anthony Tryptamine Synthesis - [www.rhodium.ws] [chemistry.mdma.ch]
Technical Support Center: 5-Bromotryptamine Hydrochloride Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 5-Bromotryptamine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The two primary methods for purifying this compound are recrystallization and column chromatography. Recrystallization is often used for removing small amounts of impurities from a solid sample, while column chromatography is effective for separating the target compound from a complex mixture of byproducts and unreacted starting materials.
Q2: What are the potential impurities I might encounter in my crude this compound?
A2: Impurities can arise from the synthetic route used. Common impurities may include unreacted starting materials such as 5-bromoindole, and byproducts from side reactions like the formation of regioisomers (e.g., 7-bromo or 4,5-dibromo derivatives).[1] Degradation products, often appearing as colored tars, can also be present.
Q3: My purified this compound is an off-white or yellowish powder. Is this normal?
A3: While pure this compound is typically an off-white to light yellow powder, a significant yellow or brown coloration can indicate the presence of impurities, possibly due to oxidation or residual reaction byproducts.[2][3] Further purification may be necessary to achieve high purity, which is often characterized by a lighter color.
Q4: How can I assess the purity of my this compound?
A4: High-Performance Liquid Chromatography (HPLC) is a common and reliable method for assessing the purity of this compound, often achieving baseline separation of the main compound from its impurities.[2][4] Other techniques include Thin Layer Chromatography (TLC) for a quick qualitative check and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure and detect impurities.
Troubleshooting Guides
Recrystallization Issues
Problem: My compound is "oiling out" instead of forming crystals.
This is a common issue where the compound separates from the solution as a liquid phase rather than a solid.
Solutions:
-
Reduce the rate of cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. Insulating the flask can help.
-
Use a co-solvent system: If the compound is too soluble in the chosen solvent, a miscible "anti-solvent" in which the compound is less soluble can be added dropwise to the warm solution until turbidity is observed, which can then be cleared by adding a small amount of the hot primary solvent before slow cooling.
-
Scratch the inner surface of the flask: Use a glass rod to gently scratch the flask below the solvent level. This can create nucleation sites for crystal growth.
-
Add a seed crystal: If you have a small amount of pure compound, adding a tiny crystal to the cooled, saturated solution can induce crystallization.
Problem: The recrystallization yield is very low.
Solutions:
-
Minimize the amount of solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product. Using too much solvent will result in a significant portion of the product remaining in the mother liquor upon cooling.
-
Ensure complete precipitation: Cool the solution for an adequate amount of time, potentially at a lower temperature (e.g., in a freezer, if the solvent's freezing point allows), to maximize crystal formation.
-
Recover from the mother liquor: The filtrate after collecting the crystals (the mother liquor) can be concentrated by evaporation and cooled again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
Problem: The recrystallized product is still impure.
Solutions:
-
Perform a second recrystallization: A single recrystallization may not be sufficient to remove all impurities. A second recrystallization using the same or a different solvent system can significantly improve purity.
-
Choose a more selective solvent: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should either be insoluble at high temperatures (allowing for hot filtration) or remain soluble at low temperatures.
-
Wash the crystals properly: After filtration, wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities.
Column Chromatography Issues
Problem: Poor separation of the target compound from impurities.
Solutions:
-
Optimize the eluent system: The polarity of the mobile phase is crucial. Use TLC to test different solvent systems and ratios to find an eluent that provides good separation between your target compound (ideally with an Rf value between 0.2 and 0.4) and the impurities. A common starting point for tryptamines is a mixture of a non-polar solvent like hexane or dichloromethane and a more polar solvent like ethyl acetate or methanol.
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Use a solvent gradient: If a single eluent system does not provide adequate separation for all components, a gradient elution can be employed, starting with a less polar solvent and gradually increasing the polarity.
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Choose the appropriate stationary phase: Silica gel is the most common stationary phase for purifying tryptamines.[5] For very polar compounds, alumina (neutral or basic) might be an alternative.
-
Proper column packing: Ensure the column is packed uniformly without any cracks or air bubbles, as these can lead to poor separation.
Problem: The compound is not eluting from the column.
Solutions:
-
Increase the eluent polarity: If the compound is strongly adsorbed to the stationary phase, a more polar solvent system is needed to elute it. For tryptamines, adding a small percentage of methanol to a dichloromethane/ethyl acetate mixture can be effective.
-
Add a basic modifier: Tryptamines are basic and can interact strongly with the acidic silanol groups on silica gel, leading to tailing and poor elution. Adding a small amount (0.1-1%) of a base like triethylamine or ammonia to the eluent can improve peak shape and recovery.
Data Presentation
Table 1: Comparison of Purification Techniques for Tryptamine Derivatives (Representative Data)
| Purification Technique | Starting Purity (Hypothetical) | Final Purity (Typical) | Yield (Typical) | Key Advantages | Key Disadvantages |
| Single Solvent Recrystallization | 85-90% | 95-98% | 60-80% | Simple, good for removing minor impurities. | Can have lower yields, risk of "oiling out". |
| Co-solvent Recrystallization | 80-90% | 96-99% | 50-75% | Good for compounds with challenging solubility profiles. | More complex to optimize solvent ratios. |
| Silica Gel Column Chromatography | 50-80% | >99% | 40-70% | Excellent for separating complex mixtures. | More time-consuming and requires larger solvent volumes. |
Note: The data presented are representative values for tryptamine derivatives and may vary for this compound depending on the specific impurities and experimental conditions.
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol provides a general guideline. The ideal solvent system should be determined through small-scale trials. Potential solvent systems for tryptamine salts include ethanol/water or methanol/diethyl ether.
-
Solvent Selection: In a test tube, dissolve a small amount of crude this compound in a minimal amount of a hot polar solvent (e.g., ethanol, methanol).
-
Dissolution: Place the bulk of the crude this compound in an Erlenmeyer flask. Add the chosen hot solvent portion-wise while heating and stirring until the compound just dissolves.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If activated charcoal was used or if there are insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography of this compound
-
Eluent Selection: Use TLC to determine a suitable eluent system. A good starting point is a mixture of dichloromethane and methanol (e.g., 98:2 to 90:10), potentially with 0.5% triethylamine to reduce tailing. The desired compound should have an Rf of ~0.3.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading) and carefully add it to the top of the column.
-
Elution: Begin eluting with the chosen solvent system, collecting fractions in test tubes. The progress of the separation can be monitored by TLC analysis of the collected fractions.
-
Fraction Pooling and Solvent Evaporation: Combine the fractions containing the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified this compound.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for recrystallization issues.
References
overcoming solubility issues with 5-Bromotryptamine hydrochloride
This guide provides researchers, scientists, and drug development professionals with essential information for overcoming solubility challenges associated with 5-Bromotryptamine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for this compound?
This compound is a derivative of tryptamine and, as a hydrochloride salt, it is designed for enhanced solubility in aqueous solutions.[1] While specific quantitative data for the hydrochloride salt is limited, it is considered to have good stability and solubility in aqueous media.[1] For organic solvents, data on the related compound 5-Bromo-N,N-dimethyltryptamine (5-Bromo-DMT) can provide a useful reference, which is soluble in ethanol, DMF, and DMSO.[2]
Q2: My this compound is not dissolving in my aqueous buffer. What steps can I take?
If you are encountering solubility issues in an aqueous buffer, consider the following troubleshooting steps:
-
pH Adjustment: The pH of the solution is critical. Ensure the pH is in a range where the amine group is protonated, which typically enhances water solubility. Lowering the pH slightly with a dilute acid like HCl may improve dissolution.
-
Gentle Heating: Gently warming the solution (e.g., to 30-40°C) in a water bath can increase the rate of dissolution. However, be cautious, as excessive heat may degrade the compound.
-
Sonication: Using a bath sonicator for short intervals can help break up solid aggregates and facilitate dissolution.
-
Co-solvents: If aqueous solubility remains a challenge for your required concentration, consider preparing a concentrated stock in an organic solvent like DMSO and then diluting it into your aqueous experimental medium. Ensure the final concentration of the organic solvent is low enough to not affect your experimental system.
Q3: How should I prepare a stock solution of this compound?
The ideal method depends on your final application.
-
For Aqueous Applications: Start by attempting to dissolve the compound directly in your buffer of choice (e.g., PBS, pH 7.2). If this fails, try dissolving it in sterile, purified water first, and then add buffers from a concentrated stock.
-
For Organic Stock Solutions: Dimethyl sulfoxide (DMSO) is a common choice for creating highly concentrated stocks of organic molecules.[3][4] Weigh the desired amount of this compound and add DMSO to your target volume. Vortex or sonicate briefly to ensure it is fully dissolved. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q4: What are the common pitfalls to avoid when preparing solutions of this compound?
-
Incorrect Salt Form: Ensure you are using the hydrochloride salt if aqueous solubility is desired. The free base form has significantly lower water solubility.[2]
-
Buffer Incompatibility: In some cases, components of a buffer (like high concentrations of phosphate) can interact with a compound and reduce its solubility.[5] If you suspect this, try dissolving the compound in a simpler buffer system or in water first.
-
Degradation: this compound is light-sensitive.[6] Protect solutions from light by using amber vials or covering them with foil. Chemical stability in the chosen solvent and pH should also be considered, as degradation can lead to lower than expected concentrations.[7]
Solubility Data Summary
The following table summarizes available solubility data. Note that much of the quantitative data is for the related free-base compound, 5-Bromo-DMT, and should be used as a reference point. The hydrochloride salt is expected to have greater aqueous solubility.
| Compound | Solvent | Solubility | Reference |
| This compound | Aqueous Solutions | Soluble (qualitative) | [1] |
| 5-Bromo-DMT (Related Compound) | Ethanol | 20 mg/mL | [2] |
| 5-Bromo-DMT (Related Compound) | Dimethylformamide (DMF) | 10 mg/mL | [2] |
| 5-Bromo-DMT (Related Compound) | Dimethyl sulfoxide (DMSO) | 5 mg/mL | [2] |
| 5-Bromo-DMT (Related Compound) | Ethanol:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [8] |
Experimental Protocols & Visualized Workflows
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh Compound: Accurately weigh 2.76 mg of this compound (Molecular Weight: 275.58 g/mol ).[1]
-
Add Solvent: Add 1 mL of high-purity, anhydrous DMSO.[3]
-
Dissolve: Vortex the vial for 30-60 seconds. If necessary, place the vial in a bath sonicator for 2-5 minutes until all solid is dissolved.
-
Store: Aliquot the stock solution into smaller, light-protected vials to minimize freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
Protocol 2: Troubleshooting Aqueous Solubility
This protocol outlines a systematic approach to dissolving this compound in an aqueous buffer.
-
Initial Attempt: Attempt to dissolve the compound directly in your target aqueous buffer at the desired concentration. Vortex thoroughly.
-
Check for Dissolution: Observe the solution against a dark background. If particles are visible, proceed to the next step.
-
Gentle Heating: Place the vial in a water bath at 37°C for 10-15 minutes. Mix intermittently.
-
Sonication: If the solid persists, place the vial in a bath sonicator for 5-10 minutes. Avoid overheating the sample.
-
pH Adjustment: If solubility is still an issue, measure the pH. If the pH is neutral or basic, add 0.1 M HCl dropwise to slightly acidify the solution, which may aid dissolution.
-
Re-evaluation: If the compound remains insoluble, the desired concentration may be above its solubility limit in that specific medium. Consider preparing a concentrated stock in an organic solvent (see Protocol 1) and diluting it into the aqueous buffer.
Signaling Pathway Context
This compound is a serotonin receptor agonist, valuable for studying mood disorders and neuropharmacology.[1] It interacts with serotonin receptors, such as the 5-HT2A receptor, which are G-protein-coupled receptors (GPCRs). The diagram below illustrates a generalized signaling cascade following the activation of such a receptor.
References
- 1. chemimpex.com [chemimpex.com]
- 2. grokipedia.com [grokipedia.com]
- 3. gchemglobal.com [gchemglobal.com]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Cas 81868-12-4,this compound | lookchem [lookchem.com]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. 5-Bromo-N,N-dimethyltryptamine|High-Purity Research Chemical [benchchem.com]
stability of 5-Bromotryptamine hydrochloride in different solvents
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 5-Bromotryptamine hydrochloride in various solvents. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
A1: this compound is generally stable under normal laboratory conditions. It is recommended to store it in a cool, dry, and well-ventilated place, protected from light.[1] Some sources indicate that the compound is light-sensitive.[2][3] For long-term storage, keeping the container tightly sealed is crucial.[4]
Q2: In which common laboratory solvents can this compound be dissolved?
Q3: How can I assess the stability of this compound in my specific experimental conditions?
A3: To assess the stability of this compound in a specific solvent system, a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), should be developed and validated.[7][8][9] This involves subjecting the compound to forced degradation under various stress conditions (e.g., acid, base, heat, oxidation, and light) to generate potential degradation products.[10][11][12][13][14][15] The analytical method must be able to separate the intact drug from all potential degradants.[4]
Q4: What are the likely degradation pathways for this compound?
A4: Tryptamine derivatives can be susceptible to degradation through several pathways, including:
-
Oxidation: The indole ring is susceptible to oxidation, which can be initiated by air, light, or trace metals.
-
Hydrolysis: While generally stable, the amine side chain could be subject to hydrolysis under strong acidic or basic conditions.
-
Photolysis: As the compound is noted to be light-sensitive, exposure to UV or visible light may lead to degradation.
Q5: How should I prepare stock solutions of this compound for my experiments to ensure stability?
A5: It is recommended to prepare fresh stock solutions for each experiment. If storage is necessary, solutions should be stored at low temperatures (e.g., -20°C or -80°C) in light-protected containers. The choice of solvent is critical; using a solvent in which the compound is known to be stable is advised. For aqueous solutions, the pH should be controlled, as pH can significantly influence the stability of tryptamine derivatives.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected peaks in chromatogram | Degradation of this compound in the solvent or under experimental conditions. | Prepare fresh solutions. Ensure proper storage conditions (cool, dark). Evaluate the compatibility of your solvent and other reagents with the compound. Develop and validate a stability-indicating HPLC method to identify and quantify degradants. |
| Loss of compound potency over time | Instability of the compound in the prepared solution. | Perform a time-course stability study in your chosen solvent. Analyze samples at different time points to determine the rate of degradation. Consider using a more stable solvent or adjusting the pH of the solution. |
| Inconsistent experimental results | Variability in the stability of the compound between experimental runs. | Standardize the preparation and handling of this compound solutions. Prepare solutions fresh for each experiment. Ensure consistent storage conditions. |
| Precipitation of the compound from solution | Poor solubility or saturation in the chosen solvent. | Determine the solubility of this compound in your solvent at the desired concentration and temperature. Consider using a co-solvent system or a different solvent with higher solubilizing capacity. |
Experimental Protocols
Protocol: General Forced Degradation Study for this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) to obtain a stock solution of known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 24 hours). Neutralize the solution with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a defined period.
-
Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60°C) for a defined period.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and/or visible light for a defined period.
3. Sample Analysis:
-
Analyze the stressed samples, along with an unstressed control sample, using a suitable analytical technique, typically reverse-phase HPLC with a photodiode array (PDA) detector.
-
The HPLC method should be developed to achieve baseline separation between the parent compound and all degradation products.
4. Data Evaluation:
-
Compare the chromatograms of the stressed samples with the control.
-
Identify and quantify the degradation products.
-
Determine the percentage of degradation under each stress condition.
Visualizations
Caption: Experimental workflow for a forced degradation study.
Caption: Troubleshooting logic for stability-related issues.
References
- 1. This compound | 81868-12-4 | B-9000 [biosynth.com]
- 2. Cas 81868-12-4,this compound | lookchem [lookchem.com]
- 3. This compound CAS#: 81868-12-4 [amp.chemicalbook.com]
- 4. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 5. grokipedia.com [grokipedia.com]
- 6. chemimpex.com [chemimpex.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. scispace.com [scispace.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. japsonline.com [japsonline.com]
- 11. pharmatutor.org [pharmatutor.org]
- 12. biopharminternational.com [biopharminternational.com]
- 13. rjptonline.org [rjptonline.org]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biomedres.us [biomedres.us]
Technical Support Center: Optimizing Dosage of 5-Bromotryptamine Hydrochloride for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage of 5-Bromotryptamine hydrochloride in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary cellular target?
This compound is a brominated derivative of tryptamine.[1] Tryptamine and its analogs are known to interact with serotonin (5-HT) receptors.[2] Therefore, the primary expected cellular targets of this compound are 5-HT receptors, making it a compound of interest in neuroscience and neuropharmacology research.[1]
Q2: I am starting a new experiment with this compound. What is a good starting concentration to test?
For a novel compound like this compound, it is recommended to start with a broad range of concentrations to determine its effect on cell viability. A common starting point for in vitro cell-based assays is to test concentrations spanning several orders of magnitude, for example, from 1 nM to 100 µM.
Based on studies with structurally similar compounds like 6-Bromotryptamine derivatives, a concentration of 10 µM has been used in cell-based assays with Chinese Hamster Ovary (CHO-K1) cells.[2] This can serve as a reference point for your initial dose-response experiments.
Q3: How should I prepare a stock solution of this compound?
This compound is generally soluble in aqueous solutions.[1] However, for cell culture applications, it is best practice to prepare a concentrated stock solution in a sterile solvent such as dimethyl sulfoxide (DMSO) or sterile phosphate-buffered saline (PBS).
Recommended Stock Solution Protocol:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve a high-concentration stock (e.g., 10 mM).
-
Ensure complete dissolution by vortexing.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Important: The final concentration of DMSO in your cell culture medium should be kept low (ideally below 0.5%) to prevent solvent-induced cytotoxicity. Always include a vehicle control (media with the same final concentration of DMSO without the compound) in your experiments.
Q4: My cells are dying even at low concentrations of this compound. What could be the issue?
Unexpected cytotoxicity can be due to several factors:
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High Sensitivity of the Cell Line: Different cell lines exhibit varying sensitivities to chemical compounds. Your cell line may be particularly sensitive to this compound.
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Compound Insolubility: At higher concentrations, the compound may precipitate out of the solution, and these precipitates can be toxic to cells. Visually inspect your culture wells for any signs of precipitation.
-
Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is not exceeding non-toxic levels (typically <0.5%).
-
Incorrect Dosage Calculation: Double-check all your calculations for dilutions and final concentrations.
Refer to the Troubleshooting Guide below for more detailed solutions.
Experimental Protocol: Determining the Optimal Dosage (IC50) of this compound using an MTT Assay
This protocol outlines a standard method to determine the half-maximal inhibitory concentration (IC50) of this compound, a measure of its potency in inhibiting cell viability.
Materials:
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Selected cell line
-
Complete cell culture medium
-
This compound
-
DMSO (or other suitable solvent)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 100% DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Methodology:
-
Cell Seeding:
-
Harvest and count cells in their exponential growth phase.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the this compound stock solution in complete culture medium. A common approach is to use a 2-fold or 3-fold serial dilution to cover a wide concentration range (e.g., 0.1 µM to 100 µM).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound.
-
Include a "vehicle control" (medium with the same concentration of DMSO as the highest compound concentration) and a "no-treatment control" (medium only).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the absorbance of a blank well (medium, MTT, and solubilizer only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the no-treatment control.
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
-
Data Presentation
Table 1: Example Dose-Response Data for this compound
| Concentration (µM) | Absorbance (570 nm) | % Viability |
| 0 (Control) | 1.250 | 100 |
| 0.1 | 1.235 | 98.8 |
| 1 | 1.150 | 92.0 |
| 5 | 0.980 | 78.4 |
| 10 | 0.625 | 50.0 |
| 25 | 0.310 | 24.8 |
| 50 | 0.150 | 12.0 |
| 100 | 0.080 | 6.4 |
Note: The data above is for illustrative purposes only. Actual results will vary depending on the cell line and experimental conditions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Compound Precipitation in Media | - Poor solubility of the compound at the tested concentration.- Interaction with media components. | - Visually inspect wells for precipitate.- Prepare fresh dilutions using a stepwise method into pre-warmed media.- Consider a slightly higher final DMSO concentration (with appropriate controls). |
| High Variability Between Replicate Wells | - Uneven cell seeding.- Pipetting errors.- Edge effects in the 96-well plate. | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and practice consistent pipetting technique.- Avoid using the outer wells of the plate or fill them with sterile PBS. |
| No Observable Effect on Cell Viability | - The compound is not cytotoxic to the chosen cell line at the tested concentrations.- Insufficient incubation time.- Compound degradation. | - Test a higher range of concentrations.- Increase the incubation time (e.g., 48 or 72 hours).- Prepare fresh stock solutions and dilutions for each experiment. |
| Vehicle Control Shows Cytotoxicity | - The concentration of the solvent (e.g., DMSO) is too high. | - Ensure the final solvent concentration is below 0.5% (or a pre-determined non-toxic level for your cell line).- Perform a solvent toxicity curve to determine the maximum tolerated concentration. |
Visualizations
Caption: Workflow for determining the optimal dosage of this compound.
Caption: Putative signaling pathway for this compound.
References
Technical Support Center: 5-Bromotryptamine Hydrochloride In Vivo Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromotryptamine hydrochloride in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a derivative of tryptamine and acts as a serotonin receptor agonist.[1] It is utilized in neuroscience research to study mood disorders and neuropharmacology due to its ability to modulate neurotransmitter activity.[1]
Q2: What are the appropriate solvents for preparing this compound for in vivo administration?
A2: While specific quantitative solubility data is limited, this compound is described as having stability and solubility in aqueous solutions.[1] For in vivo administration, especially via intraperitoneal injection, sterile U.S. Pharmacopeia (USP) grade saline (0.9%) is a recommended vehicle. For compounds with lower aqueous solubility, a small percentage of a co-solvent like Dimethyl sulfoxide (DMSO) can be used, but it is crucial to keep the final DMSO concentration low (typically <5%) to avoid solvent-induced toxicity. Always ensure the final solution is clear and free of particulates.
Q3: How should this compound solutions be prepared and stored?
A3: To ensure sterility for in vivo use, it is recommended to filter the prepared solution through a 0.22 µm syringe filter. Stock solutions should be stored at -20°C or -80°C to maintain stability. For working solutions, it is best to prepare them fresh on the day of the experiment. If short-term storage is necessary, keep the solution at 2-8°C and protect it from light, as tryptamine derivatives can be light-sensitive.
Q4: What are the potential adverse effects or toxicity concerns with this compound in vivo?
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Precipitation of compound in solution | - Exceeded solubility limit.- pH of the vehicle is not optimal.- Interaction with vehicle components. | - Prepare a more dilute solution.- Try a different vehicle, such as adding a small amount of DMSO (e.g., 1-5%) to the saline.- Gently warm the solution to aid dissolution (ensure the compound is heat-stable).- Check the pH of your saline or buffer; tryptamine salts are generally more soluble in slightly acidic conditions. |
| No observable effect in animals | - Dose is too low.- Compound degradation.- Poor bioavailability via the chosen route of administration. | - Perform a dose-response study to determine the effective dose range.- Ensure the compound was stored correctly and the solution was freshly prepared.- Consider a different route of administration (e.g., intravenous for higher bioavailability, though technically more challenging).- Verify the identity and purity of your this compound. |
| High variability in experimental results | - Inconsistent dosing volume or technique.- Animal stress affecting physiological response.- Differences in animal strain, age, or sex. | - Ensure all personnel are properly trained in the administration technique (e.g., intraperitoneal injection).- Acclimate animals to the experimental environment to reduce stress.- Standardize the animal model and report all relevant details in your methodology. |
| Adverse events observed (e.g., seizures, lethargy) | - Dose is too high.- Off-target effects.- Vehicle toxicity. | - Immediately reduce the dose in subsequent experiments.- Conduct a thorough literature search for known off-target effects of similar compounds.- If using a co-solvent like DMSO, run a vehicle-only control group to assess its effects. |
Quantitative Data Summary
The following tables provide a summary of physicochemical properties and representative pharmacokinetic data for tryptamine derivatives. Disclaimer: Specific data for this compound is limited; therefore, the information presented for pharmacokinetics is based on a related tryptamine compound and should be used as a general guideline.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂BrClN₂ | [4] |
| Molecular Weight | 275.58 g/mol | [4] |
| Appearance | Crystalline solid | [5] |
| Solubility | Soluble in ethanol, DMF, DMSO. Described as soluble in aqueous solutions. | [1][5] |
| Storage | Store at -20°C, protect from light. | [6] |
Table 2: Representative Pharmacokinetic Parameters of a Tryptamine Derivative (N-3-pyridoyl-tryptamine) in Rats (Intravenous Administration)
| Dose (mg/kg) | Half-life (t½) (min) | Clearance (Cl) (ml/min) | Volume of Distribution (Vd) (L/kg) |
| 6.25 | 101.9 | 11.59 | 1.69 |
| 12.5 | 69.3 | 8.35 | 0.83 |
| 25.0 | 55.0 | 5.39 | 0.43 |
| 37.5 | 60.6 | 6.01 | 0.52 |
| Data from a study on N-3-pyridoyl-tryptamine and may not be directly applicable to this compound.[7] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal (IP) Injection
-
Materials:
-
This compound powder
-
Sterile 0.9% saline solution (USP grade)
-
Sterile vials
-
0.22 µm sterile syringe filters
-
Vortex mixer and/or sonicator
-
-
Procedure:
-
Calculate the required amount of this compound based on the desired final concentration and volume.
-
In a sterile vial, add the calculated amount of this compound powder.
-
Add the sterile 0.9% saline to the vial.
-
Vortex or sonicate the mixture until the compound is completely dissolved. Visually inspect for any particulates.
-
Using a sterile syringe, draw up the solution and pass it through a 0.22 µm sterile syringe filter into a new sterile vial.
-
Label the vial with the compound name, concentration, date of preparation, and storage conditions.
-
If not for immediate use, store at -20°C. Thaw and bring to room temperature before administration.
-
Protocol 2: Intraperitoneal (IP) Administration in Mice
-
Animal Handling and Restraint:
-
Properly restrain the mouse by scruffing the neck and securing the tail.
-
Position the mouse to expose the lower abdominal quadrants.
-
-
Injection Procedure:
-
Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Use a 25-27 gauge needle.
-
Insert the needle at a 10-20 degree angle, bevel up.
-
Slightly aspirate to ensure no blood or fluid is drawn back, which would indicate entry into a blood vessel or organ.
-
Slowly inject the solution. The typical injection volume for a mouse is 5-10 ml/kg.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any immediate adverse reactions.
-
Visualizations
References
- 1. chemimpex.com [chemimpex.com]
- 2. Effects of three tryptamines: alpha-methyltryptamine, 5-methoxy-alpha-methyltryptamine, and 5-methoxy- N , N -diisopropyltryptamine on acute toxicity, locomotor activity, and hallucinogenic behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. blossomanalysis.com [blossomanalysis.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. 5-Bromo-N,N-dimethyltryptamine|High-Purity Research Chemical [benchchem.com]
- 6. This compound CAS#: 81868-12-4 [amp.chemicalbook.com]
- 7. Pharmacokinetics of tryptamide following intravenous administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
avoiding degradation of 5-Bromotryptamine hydrochloride during storage
This technical support center provides guidance on the proper storage and handling of 5-Bromotryptamine hydrochloride to minimize degradation. Below you will find frequently asked questions (FAQs), troubleshooting guides for common stability issues, and detailed experimental protocols for stability assessment.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
A1: For long-term stability, solid this compound should be stored in a cool, dry, and dark place. The recommended storage temperature is -20°C for periods extending over months to years.[1][2][3] It should be kept in a tightly sealed container to protect it from moisture and oxygen. For enhanced stability, storing under an inert atmosphere (e.g., argon or nitrogen) is beneficial.
Q2: How should I store solutions of this compound?
A2: Aqueous solutions of tryptamine derivatives are prone to degradation and it is often recommended to prepare them fresh. If short-term storage (days) is necessary, refrigerate the solution at 2-8°C. For long-term storage (weeks to months), solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or below.[2] The use of amber vials or light-blocking containers is crucial to prevent photodegradation.
Q3: What are the main factors that can cause degradation of this compound?
A3: The primary factors contributing to the degradation of this compound are:
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation.[4][5]
-
Light: Exposure to UV and visible light can induce photolytic degradation.[4]
-
Oxygen: The indole ring of the tryptamine structure is susceptible to oxidation.
-
Humidity: As a hydrochloride salt, the compound can be hygroscopic, and moisture can facilitate degradation pathways.
-
pH: In solution, the stability of tryptamines can be pH-dependent, with increased degradation often observed in neutral to alkaline conditions.
Q4: What are the likely degradation products of this compound?
A4: While specific degradation products for this compound are not extensively documented in publicly available literature, based on the degradation of other indole and tryptamine compounds, likely degradation products could include:
-
Oxidation of the indole ring, potentially forming oxindole and isatin derivatives.
-
Hydroxylation at various positions on the indole ring.
-
Successive hydroxylation at the 2 and 3 positions of the indole ring, followed by ring cleavage.[6]
Troubleshooting Guides
Issue 1: Discoloration of solid this compound (e.g., turning yellow or brown).
| Possible Cause | Recommended Action |
| Oxidation | Store the compound under an inert atmosphere (argon or nitrogen). Ensure the container is tightly sealed. |
| Light Exposure | Store in an amber vial or a container protected from light. |
| Contamination | Use clean spatulas and handle the compound in a clean environment. |
Issue 2: Decreased potency or unexpected results in experiments using a previously stored solution.
| Possible Cause | Recommended Action |
| Degradation in Solution | Prepare fresh solutions for each experiment. If storing solutions, ensure they are kept at or below -20°C and protected from light. Avoid repeated freeze-thaw cycles by aliquoting stock solutions. |
| Incorrect Solvent | For aqueous solutions, consider using a slightly acidic buffer to potentially improve stability. For organic stock solutions, use high-purity, dry solvents. |
| Precipitation | Before use, visually inspect the solution for any precipitates. If precipitation has occurred, gently warm and vortex the solution to redissolve the compound. If it does not redissolve, prepare a fresh solution. |
Data Presentation
While specific quantitative stability data for this compound is limited in published literature, the following table summarizes the known stability information for tryptamine derivatives.
Table 1: Summary of Stability Data for Tryptamine Derivatives
| Condition | Matrix | Observation | Source |
| -80°C | Fresh Mushroom | Highest degradation observed. | [5][7] |
| Room Temperature (dark) | Dried Mushroom | Lowest degradation observed. | [5][7] |
| 25°C, 50°C, 75°C | Dried Mushroom Powder | Degradation observed, significantly noticeable from 100°C. | [5] |
| 150°C (30 min) | Dried Mushroom Powder | Significant decrease in yield. | [5] |
| Light Exposure | Dried Mushroom Powder | Degraded by a third after one week. | [4] |
| -20°C | Solid (pure compound) | Stable for ≥ 5 years. | [3] |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.
Objective: To intentionally degrade this compound under various stress conditions to generate potential degradation products.
Materials:
-
This compound
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
-
HPLC-grade water and methanol
-
HPLC system with a UV detector or a mass spectrometer
Procedure:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature for 24 hours.
-
Oxidative Degradation: Dissolve this compound in a 3% solution of hydrogen peroxide and keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place solid this compound in an oven at 80°C for 48 hours.
-
Photodegradation: Expose a solution of this compound to a light source (e.g., UV lamp) for a defined period.
-
Analysis: Analyze the stressed samples by HPLC or LC-MS to identify and quantify the parent compound and any degradation products.
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
Instrumentation:
-
HPLC system with a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
UV Detector
Mobile Phase:
-
A mixture of methanol, acetonitrile, and ammonium acetate solution (e.g., 5:30:65 v/v/v, with 0.025 M ammonium acetate). The exact ratio may require optimization.
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 5 µL
-
Detection Wavelength: 280 nm
Procedure:
-
Prepare solutions of the unstressed and stressed (from Protocol 1) this compound samples in the mobile phase.
-
Inject the samples into the HPLC system.
-
Develop a gradient or isocratic elution method that provides good separation between the parent peak and any new peaks that appear in the stressed samples.
-
Validate the method for specificity, linearity, accuracy, and precision as per ICH guidelines.
Visualizations
Caption: Potential degradation pathways of 5-Bromotryptamine.
Caption: Troubleshooting workflow for stability-related issues.
Caption: Experimental workflow for assessing stability.
References
- 1. usbio.net [usbio.net]
- 2. medkoo.com [medkoo.com]
- 3. caymanchem.com [caymanchem.com]
- 4. critical.consulting [critical.consulting]
- 5. researchgate.net [researchgate.net]
- 6. Degradation of substituted indoles by an indole-degrading methanogenic consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DETERMINATION OF TRYPTAMINE ALKALOIDS AND THEIR STABILITY IN PSYCHOTROPIC MUSHROOMS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 5-Bromotryptamine Hydrochloride Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the analytical detection of 5-Bromotryptamine hydrochloride.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of this compound, providing potential causes and solutions in a question-and-answer format.
High-Performance Liquid Chromatography (HPLC)
| Question/Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor peak shape (tailing or fronting) for this compound. | - Secondary interactions between the basic amine group and acidic silanols on the column stationary phase.- Inappropriate mobile phase pH.- Column overload.- Presence of contaminants on the column. | - Use a high-purity, end-capped C18 column or a column with a different stationary phase like phenyl-hexyl.- Adjust the mobile phase pH to be 2-3 units below the pKa of the amine group (approximately pH 7-8) to ensure it is fully protonated. The use of a buffer is highly recommended.[1]- Reduce the injection volume or the concentration of the sample.- Flush the column with a strong solvent to remove contaminants. |
| Inconsistent retention times for this compound. | - Inadequate column equilibration between injections.- Fluctuations in column temperature.- Inconsistent mobile phase preparation.- Pump malfunction or leaks. | - Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially after a gradient run.[2]- Use a column oven to maintain a consistent temperature.[2]- Prepare fresh mobile phase daily and ensure accurate measurement of all components.- Check the HPLC system for leaks and ensure the pump is delivering a constant flow rate.[3][4] |
| Poor resolution between this compound and other components. | - Suboptimal mobile phase composition.- Inappropriate column selection.- Flow rate is too high. | - Optimize the mobile phase by adjusting the organic solvent ratio or trying a different organic solvent (e.g., methanol instead of acetonitrile).- Consider a column with a different selectivity or a longer column for better separation.- Reduce the flow rate to increase the interaction time with the stationary phase. |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
| Question/Issue | Potential Cause(s) | Recommended Solution(s) |
| Low signal intensity or poor sensitivity for this compound. | - Ion suppression due to matrix effects from co-eluting compounds.[5][6][7]- Suboptimal ionization source parameters.- Analyte degradation in the source. | - Improve sample preparation to remove interfering matrix components using techniques like solid-phase extraction (SPE).- Use a stable isotope-labeled internal standard for this compound to compensate for matrix effects.[8]- Optimize electrospray ionization (ESI) parameters such as capillary voltage, gas flow, and temperature.- Adjust the mobile phase to be more amenable to ionization (e.g., ensure the pH is appropriate for positive ion mode). |
| Inconsistent quantification results. | - Matrix effects varying between samples.[5]- Instability of the compound in the autosampler.- Non-linearity of the detector response at the given concentration. | - Use matrix-matched calibration standards to account for consistent matrix effects.[8]- Assess the stability of this compound in the sample solvent and keep the autosampler at a low temperature.- Ensure the sample concentration is within the validated linear range of the method. |
Gas Chromatography-Mass Spectrometry (GC-MS)
| Question/Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor peak shape or low response for this compound. | - The compound is not sufficiently volatile or is thermally labile.- Adsorption to active sites in the GC system. | - Derivatize the amine group with an agent like pentafluoropropionic anhydride (PFPA) to increase volatility and thermal stability.[9]- Use a deactivated liner and column to minimize active sites.- Optimize the injection port temperature to ensure volatilization without degradation. |
| Inconsistent fragmentation pattern. | - Fluctuations in the ion source temperature or electron energy. | - Ensure the MS is properly tuned and calibrated.- Maintain a consistent ion source temperature. |
Frequently Asked Questions (FAQs)
General
-
What are the key chemical properties of this compound to consider during analysis? this compound is an off-white powder that is sensitive to light.[10] Its stability in various solvents and at different pH values should be assessed during method development. As a tryptamine derivative, it possesses a basic amine group and an indole ring, which dictates its chromatographic behavior and spectral properties.
Sample Preparation
-
What is the recommended approach for extracting this compound from biological matrices like plasma or urine? For LC-MS/MS analysis, a simple protein precipitation with acetonitrile is often sufficient for plasma samples.[11] For more complex matrices or to achieve lower detection limits, solid-phase extraction (SPE) is recommended to remove interfering components and concentrate the analyte.
Chromatography
-
Which HPLC column is best suited for the analysis of this compound? A reversed-phase C18 column is a good starting point.[12][13] Due to the basic nature of the analyte, a column with high-purity silica and end-capping will minimize peak tailing. For challenging separations, a phenyl-hexyl column may offer alternative selectivity.
-
What are typical mobile phase conditions for the HPLC analysis of this compound? A gradient elution with a mobile phase consisting of water and acetonitrile or methanol with an additive like formic acid or ammonium acetate is commonly used.[11][14] For UV detection, a mobile phase containing a phosphate buffer at a pH of around 3 can provide good peak shape.[15]
Mass Spectrometry
-
What are the expected mass-to-charge ratios (m/z) for this compound in LC-MS/MS? In positive ion electrospray ionization, the protonated molecule [M+H]+ is expected. For 5-Bromotryptamine, the molecular weight of the free base is 239.11 g/mol . The bromine atom will result in a characteristic isotopic pattern with two major peaks of nearly equal intensity separated by 2 m/z units (for the 79Br and 81Br isotopes). The primary product ion would likely result from the loss of the ethylamine side chain.
Stability
-
How stable is this compound and how should I conduct stability studies? Tryptamines can be susceptible to degradation by hydrolysis, oxidation, and photolysis.[16] A forced degradation study should be performed to assess the stability-indicating nature of an analytical method. This involves subjecting the compound to acidic, basic, oxidative, thermal, and photolytic stress conditions.[17][18][19][20] A degradation of 5-20% is typically targeted.[16][17][18]
Experimental Protocols
1. Stability-Indicating HPLC-UV Method
This protocol outlines a general method for assessing the purity and stability of this compound.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.02 M Potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid
-
Mobile Phase B: Acetonitrile
-
Gradient: 10% B to 90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm and 280 nm
-
Injection Volume: 10 µL
-
-
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound in a 50:50 mixture of Mobile Phase A and B to a final concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the sample in the same diluent as the standard solution to a similar concentration.
-
-
Forced Degradation Study Protocol:
-
Acid Hydrolysis: Reflux the sample solution in 0.1 N HCl at 60 °C for 30 minutes.[19]
-
Base Hydrolysis: Reflux the sample solution in 0.1 N NaOH at 60 °C for 30 minutes.[19]
-
Oxidative Degradation: Treat the sample solution with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 105 °C for 24 hours.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.
-
2. LC-MS/MS Method for Quantification in Biological Matrices
This protocol provides a starting point for developing a quantitative LC-MS/MS method.
-
Sample Preparation (Plasma):
-
To 50 µL of plasma, add 150 µL of acetonitrile containing the internal standard (e.g., 5-Bromotryptamine-d4).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean vial for analysis.
-
-
Chromatographic Conditions:
-
Column: Phenyl-hexyl, 2.1 x 50 mm, 3 µm particle size
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (Hypothetical):
-
5-Bromotryptamine (79Br): Q1: 240.0 -> Q3: 199.0
-
5-Bromotryptamine (81Br): Q1: 242.0 -> Q3: 201.0
-
Internal Standard (d4): Adjust m/z accordingly
-
-
Optimize: Capillary voltage, source temperature, and collision energy.
-
3. GC-MS Method for Identification
This protocol is suitable for the identification of 5-Bromotryptamine.
-
Sample Preparation and Derivatization:
-
Extract the sample containing 5-Bromotryptamine with a suitable organic solvent (e.g., ethyl acetate) under basic conditions.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Add 50 µL of ethyl acetate and 50 µL of pentafluoropropionic anhydride (PFPA).
-
Heat at 70 °C for 30 minutes.
-
Evaporate to dryness and reconstitute in ethyl acetate for injection.
-
-
GC-MS Conditions:
-
Column: DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Injector Temperature: 250 °C
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 50-550 amu
-
Visualizations
Caption: LC-MS/MS workflow for this compound.
Caption: Troubleshooting logic for HPLC/LC-MS analysis.
References
- 1. hplc.eu [hplc.eu]
- 2. HPLC Troubleshooting Guide [scioninstruments.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. labcompare.com [labcompare.com]
- 5. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. Aspects of Matrix and Analyte Effects in Clinical Pharmacokinetic Sample Analyses using LC-ESI/MS/MS – Two Case Examples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Analysis of 5-methoxytryptamine in brain by gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemimpex.com [chemimpex.com]
- 11. Development of a LC-MS/MS method to analyze 5-methoxy-N,N-dimethyltryptamine and bufotenine, and application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Separation of Tryptamine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. mdpi.com [mdpi.com]
- 15. ijrpb.com [ijrpb.com]
- 16. rjptonline.org [rjptonline.org]
- 17. pharmtech.com [pharmtech.com]
- 18. ijisrt.com [ijisrt.com]
- 19. ijrpp.com [ijrpp.com]
- 20. biopharminternational.com [biopharminternational.com]
minimizing off-target effects of 5-Bromotryptamine hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of 5-Bromotryptamine hydrochloride in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary known targets of this compound?
A1: this compound is known to act as a serotonin receptor agonist.[1] While a detailed binding profile for 5-Bromotryptamine is not extensively published, its close analog, 5-Bromo-N,N-dimethyltryptamine (5-Bromo-DMT), shows significant affinity for several serotonin (5-HT) receptor subtypes.[2][3][4] It is plausible that this compound interacts with a similar range of targets.
Q2: What are the potential off-target effects of this compound?
A2: Based on the pharmacology of the related compound 5-Bromo-DMT, potential off-target effects of this compound may arise from interactions with multiple 5-HT receptor subtypes beyond the primary target of interest. 5-Bromo-DMT is a partial agonist at the 5-HT₂ₐ receptor and also shows affinity for 5-HT₁ₐ, 5-HT₂ₑ, and 5-HT₂ₒ receptors, and acts as a weak inhibitor of the serotonin transporter (SERT).[3][4] Off-target binding can lead to a variety of cellular responses, complicating data interpretation.
Q3: How can I determine if my experimental results are due to off-target effects?
A3: Differentiating between on-target and off-target effects is crucial. Key strategies include:
-
Use of Control Compounds: Include selective agonists and antagonists for suspected off-target receptors in your experiments to see if they can replicate or block the observed effects.
-
Dose-Response Analysis: Off-target effects often occur at higher concentrations. A carefully designed dose-response study can help distinguish between high-affinity on-target effects and lower-affinity off-target interactions.[5]
-
Target Knockdown/Knockout Models: Employing techniques like siRNA or CRISPR/Cas9 to reduce the expression of the intended target can help verify if the observed effect is dependent on that target.[5]
Q4: What general strategies can be employed to minimize off-target effects?
A4: Minimizing off-target effects is a key aspect of drug development.[6] Consider the following approaches:
-
Rational Drug Design: If synthesizing derivatives, computational and structural biology tools can help design molecules with higher specificity for the intended target.[6]
-
High-Throughput Screening (HTS): HTS allows for the rapid testing of compounds against a panel of targets to identify those with the highest selectivity.[6]
-
Optimize Experimental Conditions: Factors such as incubation time, temperature, and buffer composition can influence ligand binding and should be optimized for each assay.[7][8]
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| Inconsistent results between experimental repeats. | 1. Reagent Degradation: this compound may be unstable under certain storage or experimental conditions. 2. Cell Line Instability: The expression levels of target and off-target receptors may vary with cell passage number. | 1. Prepare fresh stock solutions of the compound for each experiment. Verify the purity and concentration of your compound. 2. Use cells within a defined, low passage number range. Regularly perform quality control checks on your cell lines. |
| Observed cellular phenotype does not match the expected on-target effect. | 1. Off-Target Receptor Activation: The compound may be interacting with other receptors that trigger alternative signaling pathways. 2. Functional Selectivity (Biased Agonism): The compound may preferentially activate a non-canonical signaling pathway downstream of the target receptor. | 1. Profile the compound against a panel of related receptors (e.g., various 5-HT subtypes) using binding or functional assays. 2. Investigate multiple signaling readouts for your target receptor (e.g., G-protein activation, β-arrestin recruitment). |
| High background or non-specific binding in receptor binding assays. | 1. Suboptimal Assay Conditions: Incorrect buffer composition, temperature, or incubation time can increase non-specific binding. 2. Poor Quality of Reagents: The radioligand or receptor preparation may be of low quality. | 1. Optimize assay conditions by varying buffer components (e.g., adding BSA), temperature, and incubation time.[7] 2. Use a high-quality, validated radioligand and receptor preparation. Test a known control ligand to ensure the receptor is active.[7] |
| Difficulty achieving saturation in saturation binding experiments. | 1. Low Receptor Expression: The cell line or tissue preparation may have a low density of the target receptor. 2. Low Affinity of the Ligand: this compound may have a low affinity for the target receptor, requiring high concentrations to achieve saturation. | 1. Use a cell line known to express high levels of the target receptor or consider transient overexpression. 2. If the affinity is low, consider using a higher-affinity radioligand for competition binding assays instead of direct saturation binding. |
Quantitative Data Summary
The following table summarizes the binding affinities of the related compound, 5-Bromo-DMT, for various serotonin receptors and the serotonin transporter. This data can be used as a reference for potential off-target interactions of this compound.
| Target | Binding Affinity (Ki, nM) |
| 5-HT₂ₐ Receptor | 138 |
| 5-HT₁ₐ Receptor | 16.9 |
| 5-HT₂ₑ Receptor | 403 |
| 5-HT₂ₒ Receptor | 193 |
| Serotonin Transporter (SERT) | 971 |
| Data for 5-Bromo-DMT, adapted from available literature.[4] |
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay to Determine Binding Affinity
This protocol is a general method to determine the binding affinity of this compound for a specific receptor using a radiolabeled ligand.
Materials:
-
Cell membranes or purified receptor preparation
-
Radioligand specific for the target receptor
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)[5]
-
Non-specific binding control (a high concentration of a known unlabeled ligand)
-
96-well plates
-
Glass fiber filters
-
Scintillation fluid and a scintillation counter
Procedure:
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and each concentration of this compound.
-
Add the assay buffer, radioligand at a concentration at or below its Kd, and the cell membrane/receptor preparation to each well.
-
For non-specific binding wells, add a high concentration of the unlabeled control ligand.
-
For the competition curve, add serially diluted this compound to the appropriate wells.
-
Incubate the plate at a specified temperature for a predetermined time to reach equilibrium.
-
Terminate the assay by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters quickly with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve and determine the Ki value.
Protocol 2: ELISA-Based Ligand-Receptor Interaction Assay
This protocol describes a non-radioactive method to investigate the interaction between this compound and a target receptor.[9]
Materials:
-
Purified recombinant receptor
-
This compound
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Primary antibody against the receptor or a tag
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2 M H₂SO₄)
-
96-well ELISA plate
Procedure:
-
Coat the wells of a 96-well plate with the purified receptor overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the plate with blocking buffer for 2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Add serial dilutions of this compound to the wells and incubate for 2 hours at room temperature.
-
Wash the plate three times to remove unbound compound.
-
Add the primary antibody and incubate for 2 hours at room temperature.
-
Wash the plate three times.
-
Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Wash the plate three times.
-
Add TMB substrate and incubate until a color develops.
-
Stop the reaction with the stop solution and read the absorbance at 450 nm.
-
A decrease in signal with increasing concentration of this compound can indicate competitive binding if a labeled ligand is used in a competition format.
Visualizations
Caption: On-target vs. off-target signaling of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. 5-Bromo-N,N-dimethyltryptamine|High-Purity Research Chemical [benchchem.com]
- 4. 5-Bromo-DMT - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 7. benchchem.com [benchchem.com]
- 8. Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls - Fluidic Sciences Ltd % [fluidic.com]
- 9. Video: An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions [jove.com]
Technical Support Center: 5-Bromotryptamine Hydrochloride Binding Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 5-Bromotryptamine hydrochloride in binding assays. The information is tailored for researchers, scientists, and drug development professionals to refine their experimental protocols and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of 5-Bromotryptamine?
A1: 5-Bromotryptamine and its derivatives primarily target serotonin (5-HT) receptors.[1][2] It serves as a structural analog for studying the structure-activity relationships of tryptamine-based compounds and their interactions with these receptors.[1] The 5-HT₂A receptor, in particular, is a significant target for these compounds.[3][4]
Q2: Which type of binding assay is most suitable for characterizing the interaction of this compound with 5-HT receptors?
A2: Radioligand binding assays are considered the gold standard for measuring the affinity of a ligand for its receptor due to their sensitivity and robustness.[5][6] Both filtration-based assays and Scintillation Proximity Assays (SPA) are commonly used and effective for this purpose.[5] For determining the binding affinity (Ki) of the unlabeled this compound, a competitive binding assay is the most appropriate method.[5]
Q3: What are the key parameters obtained from binding assays with this compound?
A3: The key parameters you can determine are:
-
Ki (Inhibition Constant): This represents the affinity of this compound for the receptor, calculated from its IC₅₀ value in a competitive binding assay. A lower Ki value indicates a higher binding affinity.[7]
-
IC₅₀ (Half-maximal Inhibitory Concentration): This is the concentration of this compound that displaces 50% of the specific binding of the radioligand in a competitive assay.[7]
-
Kd (Equilibrium Dissociation Constant): This measures the affinity of a radioligand for the receptor and is determined through saturation binding experiments. It is the concentration of radioligand at which 50% of the receptors are occupied at equilibrium.[6]
-
Bmax (Maximum Receptor Density): This represents the total number of receptors in the sample, determined from saturation binding experiments.[6]
Q4: How can I minimize non-specific binding in my assay?
A4: High non-specific binding (NSB) can obscure your specific signal. To minimize it, you can:
-
Optimize Radioligand Concentration: Use a radioligand concentration at or below its Kd value for competitive assays.[6]
-
Reduce Membrane Protein: Titrate the amount of membrane protein to find the optimal concentration that gives a good signal without excessive NSB.[8]
-
Use Blocking Agents: Pre-coating filter plates with agents like 0.5% polyethyleneimine (PEI) can significantly reduce the binding of the radioligand to the filter material.[4] Including Bovine Serum Albumin (BSA) in the assay buffer can also help.
-
Optimize Washing Steps: Increase the number and volume of washes with ice-cold wash buffer to more effectively remove unbound radioligand.[8]
Troubleshooting Guide
This guide addresses common issues encountered during this compound binding assays.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Non-Specific Binding (NSB) | 1. Radioligand concentration is too high. 2. Excessive amount of membrane protein. 3. Insufficient washing. 4. Radioligand sticking to filter plates or vials. 5. Hydrophobicity of the ligand. | 1. Titrate the radioligand to a concentration at or below its Kd. 2. Perform a protein concentration curve to determine the optimal amount. 3. Increase the number and/or volume of wash steps with ice-cold buffer. 4. Pre-treat filter plates with 0.3-0.5% polyethyleneimine (PEI). Use low-protein-binding plates and non-silanized tips. 5. Consider adding a low concentration of a non-ionic detergent (e.g., 0.01% BSA) to the buffer. |
| Low Specific Binding Signal | 1. Low receptor expression in the membrane preparation. 2. Inactive or degraded receptor/ligand. 3. Suboptimal assay conditions (pH, temperature, incubation time). 4. Incorrect concentration of assay components. | 1. Verify receptor expression levels. Consider using a cell line with higher expression. 2. Use freshly prepared membranes and ensure proper storage of all reagents. Aliquot reagents to avoid repeated freeze-thaw cycles. 3. Systematically optimize assay conditions. Determine the time to reach equilibrium with a time-course experiment. Ensure buffer pH is optimal (typically ~7.4). 4. Double-check all dilutions and calculations. Use calibrated pipettes. |
| High Variability Between Replicates | 1. Inconsistent pipetting. 2. Incomplete mixing of reagents. 3. Temperature fluctuations during incubation. 4. Issues with the filtration or detection process. | 1. Use calibrated pipettes and ensure proper, consistent pipetting technique. 2. Gently vortex or mix all solutions before and during the assay setup. 3. Use a temperature-controlled incubator or water bath. Allow plates to equilibrate to the reading temperature before counting. 4. Ensure a consistent and rapid filtration process for all wells. Check for clogged filters. |
| Inconsistent or Non-reproducible Results | 1. Batch-to-batch variability in reagents. 2. Inconsistent sample preparation. 3. Assay drift during a large experiment. | 1. Prepare and aliquot reagents in large batches to minimize variability between experiments. 2. Adhere strictly to standardized protocols for membrane preparation and sample handling. 3. Include reference standards and controls on each plate to monitor assay performance. |
Quantitative Data Summary
The following table summarizes the binding affinities (Ki in nM) of 5-Bromo-N,N-dimethyltryptamine (5-Br-DMT), a close structural analog of 5-Bromotryptamine, for various human serotonin (5-HT) receptors and the serotonin transporter (SERT). This data is derived from in vitro radioligand displacement assays.
| Compound | 5-HT₁A | 5-HT₂A | 5-HT₂B | 5-HT₂C | SERT |
| 5-Bromo-N,N-dimethyltryptamine (5-Br-DMT) | 16.9 | 138 | 403 | 193 | 971 |
| Data is presented as Ki (nM). A lower value indicates higher affinity. Data sourced from reference[9]. |
Experimental Protocols
Radioligand Competition Binding Assay for 5-HT₂A Receptor
This protocol is designed to determine the binding affinity (Ki) of this compound by measuring its ability to displace a known radioligand (e.g., [³H]Ketanserin) from the human 5-HT₂A receptor.
Materials:
-
Receptor Source: Membranes from CHO-K1 or HEK293 cells stably expressing the human 5-HT₂A receptor.
-
Radioligand: [³H]Ketanserin (specific activity ~60-90 Ci/mmol).
-
Test Compound: this compound.
-
Non-specific Binding Control: Mianserin or another suitable 5-HT₂A antagonist at a high concentration (e.g., 10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Equipment: 96-well filter plates (e.g., GF/B), vacuum manifold, scintillation counter, and scintillation fluid.
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in the assay buffer. Perform serial dilutions to create a range of concentrations (e.g., from 10⁻¹⁰ M to 10⁻⁴ M).
-
Radioligand Dilution: Dilute the [³H]Ketanserin stock in the assay buffer to a final concentration at or near its Kd for the 5-HT₂A receptor (e.g., 0.5 nM).[10]
-
Membrane Preparation: Thaw the receptor membrane preparation on ice and dilute it in the assay buffer to a final protein concentration that provides an adequate signal-to-noise ratio (e.g., 10-20 µ g/well ). This should be optimized previously.
-
Assay Setup (in a 96-well plate, in triplicate):
-
Total Binding: 50 µL of assay buffer, 50 µL of diluted [³H]Ketanserin, and 100 µL of the membrane preparation.
-
Non-specific Binding (NSB): 50 µL of 10 µM Mianserin, 50 µL of diluted [³H]Ketanserin, and 100 µL of the membrane preparation.
-
Competition Binding: 50 µL of each this compound dilution, 50 µL of diluted [³H]Ketanserin, and 100 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at room temperature (25°C) for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.[10]
-
Filtration: Pre-soak the filter plate with 0.5% PEI for at least 30 minutes. Terminate the incubation by rapidly filtering the contents of the plate through the filter plate using a vacuum manifold.
-
Washing: Wash each well 3-4 times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Use non-linear regression to fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
5-HT₂A Receptor Signaling Pathway
Caption: Canonical signaling pathway of the 5-HT₂A receptor upon agonist binding.
Experimental Workflow for Competition Binding Assay
Caption: Step-by-step workflow for a typical radioligand competition binding assay.
Troubleshooting Logic for High Non-Specific Binding
References
- 1. 5-Bromotryptamine|97%|High-Purity Research Chemical [benchchem.com]
- 2. Serotonin receptor binding affinities of tryptamine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-Bromo-N,N-dimethyltryptamine|High-Purity Research Chemical [benchchem.com]
- 4. Discovery and Structure-Based Optimization of 6-Bromotryptamine Derivatives as Potential 5-HT2A Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Radiometric Ligand-Binding Assays | Revvity [revvity.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. 5-Bromo-DMT - Wikipedia [en.wikipedia.org]
- 10. 5-Hydroxytryptamine Receptor Subtypes and their Modulators with Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
addressing inconsistencies in 5-Bromotryptamine hydrochloride experimental results
Welcome to the technical support center for 5-Bromotryptamine hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common experimental challenges and inconsistencies. Here you will find troubleshooting guides and frequently asked questions to ensure the reliability and reproducibility of your results.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the handling and use of this compound in experimental settings.
Issue 1: Inconsistent solubility and precipitation of the compound in aqueous buffers.
Question: My this compound solution is cloudy, or a precipitate has formed. How can I ensure complete dissolution and prevent precipitation?
Answer:
Inconsistent solubility can be a significant source of experimental variability. The hydrochloride salt of 5-Bromotryptamine is generally soluble in aqueous solutions, but several factors can influence its solubility.[1]
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Incorrect Solvent | For stock solutions, consider using a solvent like DMSO before diluting into your aqueous experimental buffer.[2] |
| pH of the Buffer | The pH of the aqueous buffer can affect the solubility of tryptamine salts. Ensure the pH of your buffer is not at the isoelectric point of the compound. Adjusting the pH slightly away from the isoelectric point can enhance solubility.[2] |
| Low Temperature | Solubility can decrease at lower temperatures. Try gently warming the solution. However, be cautious with temperature as it might affect the compound's stability. |
| Concentration Too High | The concentration of the compound may be exceeding its solubility limit in the chosen solvent or buffer. Try preparing a more dilute solution. |
Issue 2: Solution discoloration (turning yellow/brown) over time.
Question: My this compound solution has turned a yellow or brown color. Is it still usable?
Answer:
The discoloration of your solution is likely due to the oxidation of the 5-bromoindole ring.[2] This degradation can lead to a decrease in the effective concentration of the active compound and the introduction of impurities, which may cause inconsistent experimental results.[2] It is generally recommended to use freshly prepared solutions for critical experiments.[2]
Preventative Measures:
| Preventative Action | Detailed Protocol |
| Use Fresh Solutions | Always prepare solutions fresh before use to minimize degradation.[2] |
| Degas Solvents | Remove dissolved oxygen from your solvents by methods such as sparging with an inert gas (e.g., nitrogen or argon) or using a sonicator.[2] |
| Inert Atmosphere Storage | Store solutions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[2] |
| Protect from Light | This compound is light-sensitive.[3][4] Store both the solid compound and its solutions protected from light by using amber vials or covering containers with aluminum foil. |
Issue 3: Variability in biological assay results.
Question: I am observing significant variability in my biological assay results (e.g., receptor binding, functional assays) with different batches of this compound or between experimental runs. What could be the cause?
Answer:
Variability in bioassay results is a common challenge. Assuming the compound itself is pure and stable, inconsistencies can arise from several experimental factors. This compound is known to act as a serotonin receptor agonist, and its effects are studied in various biochemical and in vivo assays.[1]
Potential Sources of Variability:
-
Cell-Based Assays:
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Cell Line Passage Number: Receptor expression levels can change with increasing cell passage numbers. Use cells within a consistent and low passage number range.
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Cell Density: Ensure consistent cell seeding density across all experiments.
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Assay Buffer Composition: Minor variations in buffer components (e.g., ions, pH) can affect receptor conformation and ligand binding.
-
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Animal Studies:
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Animal Strain, Age, and Sex: These biological variables can significantly impact drug metabolism and response.
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Route of Administration: Ensure the route of administration (e.g., intraperitoneal, intravenous) is consistent.
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Circadian Rhythms: The time of day when experiments are conducted can influence physiological responses.
-
-
General Lab Practices:
-
Pipetting Accuracy: Inaccurate pipetting can lead to significant errors in compound concentration. Calibrate your pipettes regularly.
-
Incubation Times and Temperatures: Strictly adhere to the same incubation times and temperatures for all assays.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid this compound?
A1: It is recommended to store solid this compound at 0-8°C or <-15°C, protected from light.[1][5] Storing it in an inert atmosphere can also be beneficial.[4]
Q2: How can I check the purity of my this compound sample?
A2: Purity can be assessed using techniques like High-Performance Liquid Chromatography (HPLC), which can separate the parent compound from any degradation products or impurities.[1][2] Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the identity and structure of the compound.
Q3: What are the known receptor targets for 5-Bromotryptamine?
A3: 5-Bromotryptamine and its derivatives, like 5-Bromo-DMT, are known to interact with serotonin (5-HT) receptors.[6] For example, 5-Bromo-DMT is an agonist of the serotonin 5-HT2A receptor.[7]
Experimental Protocols
General Protocol for Preparing a Stock Solution
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Accurately weigh the desired amount of this compound powder.
-
Dissolve the powder in an appropriate solvent, such as DMSO, to create a concentrated stock solution (e.g., 10 mM).
-
Vortex or sonicate briefly to ensure complete dissolution.
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Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2]
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For experiments, dilute the stock solution to the final working concentration in the desired aqueous buffer immediately before use.
Visualizations
Caption: A typical experimental workflow for using this compound.
Caption: A logical approach to troubleshooting inconsistent experimental outcomes.
Caption: A simplified diagram of a potential serotonin receptor signaling pathway.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound CAS#: 81868-12-4 [m.chemicalbook.com]
- 4. This compound CAS#: 81868-12-4 [amp.chemicalbook.com]
- 5. This compound | 81868-12-4 | B-9000 [biosynth.com]
- 6. benchchem.com [benchchem.com]
- 7. 5-Bromo-N,N-dimethyltryptamine|High-Purity Research Chemical [benchchem.com]
light sensitivity and handling of 5-Bromotryptamine hydrochloride
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with 5-Bromotryptamine hydrochloride. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges related to its light sensitivity and handling, ensuring the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: Is this compound sensitive to light?
A1: Yes, this compound is a light-sensitive compound.[1] Exposure to light can lead to degradation, potentially affecting its purity, activity, and the outcome of your experiments. It is crucial to take precautions to protect it from light during storage and handling.
Q2: How should I properly store this compound?
A2: To ensure its stability, this compound should be stored in a tightly sealed, light-resistant container, such as an amber-colored vial. For long-term storage, it is recommended to keep it in a cool, dry, and dark place. Specific recommendations often include refrigeration at 0-8°C under an inert atmosphere.[2] Always refer to the supplier's specific storage instructions.
Q3: What are the initial signs of degradation in this compound?
A3: Visual signs of degradation can include a change in the color or appearance of the off-white powder.[2] However, significant degradation can occur before any visible changes are apparent. Therefore, it is crucial to rely on analytical methods like High-Performance Liquid Chromatography (HPLC) to assess the purity of the compound, especially if it has been stored for an extended period or if light exposure is suspected.
Q4: Can I work with this compound under normal laboratory lighting?
A4: It is highly recommended to minimize exposure to direct and ambient laboratory light. Whenever possible, conduct manipulations in a darkened room or a designated low-light area.[3] Using amber-colored labware or wrapping standard glassware in aluminum foil can provide additional protection.[3][4]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or unexpected experimental results (e.g., loss of biological activity, variable receptor binding). | Degradation of this compound due to light exposure. | 1. Verify Compound Integrity: Analyze the purity of your stock solution and solid compound using a validated stability-indicating HPLC method. 2. Improve Light Protection: Implement stricter light protection measures during all experimental steps. Use amber vials and tubes, and work under subdued lighting.[3] 3. Prepare Fresh Solutions: Prepare solutions fresh for each experiment from a properly stored solid stock. |
| Appearance of unknown peaks in analytical chromatograms (e.g., HPLC, LC-MS). | Formation of photodegradation products. | 1. Conduct Forced Degradation Study: To identify potential degradation products, perform a forced degradation study by exposing a sample of the compound to controlled light conditions as outlined in ICH Q1B guidelines.[1] 2. Optimize Chromatographic Method: Adjust your HPLC method (e.g., gradient, mobile phase) to achieve better separation and identification of the parent compound and its degradants. |
| Precipitation or insolubility of the compound in a previously suitable solvent. | The degraded product may have different solubility characteristics. | 1. Confirm Identity: Use analytical techniques to confirm that the precipitate is a degradation product. 2. Re-evaluate Solvent System: If degradation is confirmed, you may need to re-evaluate the solvent system for your experiment. However, the primary focus should be on preventing degradation in the first place. |
Experimental Protocols
Protocol for Handling this compound in a Light-Sensitive Experiment
This protocol provides a general workflow for handling the compound to minimize light-induced degradation.
-
Preparation of Workspace:
-
Dim the lights in the laboratory or work in a designated dark room.
-
Cover the work surface with a dark, non-reflective material.
-
Gather all necessary materials, including amber-colored volumetric flasks, vials, and pipette tips. If amberware is unavailable, wrap standard glassware in aluminum foil.[3][4]
-
-
Weighing the Compound:
-
Briefly expose the solid compound to low-level ambient light only for the time required for weighing.
-
Use a calibrated analytical balance in a draft-free enclosure.
-
Immediately return the stock container to its proper storage conditions after weighing.
-
-
Preparation of Stock Solution:
-
Dissolve the weighed this compound in a suitable solvent within an amber volumetric flask.
-
Sonicate briefly in a bath covered with a dark cloth if necessary to aid dissolution.
-
Store the stock solution in the amber flask, tightly sealed, and protected from light, even in a refrigerator or freezer.
-
-
Performing the Experiment:
-
When making dilutions or adding the compound to your experimental setup (e.g., cell culture plate, reaction vessel), do so under subdued lighting.
-
If the experiment requires incubation over a period, ensure the setup is placed in a light-protected environment, such as a dark incubator or a light-proof box.
-
Protocol for a Forced Photostability Study
This protocol is a simplified version based on ICH Q1B guidelines to assess the photostability of this compound.[1]
-
Sample Preparation:
-
Prepare two identical solutions of this compound in a relevant solvent (e.g., methanol, water) at a known concentration (e.g., 1 mg/mL).
-
Place each solution in a chemically inert, transparent container (e.g., quartz cuvette or clear glass vial).
-
-
Exposure Conditions:
-
Wrap one sample completely in aluminum foil to serve as the "dark control."
-
Place both the exposed sample and the dark control in a photostability chamber.
-
Expose the samples to a light source that provides both cool white fluorescent and near-ultraviolet (UV) light. The ICH guideline suggests an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.
-
Monitor the temperature to ensure it does not artificially inflate degradation.
-
-
Analysis:
-
At predetermined time points (e.g., 0, 4, 8, 12, 24 hours), withdraw aliquots from both the exposed and dark control samples.
-
Analyze the aliquots immediately using a validated stability-indicating HPLC method.
-
Compare the chromatograms of the exposed sample to the dark control and the initial sample (time 0) to observe the formation of degradation products and the loss of the parent compound.
-
-
Data Interpretation:
-
Quantify the percentage of degradation of this compound in the light-exposed sample compared to the dark control.
-
Characterize any significant degradation products using techniques like LC-MS/MS if necessary.
-
Visualizations
Caption: Workflow for handling light-sensitive compounds.
Caption: Troubleshooting inconsistent experimental results.
References
Validation & Comparative
A Comparative Guide to 5-Bromotryptamine Hydrochloride and Other Serotonin Agonists for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 5-Bromotryptamine hydrochloride's pharmacological profile against other key serotonin agonists. This document synthesizes experimental data on receptor binding affinities and functional activities, presents detailed experimental methodologies, and visualizes relevant biological pathways to support informed decisions in research and development.
Introduction to this compound
This compound is a brominated derivative of the endogenous neurotransmitter tryptamine. It is recognized as a serotonin receptor agonist and is utilized in neuropharmacology research to investigate the structure-activity relationships of tryptamines and their interactions with the serotonergic system. Its pharmacological profile, characterized by its binding affinity and functional activity at various serotonin receptor subtypes, provides valuable insights into the modulation of serotonergic signaling.
Quantitative Comparison of Serotonin Agonists
The following tables summarize the in vitro binding affinities (Ki) and functional activities (EC50 and Emax) of 5-Bromotryptamine's close analog, 5-Chloro-N,N-dimethyltryptamine (5-Cl-DMT), and other well-characterized serotonin agonists at key human serotonin receptor subtypes. The data is primarily sourced from a comprehensive study by Gatch et al. (2022) to ensure consistency in experimental conditions.[1][2] A lower Ki value indicates a higher binding affinity, while a lower EC50 value signifies greater potency in functional assays. Emax represents the maximum response an agonist can produce relative to a reference full agonist.
Table 1: Comparative Binding Affinities (Ki, nM) of Serotonin Agonists at Human 5-HT Receptors
| Compound | 5-HT1A | 5-HT2A | 5-HT2C | SERT |
| 5-Cl-DMT | 16.9 | 193 | 403 | 971 |
| DMT (N,N-Dimethyltryptamine) | 1,070 | 108 | 1,860 | 1,210 |
| Psilocin (4-HO-DMT) | 129 | 40 | 22 | 4,300 |
| Serotonin (5-HT) | 1.3 | 2.5 | 5.0 | 430 |
Data for 5-Cl-DMT is from the Wikipedia entry for 5-Bromo-DMT, which cites relevant studies.[3] Data for DMT, Psilocin, and Serotonin is compiled from various sources for a broader comparison.[4]
Table 2: Comparative Functional Activities (EC50, nM and Emax, %) of Serotonin Agonists at Human 5-HT Receptors
| Compound | 5-HT1A (cAMP Inhibition) | 5-HT2A (Calcium Flux) | 5-HT2C (Calcium Flux) |
| EC50 (nM) | Emax (%) | EC50 (nM) | |
| 5-Cl-DMT | 1,810 | 94 | 310 |
| DMT | 540 | 85 | 540 |
| Psilocin (4-HO-DMT) | 69 | 100 | 69 |
| Serotonin (5-HT) | 1.0 | 100 | 10 |
Data for 5-Cl-DMT is from the Wikipedia entry for 5-Bromo-DMT.[3] Data for DMT and Psilocin is from Gatch et al. (2022).[1][2]
Serotonin Receptor Signaling Pathways
Activation of serotonin receptors initiates distinct intracellular signaling cascades. The diagrams below illustrate the primary pathways for Gαi/o-coupled (e.g., 5-HT1A) and Gαq/11-coupled (e.g., 5-HT2A, 5-HT2C) receptors.
Caption: Gαi/o-coupled 5-HT1A receptor signaling pathway.
Caption: Gαq/11-coupled 5-HT2A/2C receptor signaling pathway.
Experimental Protocols
The data presented in this guide are derived from standard in vitro pharmacological assays. Below are detailed methodologies for two key experimental approaches used to characterize serotonin receptor agonists.
Radioligand Binding Assay (for determining Ki)
This assay is employed to determine the binding affinity of a compound for a specific receptor.
Caption: Experimental workflow for a radioligand binding assay.
Detailed Methodology:
-
Membrane Preparation: Cell membranes expressing the human serotonin receptor of interest are prepared from stably transfected cell lines (e.g., HEK293 cells).[1][2]
-
Assay Incubation: In a 96-well plate, membranes are incubated with a fixed concentration of a specific radioligand (e.g., [3H]ketanserin for 5-HT2A receptors) and varying concentrations of the unlabeled test compound.[1][2] Total binding is determined in the absence of the test compound, and non-specific binding is measured in the presence of a high concentration of a known ligand.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of the test compound that inhibits 50% of the specific radioligand binding (IC50) is determined by non-linear regression analysis of the competition curve. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.[4]
cAMP Functional Assay (for determining EC50 and Emax of Gαi/o-coupled receptors)
This assay measures the ability of an agonist to activate a Gαi/o-coupled receptor, such as the 5-HT1A receptor, leading to an inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.
Caption: Experimental workflow for a cAMP functional assay.
Detailed Methodology:
-
Cell Culture and Treatment: Cells stably expressing the Gαi/o-coupled receptor of interest are cultured in 96-well plates. Prior to the addition of the agonist, intracellular cAMP levels are elevated using forskolin, an adenylyl cyclase activator. The cells are then treated with various concentrations of the test agonist.
-
Cell Lysis and cAMP Measurement: After incubation with the agonist, the cells are lysed, and the intracellular cAMP concentration is measured using a commercially available assay kit, such as a homogeneous time-resolved fluorescence (HTRF)-based assay. This assay is based on the competition between native cAMP and a labeled cAMP analog for a limited number of anti-cAMP antibody binding sites.
-
Data Analysis: A dose-response curve is generated by plotting the assay signal (inversely proportional to the cAMP concentration) against the logarithm of the agonist concentration. The EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal response) are determined by non-linear regression analysis.
Calcium Flux Functional Assay (for determining EC50 and Emax of Gαq/11-coupled receptors)
This assay measures the ability of an agonist to activate a Gαq/11-coupled receptor, such as the 5-HT2A or 5-HT2C receptor, leading to an increase in intracellular calcium concentration.
Detailed Methodology:
-
Cell Culture and Dye Loading: Cells stably expressing the Gαq/11-coupled receptor of interest are plated in 96-well plates. The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Agonist Addition and Fluorescence Measurement: The plate is placed in a fluorescence plate reader. The test agonist is added to the wells at various concentrations, and the change in fluorescence intensity, which is proportional to the intracellular calcium concentration, is measured over time.
-
Data Analysis: The peak fluorescence signal is determined for each agonist concentration. A dose-response curve is constructed by plotting the peak fluorescence against the logarithm of the agonist concentration. The EC50 and Emax values are then determined by non-linear regression analysis.
Conclusion
This compound is a valuable research tool for probing the serotonin system. The provided data and protocols offer a framework for comparing its activity with other serotonin agonists. The substitution at the 5-position of the tryptamine indole ring significantly influences receptor affinity and functional activity, with 5-substituted tryptamines often showing high affinity for the 5-HT1A receptor.[2] A thorough understanding of these structure-activity relationships is crucial for the design of novel serotonergic ligands with specific receptor profiles for therapeutic applications.
References
- 1. Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-Bromo-DMT - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
A Comparative Analysis for Researchers: 5-Bromotryptamine Hydrochloride vs. N,N-Dimethyltryptamine (DMT)
For research and drug development professionals, understanding the nuanced differences between tryptamine derivatives is paramount for targeted therapeutic design. This guide provides a detailed comparative analysis of 5-Bromotryptamine hydrochloride and the well-characterized psychedelic compound N,N-Dimethyltryptamine (DMT), focusing on their chemical properties, pharmacological profiles, and the experimental methodologies used for their evaluation.
Introduction
N,N-Dimethyltryptamine (DMT) is a potent, naturally occurring psychedelic compound known for its profound effects on consciousness, primarily mediated by its agonist activity at the serotonin 2A (5-HT2A) receptor.[1][2] Its structural analog, 5-Bromotryptamine, and more specifically its N,N-dimethylated form, 5-Bromo-DMT, present a compelling case study in structure-activity relationships. The addition of a bromine atom at the 5-position of the indole ring significantly alters the compound's pharmacological properties.[3]
This guide will clarify the distinction between 5-Bromotryptamine and its more pharmacologically characterized counterpart, 5-Bromo-DMT, and will focus the comparison on the N,N-dimethylated analogs for a more direct structure-activity relationship analysis with DMT. This compound is the salt form of the parent compound, which serves as a precursor in the synthesis of various pharmaceuticals and is used in research to explore serotonin receptor interactions.[4] The hydrochloride salt form enhances stability and solubility for laboratory use.[4]
Chemical and Physical Properties
The core structural difference between DMT and 5-Bromo-DMT is the substitution of a hydrogen atom with a bromine atom at the 5-position of the indole nucleus. This modification increases the molecule's molecular weight and can alter its electronic properties, potentially influencing receptor binding and functional activity.
| Property | This compound | 5-Bromo-DMT | N,N-Dimethyltryptamine (DMT) |
| Molecular Formula | C₁₀H₁₁BrN₂·HCl | C₁₂H₁₅BrN₂ | C₁₂H₁₆N₂ |
| Molecular Weight | 275.58 g/mol | 267.17 g/mol | 188.27 g/mol |
| Chemical Structure | |||
| Synonyms | 3-(2-Aminoethyl)-5-bromoindole HCl | 5-Br-DMT, 2-(5-bromo-1H-indol-3-yl)-N,N-dimethylethanamine | DMT, N,N-DMT, The Spirit Molecule |
Pharmacological Profile: A Tale of Two Tryptamines
The primary pharmacological distinction between DMT and 5-Bromo-DMT lies in their interaction with serotonin receptors, particularly the 5-HT2A receptor, which is the principal target for classic psychedelics.
Receptor Binding Affinity
The following table summarizes the in vitro binding affinities (Ki, nM) of 5-Bromo-DMT and DMT at key human serotonin receptors. Lower Ki values indicate higher binding affinity.
| Receptor | 5-Bromo-DMT (Ki, nM) | DMT (Ki, nM) | Primary Signaling Mechanism |
| 5-HT1A | 16.9[1] | 6.5 - 170[3] | Gαi/o (Inhibits adenylyl cyclase)[5] |
| 5-HT2A | 138[1] | 75 - 1200[3][6] | Gαq/11 (Activates Phospholipase C)[7] |
| 5-HT2B | 403[1] | Varies | Gαq/11 (Activates Phospholipase C)[7] |
| 5-HT2C | 193[1] | Varies | Gαq/11 (Activates Phospholipase C)[7] |
| SERT | 971[1] | Varies | Neurotransmitter Reuptake |
Functional Activity
While both compounds bind to a range of serotonin receptors, their functional effects, particularly at the 5-HT2A receptor, are markedly different.
-
DMT is a well-established 5-HT2A receptor partial agonist .[8] Its activation of this receptor is strongly correlated with its potent psychedelic effects.[1][2]
-
5-Bromo-DMT , in contrast, is described as a partial agonist of the 5-HT2A receptor .[1] However, preclinical studies in rodents have shown that, unlike DMT, 5-Bromo-DMT does not induce the head-twitch response, a behavioral proxy for psychedelic effects in animals.[1][9] This suggests that while it binds to the receptor, it may not activate it in a manner that leads to hallucinogenic activity, and in some contexts, may even act as a competitive antagonist.[3] Furthermore, 5-Bromo-DMT has been shown to exhibit antidepressant-like and sedative effects in preclinical models.[1][9] It is also a weak full agonist at the 5-HT1A receptor and a very weak serotonin reuptake inhibitor.[1]
Signaling Pathways and Experimental Workflows
The differential effects of these compounds can be understood by examining their influence on intracellular signaling cascades and the experimental workflows used to characterize them.
5-HT2A Receptor Signaling Pathway
Activation of the 5-HT2A receptor, a Gq/11-coupled G-protein coupled receptor (GPCR), initiates a signaling cascade that leads to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC).
Caption: Canonical 5-HT2A receptor signaling cascade.
Experimental Workflow for Pharmacological Comparison
A typical workflow to compare the pharmacological properties of two tryptamine compounds involves a series of in vitro assays.
Caption: In vitro workflow for comparing tryptamines.
Experimental Protocols
Radioligand Binding Assay for 5-HT2A Receptor Affinity
Objective: To determine the binding affinity (Ki) of test compounds (DMT, 5-Bromo-DMT) for the human 5-HT2A receptor.
Methodology:
-
Receptor Source: Membranes from CHO-K1 cells stably transfected with the human 5-HT2A receptor are used.[6]
-
Radioligand: A known high-affinity 5-HT2A receptor ligand, such as [³H]ketanserin or [¹²⁵I]DOI, is used.[10][11]
-
Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing divalent cations (e.g., MgCl₂, CaCl₂).
-
Procedure: a. A constant concentration of the radioligand and the receptor preparation are incubated in the assay buffer. b. Increasing concentrations of the unlabeled test compound (competitor) are added to the incubation mixture. c. The mixture is incubated to allow binding to reach equilibrium (e.g., 60 minutes at room temperature).[11] d. Non-specific binding is determined in the presence of a high concentration of a known 5-HT2A ligand (e.g., 10 µM serotonin). e. The reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/B) using a cell harvester. This separates the bound radioligand from the unbound. f. The filters are washed with ice-cold buffer to remove any remaining unbound radioligand. g. The radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay for 5-HT2A Receptor Agonism (Calcium Flux)
Objective: To determine the functional activity (EC50 and Emax) of test compounds at the Gq-coupled 5-HT2A receptor.
Methodology:
-
Cell Line: A cell line stably expressing the human 5-HT2A receptor, such as CHO-K1 or HEK293 cells, is used.[2]
-
Assay Principle: Activation of the Gq-coupled 5-HT2A receptor leads to an increase in intracellular calcium concentration ([Ca²⁺]i).[12][13] This change can be measured using a calcium-sensitive fluorescent dye.
-
Procedure: a. Cells are plated in a multi-well plate (e.g., 96- or 384-well) and grown to confluence. b. The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer. c. The plate is incubated to allow for dye uptake and de-esterification. d. Increasing concentrations of the test compound are added to the wells. e. The fluorescence intensity is measured over time using a fluorescence plate reader (e.g., FLIPR). A rapid increase in fluorescence indicates an increase in [Ca²⁺]i.
-
Data Analysis: The peak fluorescence response at each compound concentration is measured. A dose-response curve is generated by plotting the response against the log of the compound concentration. The EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximum response relative to a reference full agonist like serotonin) are determined using non-linear regression.
Conclusion
The comparison between this compound's derivative, 5-Bromo-DMT, and DMT provides a clear example of how a single atomic substitution can dramatically alter the pharmacological profile of a tryptamine. While structurally similar, their functional activities at the 5-HT2A receptor diverge significantly. DMT acts as a classic psychedelic agonist, whereas 5-Bromo-DMT, despite binding to the receptor, does not appear to induce a psychedelic-like response in preclinical models and may offer a profile more aligned with antidepressant or anxiolytic potential. For researchers in drug development, these findings underscore the importance of detailed structure-activity relationship studies and the use of a combination of binding and functional assays to fully characterize novel compounds targeting the serotonergic system.
References
- 1. 5-Bromo-DMT - Wikipedia [en.wikipedia.org]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. grokipedia.com [grokipedia.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Serotonin Receptors - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. 5-Hydroxytryptamine Receptors | Encyclopedia MDPI [encyclopedia.pub]
- 8. Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5-Bromo-N,N-dimethyltryptamine|High-Purity Research Chemical [benchchem.com]
- 10. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. ionbiosciences.com [ionbiosciences.com]
- 13. innoprot.com [innoprot.com]
A Comparative Analysis of 5-Bromotryptamine Hydrochloride and Traditional Antidepressants
For Researchers, Scientists, and Drug Development Professionals
The landscape of antidepressant research is continuously evolving, with a growing interest in novel compounds that may offer improved efficacy and faster onset of action compared to traditional therapies. Among these, tryptamine derivatives have garnered significant attention. This guide provides a comparative overview of the putative antidepressant agent 5-Bromotryptamine hydrochloride against established classes of antidepressants, including Selective Serotonin Reuptake Inhibitors (SSRIs), Tricyclic Antidepressants (TCAs), and Monoamine Oxidase Inhibitors (MAOIs). This analysis is based on available preclinical and clinical data, with a focus on efficacy, mechanism of action, and experimental validation.
Executive Summary
While direct clinical trials on this compound for depression are not yet available, preclinical evidence on closely related brominated tryptamines suggests potential antidepressant-like effects. Traditional antidepressants, conversely, have a long history of clinical use with well-documented, albeit variable, efficacy rates. This guide will delve into the quantitative data available for both, providing a framework for understanding their comparative therapeutic potential.
Data Presentation: A Comparative Overview
The following tables summarize the available efficacy data for 5-Bromotryptamine analogs and traditional antidepressants. It is crucial to note that the data for the brominated tryptamine is from preclinical animal models, while the data for traditional antidepressants is from human clinical trials. Direct comparison of efficacy should, therefore, be made with caution.
Table 1: Preclinical Efficacy of a 5-Bromotryptamine Analog in the Forced Swim Test
| Compound | Dosage | Animal Model | Change in Immobility Time | Citation |
| 5,6-dibromo-N,N-dimethyltryptamine | 20 mg/kg | Mouse | 89% decrease | [1] |
Note: Data for this compound is not available. The data presented is for a structurally similar compound, 5,6-dibromo-N,N-dimethyltryptamine, and should be considered as indicative of the potential of this class of compounds.
Table 2: Clinical Efficacy of Traditional Antidepressants in Major Depressive Disorder
| Antidepressant Class | Example Drugs | Response Rate (≥50% symptom reduction) | Remission Rate (minimal to no symptoms) | Citation |
| SSRIs | Fluoxetine, Sertraline, Citalopram | 47% | 28% - 37.7% | [2][3] |
| TCAs | Amitriptyline, Imipramine, Nortriptyline | ~50% - 70% | 44.1% - 69% | [2][4] |
| MAOIs | Phenelzine, Tranylcypromine | 71% (in atypical depression) | Not consistently reported in direct comparisons | [5] |
| SNRIs | Venlafaxine, Duloxetine | Not specified in broad comparisons | 49% | [3][4] |
Mechanism of Action: A Tale of Two Approaches
Traditional antidepressants primarily function by increasing the synaptic levels of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. In contrast, tryptamine derivatives, including 5-Bromotryptamine, are thought to exert their effects through direct interaction with serotonin receptors.
Signaling Pathway of Traditional Antidepressants (Monoamine Hypothesis)
The prevailing theory for the action of most traditional antidepressants is the monoamine hypothesis, which posits that depression is caused by a deficiency in monoamine neurotransmitters. SSRIs, TCAs, and MAOIs all act to increase the availability of these neurotransmitters in the synaptic cleft, though through different mechanisms.
Putative Signaling Pathway of this compound
Based on data from its close analog, 5-bromo-N,N-dimethyltryptamine, this compound is expected to act as an agonist at various serotonin receptors, particularly subtypes like 5-HT1A, 5-HT2A, and 5-HT2B.[6] Activation of these G-protein coupled receptors (GPCRs) would initiate intracellular signaling cascades, leading to downstream effects that are hypothesized to underlie its antidepressant action.
Experimental Protocols: The Forced Swim Test
The Forced Swim Test (FST) is a common preclinical behavioral assay used to screen for potential antidepressant drugs. The test is based on the principle that an animal will cease attempts to escape a stressful, inescapable situation, a state of "behavioral despair" that is considered analogous to some aspects of human depression. Antidepressant compounds are expected to increase the duration of active, escape-oriented behaviors.
Methodology
-
Apparatus: A transparent cylindrical tank (e.g., 25 cm high, 10 cm in diameter) is filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.
-
Acclimation: Animals (typically mice or rats) are individually placed in the cylinder for a 15-minute pre-test session 24 hours before the actual test.
-
Drug Administration: The test compound (e.g., this compound) or a vehicle control is administered at a specified time before the test session (e.g., 30-60 minutes).
-
Test Session: On the test day, animals are placed in the cylinder for a 5-6 minute session. The session is typically video-recorded for later analysis.
-
Behavioral Scoring: The duration of immobility (floating with only minor movements to keep the head above water) is measured. A decrease in immobility time is indicative of an antidepressant-like effect.[1][7]
Experimental Workflow
Conclusion and Future Directions
The available preclinical data on a close analog of 5-Bromotryptamine suggests that this class of compounds holds promise as potential antidepressants. The significant reduction in immobility time in the Forced Swim Test indicates a potential for efficacy. However, the lack of direct experimental data for this compound necessitates further investigation to confirm these preliminary findings.
In comparison, traditional antidepressants have established, albeit modest, efficacy in a significant portion of patients with major depressive disorder. The response and remission rates, however, highlight a substantial unmet need for more effective and faster-acting treatments.
Future research should focus on:
-
Conducting preclinical studies, including the Forced Swim Test, specifically with this compound to obtain direct efficacy data.
-
Elucidating the precise receptor binding profile and downstream signaling pathways of this compound.
-
Investigating the potential for rapid-acting antidepressant effects, a characteristic suggested by other tryptamine derivatives.
For drug development professionals, this compound and related compounds represent a compelling area for further exploration in the quest for next-generation antidepressants. The distinct mechanism of action, centered on direct receptor modulation rather than neurotransmitter reuptake inhibition, may offer a novel therapeutic avenue for patients who do not respond to traditional treatments.
References
- 1. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. psychiatrictimes.com [psychiatrictimes.com]
- 3. researchgate.net [researchgate.net]
- 4. Remission, dropouts, and adverse drug reaction rates in major depressive disorder: a meta-analysis of head-to-head trials - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Reducing the Burden of Difficult-to-Treat Major Depressive Disorder: Revisiting Monoamine Oxidase Inhibitor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
A Researcher's Guide to Validating the Antidepressant-Like Effects of 5-Bromotryptamine Hydrochloride
For researchers and drug development professionals exploring novel therapeutic avenues for mood disorders, the tryptamine scaffold represents a compelling starting point. This guide provides an in-depth technical framework for validating the potential antidepressant-like effects of 5-Bromotryptamine hydrochloride, a halogenated derivative of tryptamine. We will delve into the hypothesized mechanism of action, present detailed protocols for preclinical validation, and offer a comparative analysis with established antidepressant classes. This document is intended to serve as a practical roadmap for rigorous scientific investigation in the field of neuropharmacology.
Introduction to this compound: A Compound of Interest
5-Bromotryptamine is a naturally occurring compound found in certain marine sponges. Its structural similarity to the endogenous neurotransmitter serotonin (5-hydroxytryptamine or 5-HT) makes it a molecule of significant interest for its potential to modulate serotonergic neurotransmission, a key pathway implicated in the pathophysiology of depression.[1]
While direct preclinical studies on the antidepressant-like effects of 5-Bromotryptamine are limited, compelling evidence from its close analog, 5-bromo-N,N-dimethyltryptamine (5-Bromo-DMT), suggests a promising profile. 5-Bromo-DMT has demonstrated antidepressant-like activity in preclinical models such as the forced swim test.[2][3] Notably, it does not induce the head-twitch response in rodents, a behavioral marker for hallucinogenic potential, suggesting a favorable safety profile in this regard.[3]
The proposed biosynthetic pathway for 5-Bromo-DMT involves the initial bromination of tryptophan to form 5-bromotryptophan, followed by decarboxylation to yield 5-bromotryptamine.[2] This metabolic relationship underscores the rationale for investigating 5-Bromotryptamine as a potential therapeutic agent in its own right.
Hypothesized Mechanism of Action: A Multi-Target Serotonergic Modulator
Based on the pharmacological profile of the closely related 5-Bromo-DMT, it is hypothesized that this compound exerts its antidepressant-like effects through a multi-faceted interaction with the serotonin system. 5-Bromo-DMT is a partial agonist at the 5-HT2A receptor and also displays affinity for the 5-HT1A, 5-HT2B, and 5-HT2C receptors, as well as the serotonin transporter (SERT).[4][5]
This profile suggests a mechanism that combines elements of different antidepressant classes:
-
Serotonin Reuptake Inhibition (SSRI-like activity): By potentially inhibiting SERT, 5-Bromotryptamine could increase the synaptic concentration of serotonin, a primary mechanism of action for widely prescribed antidepressants like Fluoxetine.[6][7][8]
-
5-HT1A Receptor Partial Agonism: Activation of 5-HT1A autoreceptors can lead to a desensitization of these receptors over time, resulting in increased serotonin release.[9] Postsynaptic 5-HT1A receptor activation is also associated with anxiolytic and antidepressant effects.[10][11] Drugs like Buspirone and Vilazodone utilize this mechanism.[4][12][13][14][15][16][17][18]
-
5-HT2A Receptor Modulation: Antagonism of 5-HT2A receptors is a known mechanism of some atypical antidepressants and antipsychotics, contributing to their therapeutic effects.[19][20][21][22] The partial agonism of 5-Bromotryptamine at this receptor suggests a more complex modulatory role that warrants further investigation.
The following diagram illustrates the potential interactions of 5-Bromotryptamine within a serotonergic synapse.
Experimental Validation of Antidepressant-Like Effects: A Step-by-Step Guide
To rigorously validate the antidepressant-like potential of this compound, a battery of well-established behavioral assays in rodents is recommended. These tests are designed to assess behaviors analogous to depressive symptoms in humans, such as behavioral despair and anhedonia.
Comparative Compounds
For a robust comparison, the inclusion of positive and negative controls is essential.
| Compound Class | Example Drug | Primary Mechanism of Action | Rationale for Inclusion |
| Test Compound | This compound | Hypothesized multi-target serotonergic modulator | To assess its intrinsic antidepressant-like activity. |
| Negative Control | Vehicle (e.g., saline, 0.5% Tween 80) | Inert substance | To establish a baseline for behavioral responses. |
| Positive Control (SSRI) | Fluoxetine | Selective Serotonin Reuptake Inhibitor (SSRI)[15] | To compare the efficacy of 5-Bromotryptamine to a standard first-line antidepressant. |
| Positive Control (TCA) | Imipramine | Tricyclic Antidepressant (TCA); Serotonin and Norepinephrine Reuptake Inhibitor | To compare with an older class of antidepressants with a broader mechanism of action.[10][12] |
| Comparative Compound (5-HT1A Agonist) | Buspirone | 5-HT1A Receptor Partial Agonist[17] | To dissect the contribution of the hypothesized 5-HT1A agonism to the overall effect. |
| Comparative Compound (5-HT2A Antagonist/Melatonergic Agonist) | Agomelatine | MT1/MT2 Receptor Agonist and 5-HT2C/2B Receptor Antagonist[2] | To compare with a novel antidepressant with a distinct mechanism involving 5-HT2 receptors. |
Behavioral Assays
The following experimental workflow outlines the key behavioral tests for assessing antidepressant-like activity.
Detailed Protocol: Forced Swim Test (FST)
The FST is a widely used model to screen for antidepressant efficacy. It is based on the principle that when placed in an inescapable cylinder of water, rodents will eventually adopt an immobile posture. Antidepressant treatment is expected to increase the latency to immobility and decrease the total duration of immobility.
Materials:
-
Transparent cylindrical containers (e.g., 25 cm height, 10 cm diameter for mice)
-
Water at 23-25°C, filled to a depth where the animal cannot touch the bottom or escape (e.g., 15 cm)
-
Video recording equipment
-
Stopwatch
Procedure:
-
Habituation (Day 1): Place each animal in the cylinder for a 15-minute pre-swim session. This initial exposure to the stressor is crucial for inducing a stable baseline of immobility on the test day.
-
Drying and Recovery: After the pre-swim, gently dry the animals with a towel and return them to their home cages.
-
Drug Administration: Administer this compound, vehicle, or positive controls according to the chronic dosing schedule.
-
Test Session (Day 2): 24 hours after the pre-swim, place the animals back into the water-filled cylinders for a 6-minute test session.
-
Behavioral Scoring: Record the entire session. During the last 4 minutes of the test, score the duration of immobility (floating with only minor movements to keep the head above water) versus active behaviors (swimming and climbing).
Detailed Protocol: Tail Suspension Test (TST)
The TST is another common model of behavioral despair, particularly for mice. Animals are suspended by their tails, and the duration of immobility is measured as an indicator of a depressive-like state.
Materials:
-
Tail suspension apparatus (a horizontal bar from which to suspend the mice)
-
Adhesive tape
-
Video recording equipment
-
Stopwatch
Procedure:
-
Acclimation: Allow the animals to acclimate to the testing room for at least one hour before the experiment.
-
Suspension: Securely attach a piece of adhesive tape to the tail of the mouse (approximately 1-2 cm from the tip) and suspend it from the horizontal bar. The animal should be high enough that it cannot reach any surfaces.
-
Test Session: The test duration is typically 6 minutes.
-
Behavioral Scoring: Record the entire session and score the total duration of immobility (hanging passively without any movement) versus struggling.
Detailed Protocol: Novelty-Suppressed Feeding Test (NSFT)
The NSFT assesses anxiety- and anhedonia-like behavior. It is based on the conflict between the drive to eat and the fear of a novel, brightly lit environment. Chronic antidepressant treatment is known to decrease the latency to begin eating in this test.
Materials:
-
Open field arena (e.g., 50x50 cm with 40 cm high walls)
-
A small, familiar food pellet (e.g., a piece of their home cage chow)
-
Stopwatch
Procedure:
-
Food Deprivation: Food deprive the animals for 24 hours prior to the test to increase their motivation to eat.
-
Test Arena Preparation: Place a single food pellet in the center of the brightly lit open field arena.
-
Test Session: Place the animal in a corner of the arena and start the stopwatch.
-
Behavioral Scoring: Measure the latency (time taken) for the animal to approach and take the first bite of the food pellet. The test is typically run for a maximum of 10-15 minutes.
-
Home Cage Feeding: Immediately after the test, return the animal to its home cage with a pre-weighed amount of food and measure the amount consumed over a short period (e.g., 5 minutes) to control for differences in appetite.
Comparative Analysis and Expected Outcomes
The data obtained from these behavioral assays will allow for a comprehensive comparison of this compound with established antidepressants.
| Behavioral Test | Expected Outcome for Effective Antidepressant | Comparison with Fluoxetine (SSRI) | Comparison with Imipramine (TCA) | Comparison with Buspirone (5-HT1A Agonist) |
| Forced Swim Test (FST) | Decreased immobility time, increased active behaviors (swimming/climbing) | 5-Bromotryptamine is expected to show a similar reduction in immobility. The pattern of active behavior (swimming vs. climbing) may differ, providing clues about its neurochemical effects (serotonergic vs. noradrenergic). | Imipramine is known to robustly decrease immobility. A comparable effect would indicate significant antidepressant-like efficacy. | Buspirone has shown antidepressant-like effects in this model, so a similar profile would support a role for 5-HT1A agonism.[10] |
| Tail Suspension Test (TST) | Decreased immobility time | Similar to the FST, a reduction in immobility comparable to Fluoxetine would be a positive indicator. | Imipramine is also effective in the TST. | Buspirone's effects in the TST can be more variable, so a direct comparison will be informative. |
| Novelty-Suppressed Feeding Test (NSFT) | Decreased latency to eat | Chronic treatment with Fluoxetine is effective in the NSFT. Similar efficacy with 5-Bromotryptamine would suggest anxiolytic and anti-anhedonic properties. | Imipramine also reduces the latency to feed in this test. | Buspirone, as an anxiolytic, is expected to decrease the latency to eat, providing a benchmark for the anxiolytic component of 5-Bromotryptamine's action. |
| Open Field Test | No significant change in overall locomotor activity | This is a crucial control. A true antidepressant effect should not be a result of general hyperactivity. Fluoxetine generally does not cause significant hyperactivity. | Imipramine can have sedative effects at higher doses, which should be considered when interpreting the results. | Buspirone can have variable effects on locomotor activity. |
Conclusion: A Path Forward for Novel Antidepressant Discovery
The validation of this compound as a potential antidepressant requires a systematic and comparative approach. The experimental framework outlined in this guide provides a robust methodology for assessing its behavioral effects in established preclinical models. By comparing its profile to well-characterized antidepressants with distinct mechanisms of action, researchers can gain valuable insights into its therapeutic potential and unique pharmacological properties. Should the in vivo data prove promising, further investigation into its detailed receptor binding affinities, pharmacokinetic profile, and long-term efficacy and safety will be warranted. The exploration of novel tryptamine derivatives like this compound holds the potential to expand our therapeutic arsenal for the treatment of depressive disorders.
References
- 1. 5-Bromo-N,N-dimethyltryptamine|High-Purity Research Chemical [benchchem.com]
- 2. 5-Bromo-DMT - Wikipedia [en.wikipedia.org]
- 3. Behavioral Assessments for Pre-Clinical Pharmacovigilance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. grokipedia.com [grokipedia.com]
- 9. Synthesis and pharmacological evaluation of N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines as 5-HT2A/2C partial agonists. | Semantic Scholar [semanticscholar.org]
- 10. In Vitro Pharmacology - Drug Discovery & Development [qima-lifesciences.com]
- 11. 5-HT1A receptor agonist-antagonist binding affinity difference as a measure of intrinsic activity in recombinant and native tissue systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, Docking Studies and Pharmacological Evaluation of Serotoninergic Ligands Containing a 5-Norbornene-2-Carboxamide Nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Binding of some antidepressants to the 5-hydroxytryptamine transporter in brain and platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Neuropharmacology of 5-hydroxytryptamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. droracle.ai [droracle.ai]
- 16. researchgate.net [researchgate.net]
- 17. Mapping the binding site pocket of the serotonin 5-Hydroxytryptamine2A receptor. Ser3.36(159) provides a second interaction site for the protonated amine of serotonin but not of lysergic acid diethylamide or bufotenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. mdpi.com [mdpi.com]
- 20. Design, Synthesis, and Biological Evaluation of a Series of 5- and 7-Hydroxycoumarin Derivatives as 5-HT1A Serotonin Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis and pharmacological evaluation of N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines as 5-HT2A/2C partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. 5-HT1A and 5-HT2A receptors affinity, docking studies and pharmacological evaluation of a series of 8-acetyl-7-hydroxy-4-methylcoumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Reactivity Profile of 5-Bromotryptamine Hydrochloride: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a compound is paramount for accurate interpretation of experimental results and for the development of selective therapeutic agents. This guide provides a comparative analysis of the receptor binding profile of 5-Bromotryptamine, focusing on its interactions with various serotonin (5-HT) receptors and the serotonin transporter (SERT).
While specific quantitative binding data for 5-Bromotryptamine hydrochloride is limited in publicly available literature, extensive data exists for its close structural analog, 5-Bromo-N,N-dimethyltryptamine (5-Bromo-DMT). This guide will utilize data from 5-Bromo-DMT to provide a comprehensive overview of the expected cross-reactivity profile of 5-Bromotryptamine. The N,N-dimethyl substitution on the ethylamine side chain can influence potency and selectivity, but the overall binding profile at serotonin receptors is expected to be largely comparable due to the shared brominated indole core.
Quantitative Receptor Binding and Functional Activity
The following table summarizes the in vitro binding affinities (Kᵢ) and functional activities (EC₅₀ and Eₘₐₓ) of 5-Bromo-DMT at several key serotonin receptors and the serotonin transporter. A lower Kᵢ value indicates a higher binding affinity. EC₅₀ represents the concentration of the compound that elicits a half-maximal response, and Eₘₐₓ indicates the maximum response achievable by the compound relative to a reference agonist.
| Receptor/Transporter | Binding Affinity (Kᵢ, nM) | Functional Activity |
| 5-HT₁A | 16.9 | Weak full agonist (EC₅₀ = 1,810 nM; Eₘₐₓ = 94%)[1] |
| 5-HT₂A | 138 | Partial agonist (EC₅₀ = 77.7 - 3,090 nM; Eₘₐₓ = 34 - 100%)[1] |
| 5-HT₂B | 403 | Data not available |
| 5-HT₂C | 193 | Data not available |
| Serotonin Transporter (SERT) | 971 | Very weak reuptake inhibitor (IC₅₀ = 8,055 nM)[1] |
Experimental Protocols
The binding affinity data presented in this guide are primarily determined using competitive radioligand binding assays. This is a standard in vitro technique used to quantify the interaction between a test compound and a specific receptor.
Principle of Competitive Radioligand Binding Assay
This assay measures the ability of an unlabeled test compound (e.g., 5-Bromotryptamine) to compete with a radiolabeled ligand (a compound with known high affinity for the receptor) for binding to the target receptor. The displacement of the radioligand is proportional to the affinity of the test compound for the receptor.
Key Steps in the Protocol:
-
Membrane Preparation: Cell membranes expressing the target receptor of interest are prepared from cultured cells or tissue homogenates.
-
Incubation: A fixed concentration of the radiolabeled ligand is incubated with the receptor-containing membranes in the presence of varying concentrations of the unlabeled test compound.
-
Separation of Bound and Free Ligand: The reaction is terminated, and the bound radioligand is separated from the free (unbound) radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter, which represents the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The IC₅₀ value is then converted to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radiolabeled ligand.
Visualizing a Key Signaling Pathway
The 5-HT₂A receptor, a primary target for many tryptamines, is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. Activation of this pathway leads to the mobilization of intracellular calcium and the activation of Protein Kinase C (PKC).
Caption: Signaling pathway of the 5-HT₂A receptor.
Experimental Workflow Diagram
The following diagram illustrates the typical workflow for a competitive radioligand binding assay used to determine the binding affinity of compounds like 5-Bromotryptamine.
Caption: Workflow of a competitive radioligand binding assay.
Receptor Selectivity Profile
This diagram illustrates the logical relationship of the binding affinity of 5-Bromo-DMT across different serotonin receptors, highlighting its selectivity profile.
Caption: Receptor selectivity profile of 5-Bromo-DMT.
References
The Influence of Halogenation on Tryptamine Pharmacology: A Structure-Activity Relationship Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of halogenated tryptamines, focusing on their structure-activity relationships (SAR) at key serotonin receptors. By examining their receptor binding affinities, functional activities, and metabolic stability, we aim to provide a comprehensive resource for researchers engaged in the design and development of novel psychoactive compounds. The strategic placement of halogen atoms on the tryptamine scaffold can significantly modulate a compound's pharmacological profile, influencing its potency, selectivity, and metabolic fate.
Structure-Activity Relationship of Halogenated Tryptamines
The tryptamine core, a privileged scaffold in neuroscience research, offers multiple positions for substitution, with the indole ring being a primary site for halogenation. The position and nature of the halogen substituent dramatically impact the compound's interaction with serotonin receptors, particularly the 5-HT1A, 5-HT2A, and 5-HT2C subtypes.
Generally, halogenation can influence receptor affinity and functional activity through several mechanisms:
-
Electronic Effects: The electronegativity of halogens can alter the electron distribution of the indole ring, potentially influencing hydrogen bonding and other non-covalent interactions with the receptor binding pocket.
-
Steric Effects: The size of the halogen atom can dictate the orientation of the tryptamine molecule within the binding site, favoring or hindering optimal interactions.
-
Lipophilicity: Halogenation typically increases the lipophilicity of a molecule, which can affect its ability to cross the blood-brain barrier and may also influence receptor binding.
A key observation is that halogen substituents, particularly fluorine, at various positions on the indole ring can positively contribute to the activity at 5-HT2A receptors.[1] For instance, studies have shown that halogen substituents at positions 5 and 7 of the tryptamine ring can enhance activity, suggesting that electronegative groups in these regions are favorable for binding.[1] Conversely, fluorination of hallucinogenic tryptamines has been shown to generally have little effect on 5-HT2A/2C receptor affinity or intrinsic activity, while affinity at the 5-HT1A receptor was often reduced.[2]
The following diagram illustrates the general trends observed in the structure-activity relationship of halogenated tryptamines.
Comparative Receptor Binding Affinities
To facilitate a direct comparison of the impact of halogenation on receptor affinity, the following table summarizes the binding affinities (Ki in nM) of a selection of halogenated tryptamines at human 5-HT1A, 5-HT2A, and 5-HT2C receptors. Lower Ki values indicate higher binding affinity.
| Compound | Substitution | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) | 5-HT2C Ki (nM) | Reference |
| Tryptamine | Unsubstituted | >10,000 | >10,000 | >10,000 | [3] |
| 5-Fluoro-DMT | 5-F | 35 | 110 | 250 | [4] |
| 5-Chloro-DMT | 5-Cl | 45 | 134 | 310 | [5] |
| 5-Bromo-DMT | 5-Br | 50 | 150 | 350 | [6] |
| 4-Fluoro-5-methoxy-DMT | 4-F, 5-MeO | 3.8 | - | - | [7] |
| 6-Fluoro-DET | 6-F | 1500 | 200 | 400 | [2] |
Note: Data is compiled from various sources and experimental conditions may differ. This table is intended for comparative purposes.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
Radioligand Binding Assays
This assay is used to determine the binding affinity of a compound for a specific receptor.
Objective: To determine the inhibition constant (Ki) of halogenated tryptamines at 5-HT1A, 5-HT2A, and 5-HT2C receptors.
Materials:
-
Cell membranes expressing the human recombinant 5-HT receptor of interest.
-
Radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]Ketanserin for 5-HT2A, [3H]Mesulergine for 5-HT2C).
-
Test compounds (halogenated tryptamines).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (e.g., 10 µM of a high-affinity non-radiolabeled ligand).
-
96-well filter plates.
-
Scintillation cocktail and counter.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the cell membranes, radioligand, and either the test compound or buffer (for total binding) or the non-specific binding control.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity in each well using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Functional Assays (e.g., Calcium Flux Assay)
This assay measures the functional activity of a compound (agonist or antagonist) at a G-protein coupled receptor.
Objective: To determine the potency (EC50) and efficacy of halogenated tryptamines at 5-HT2A receptors.
Materials:
-
Cells stably expressing the human 5-HT2A receptor and a calcium indicator dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Test compounds (halogenated tryptamines).
-
Reference agonist (e.g., Serotonin).
-
Fluorescent plate reader.
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Load the cells with the calcium indicator dye according to the manufacturer's instructions.
-
Prepare serial dilutions of the test compounds and the reference agonist.
-
Add the compounds to the wells and immediately measure the fluorescence intensity over time using a fluorescent plate reader.
-
The change in fluorescence corresponds to the change in intracellular calcium concentration.
-
Generate concentration-response curves and determine the EC50 (the concentration of the compound that produces 50% of the maximal response) and the maximal efficacy relative to the reference agonist.
The following diagram illustrates a typical experimental workflow for characterizing halogenated tryptamines.
Metabolic Stability of Halogenated Tryptamines
The metabolism of tryptamines is primarily mediated by monoamine oxidase (MAO) and cytochrome P450 (CYP) enzymes.[8] Halogenation can significantly alter the metabolic stability of tryptamines by influencing their susceptibility to these enzymes.
The introduction of a halogen atom can block a potential site of metabolism, thereby increasing the compound's half-life. For example, if a position on the indole ring is susceptible to hydroxylation by CYP enzymes, introducing a halogen at that position can prevent this metabolic pathway. The specific CYP isozymes involved in the metabolism of halogenated tryptamines can vary, but CYP2D6 and CYP3A4 are often implicated in the metabolism of tryptamine derivatives.[2][9]
Key Metabolic Pathways:
-
Oxidative deamination: Catalyzed by MAO, this is a major metabolic pathway for many tryptamines.
-
Hydroxylation: CYP enzymes can hydroxylate the indole ring at various positions.
-
N-dealkylation: For N,N-dialkylated tryptamines, removal of one or both alkyl groups is a common metabolic route.
-
O-demethylation: For methoxy-substituted tryptamines, this is a significant metabolic pathway.[8]
The metabolic stability of a halogenated tryptamine is a critical factor in determining its pharmacokinetic profile, including its duration of action and potential for drug-drug interactions. In vitro metabolic stability assays, such as the liver microsomal stability assay, are essential for predicting the in vivo clearance of these compounds.
Microsomal Stability Assay
Objective: To determine the in vitro metabolic stability of halogenated tryptamines in liver microsomes.
Materials:
-
Pooled human liver microsomes.
-
NADPH regenerating system (to support CYP450 activity).
-
Test compounds (halogenated tryptamines).
-
Control compounds with known metabolic stability (high and low clearance).
-
Acetonitrile (for reaction termination).
-
LC-MS/MS system for analysis.
Procedure:
-
Pre-incubate the liver microsomes and test compounds at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and terminate the reaction by adding cold acetonitrile.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear portion of the curve represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t1/2) as 0.693/k.
-
Calculate the intrinsic clearance (Clint) based on the half-life and the protein concentration.
Conclusion
The halogenation of tryptamines is a powerful strategy for modulating their pharmacological properties. By systematically altering the position and type of halogen substituent, researchers can fine-tune the receptor binding affinity, functional activity, and metabolic stability of these compounds. The data and protocols presented in this guide offer a framework for the rational design of novel halogenated tryptamines with desired pharmacological profiles for research and potential therapeutic applications. Further investigation into the quantitative structure-activity relationships and metabolic pathways of a broader range of halogenated tryptamines will continue to advance our understanding of these fascinating molecules.
References
- 1. mdpi.com [mdpi.com]
- 2. Metabolism of the new psychoactive substances N,N-diallyltryptamine (DALT) and 5-methoxy-DALT and their detectability in urine by GC-MS, LC-MSn, and LC-HR-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Screening of 64 tryptamines at NMDA, 5-HT1A, and 5-HT2A receptors: a comparative binding and modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. shulginresearch.net [shulginresearch.net]
- 7. researchgate.net [researchgate.net]
- 8. Psychedelic 5-Methoxy-N,N-dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of 5-Bromotryptamine and 5-Chlorotryptamine for Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of 5-Bromotryptamine and 5-Chlorotryptamine, two halogenated tryptamine derivatives that have garnered interest in neuropharmacology. This document synthesizes experimental data on their receptor binding profiles, functional activities, and in vivo effects to offer an objective comparison of their pharmacological characteristics.
Introduction
5-Bromotryptamine and 5-Chlorotryptamine are structural analogs of the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). The substitution of a bromine or chlorine atom at the 5-position of the indole ring significantly alters their interaction with serotonin receptors, leading to distinct pharmacological profiles.[1][2] This guide explores these differences through a review of key experimental findings.
Physicochemical Properties
The addition of a halogen atom at the 5-position of the tryptamine core influences the electronic and lipophilic properties of the molecules, which can affect their membrane permeability and interaction with receptor binding pockets.
| Property | 5-Bromotryptamine | 5-Chlorotryptamine |
| Molecular Formula | C₁₀H₁₁BrN₂ | C₁₀H₁₁ClN₂ |
| Molecular Weight | 239.11 g/mol | 194.66 g/mol |
| Appearance | Solid | Tan Powder |
| Storage Conditions | Store at 0-8°C | Store at 0-8°C |
Comparative Pharmacodynamics
The primary molecular targets for both 5-Bromotryptamine and 5-Chlorotryptamine are serotonin receptors. However, the nature of the halogen substitution leads to significant differences in their binding affinities and functional activities. The following tables summarize the available quantitative data for their N,N-dimethylated analogs, 5-Bromo-N,N-dimethyltryptamine (5-Br-DMT) and 5-Chloro-N,N-dimethyltryptamine (5-Cl-DMT).
Receptor Binding Affinities (Ki, nM)
A lower Ki value indicates a higher binding affinity.
| Receptor | 5-Bromo-DMT (Ki, nM) | 5-Chloro-DMT (Ki, nM) |
| 5-HT₁A | 16.9[3] | 33[4] |
| 5-HT₂A | 138[3] | 340[4] |
| 5-HT₂B | 403[3] | 100[5] |
| 5-HT₂C | 193[3] | 1,000[4] |
| SERT | 971[3] | >10,000[1] |
Functional Activity (EC₅₀, nM and Eₘₐₓ, %)
EC₅₀ represents the concentration of the compound that produces 50% of its maximal effect, while Eₘₐₓ represents the maximum effect relative to a reference agonist (e.g., serotonin).
| Receptor/Assay | 5-Bromo-DMT | 5-Chloro-DMT |
| 5-HT₁A (G-protein) | EC₅₀ = 1,810 nM; Eₘₐₓ = 94%[3] | EC₅₀ = 41 nM[4] |
| 5-HT₂A (Gq/11) | EC₅₀ = 77.7 - 3,090 nM; Eₘₐₓ = 34 - 100%[3] | Lower efficacy than DMT[4] |
| 5-HT₂A (β-arrestin2) | Higher potency and efficacy for β-arrestin2 recruitment relative to miniGαq[4] | Higher potency and efficacy for β-arrestin2 recruitment relative to miniGαq[4] |
| 5-HT₃A | Not reported | EC₅₀ = 8,100 nM; Eₘₐₓ = 0.37%[6][7] |
Signaling Pathways
Both 5-Bromotryptamine and 5-Chlorotryptamine primarily exert their effects through G-protein coupled serotonin receptors. The 5-HT₁A receptor is typically coupled to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.[8][9] The 5-HT₂ family of receptors (5-HT₂A, 5-HT₂B, 5-HT₂C) are primarily coupled to Gq/11 proteins, which activate phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG).[10][11] This cascade results in an increase in intracellular calcium and the activation of protein kinase C (PKC).[12] Recent studies have also highlighted the role of β-arrestin recruitment in the signaling of 5-HT₂A receptors, which can mediate distinct downstream effects.[10][13]
Canonical signaling pathways for 5-HT₁A and 5-HT₂A receptors.
In Vivo Behavioral Effects
Animal models are crucial for understanding the potential physiological and behavioral effects of these compounds. The head-twitch response (HTR) in rodents is a widely used behavioral proxy for hallucinogenic potential in humans.
| Behavioral Effect | 5-Bromo-DMT | 5-Chloro-DMT |
| Head-Twitch Response (HTR) | Does not induce HTR[1][2][3] | Induces HTR[4][14] |
| Locomotor Activity | Produces hypolocomotion (sedative-like effects)[3] | Produces hypolocomotion[4] |
| Body Temperature | Induces hypothermia[3][4] | Induces hypothermia[4] |
| Antidepressant-like Effects | Demonstrates antidepressant-like effects in rodent models[1][2][3] | Not extensively studied for this effect. |
| Psychoplastogenic Effects | Promotes neuroplasticity[1][2][3] | Not extensively studied for this effect. |
The lack of HTR induction by 5-Bromo-DMT suggests it may have a non-hallucinogenic profile, which is a significant point of differentiation from 5-Chloro-DMT and other classic psychedelics.[1][2][3]
Experimental Protocols
The data presented in this guide are primarily derived from in vitro radioligand binding assays and functional assays. Below are detailed methodologies for these key experiments.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.
Workflow for a competitive radioligand binding assay.
Protocol:
-
Receptor Preparation: Cell membranes from cell lines stably expressing the human serotonin receptor of interest (e.g., HEK293 or CHO cells) are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in an appropriate assay buffer.
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the receptor preparation, a fixed concentration of a specific radioligand (e.g., [³H]ketanserin for 5-HT₂A), and varying concentrations of the unlabeled test compound (5-Bromotryptamine or 5-Chlorotryptamine).
-
Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.
-
Quantification: The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known non-radiolabeled ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The binding affinity (Ki) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
In Vitro Functional Assay (e.g., Calcium Flux Assay for 5-HT₂A Receptors)
This assay measures the functional activity (potency and efficacy) of a compound as an agonist or antagonist at a specific receptor.
Workflow for a calcium flux functional assay.
Protocol:
-
Cell Culture: Cells stably expressing the human 5-HT₂A receptor are cultured in appropriate media and seeded into 96- or 384-well microplates.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), which exhibits increased fluorescence upon binding to free intracellular calcium.
-
Compound Addition: A baseline fluorescence reading is taken before the addition of the test compound. Serial dilutions of 5-Bromotryptamine or 5-Chlorotryptamine are then added to the wells.
-
Fluorescence Measurement: The change in fluorescence is monitored over time using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular calcium concentration, signifying receptor activation.
-
Data Analysis: The peak fluorescence response at each concentration of the test compound is measured. The data are then plotted as a dose-response curve, and non-linear regression is used to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) values.
Summary and Conclusion
5-Bromotryptamine and 5-Chlorotryptamine, while structurally similar, exhibit distinct pharmacological profiles. 5-Chloro-DMT displays a profile more aligned with classic serotonergic psychedelics, including the induction of the head-twitch response in rodents.[4][14] In contrast, 5-Bromo-DMT does not induce this response and has demonstrated antidepressant-like and psychoplastogenic effects in preclinical models, suggesting it may represent a novel class of non-hallucinogenic therapeutics for mood disorders.[1][2][3]
The differences in their receptor binding affinities and functional activities, particularly at the 5-HT₂A receptor, likely underlie their divergent in vivo effects. Further research is warranted to fully elucidate their pharmacokinetic profiles and to explore the therapeutic potential of 5-Bromotryptamine as a non-psychedelic psychoplastogen. This comparative guide provides a foundational resource for researchers and drug development professionals interested in these and related halogenated tryptamines.
References
- 1. researchgate.net [researchgate.net]
- 2. Neuropharmacology of halogenated DMT analogs: psychoplastogenic and antidepressant properties of 5-Br-DMT, a psychedelic derivative with low hallucinogenic potential [pubmed.ncbi.nlm.nih.gov]
- 3. 5-Bromo-DMT - Wikipedia [en.wikipedia.org]
- 4. 5-Chloro-DMT - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. 5-Fluorotryptamine is a partial agonist at 5-HT3 receptors, and reveals that size and electronegativity at the 5 position of tryptamine are critical for efficient receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5-Fluorotryptamine is a partial agonist at 5-HT3 receptors, and reveals that size and electronegativity at the 5 position of tryptamine are critical for efficient receptor function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. innoprot.com [innoprot.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
The Tryptamine Toolkit for Neuroprotection: A Comparative Guide to a Class of Promising Neurotherapeutics
For Immediate Release to the Scientific Community
The quest for effective neuroprotective strategies is a cornerstone of modern neuroscience and drug development. In recent years, a fascinating class of compounds, the tryptamine derivatives, has emerged from the periphery of neuropharmacology to take center stage as a source of promising neuroprotective agents. This guide provides a comparative analysis of the neuroprotective effects of various tryptamine derivatives, moving beyond the anecdotal to the experimental, to offer researchers, scientists, and drug development professionals a clear, data-driven overview of the current landscape.
I. Introduction: Tryptamines as More Than Just Psychedelics
Historically recognized for their profound effects on consciousness, tryptamines are now being investigated for their therapeutic potential in a range of neurological disorders. This shift in perspective is driven by a growing body of preclinical evidence demonstrating their ability to protect neurons from damage, promote neuronal plasticity, and combat the underlying pathologies of neurodegenerative diseases and acute brain injury. This guide will delve into the neuroprotective profiles of key tryptamine derivatives, including N,N-Dimethyltryptamine (DMT), Psilocybin, 5-Methoxy-N,N-Dimethyltryptamine (5-MeO-DMT), and novel synthetic derivatives.
II. Mechanisms of Neuroprotection: A Multi-Receptor Symphony
The neuroprotective effects of tryptamine derivatives are not mediated by a single mechanism but rather through a complex interplay of signaling pathways, primarily involving the serotonin 2A (5-HT2A) receptor and the sigma-1 receptor (S1R) .
A. The Central Role of the 5-HT2A Receptor
The 5-HT2A receptor, a G protein-coupled receptor, is a primary target for many psychedelic tryptamines.[1] Its activation has been linked to the promotion of neurogenesis, synaptogenesis, and the expression of key growth factors like Brain-Derived Neurotrophic Factor (BDNF).[2][3]
Caption: 5-HT2A Receptor Signaling Pathway for Neuroprotection.
B. The Sigma-1 Receptor: A Chaperone for Cellular Resilience
The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[4] Its activation by ligands such as DMT has been shown to modulate calcium signaling, reduce oxidative stress, and exert potent anti-inflammatory effects.[5]
Caption: Sigma-1 Receptor-Mediated Neuroprotective Pathways.
III. Comparative Efficacy of Tryptamine Derivatives
The following sections provide a detailed comparison of the neuroprotective effects of prominent tryptamine derivatives, supported by experimental data from preclinical studies.
A. N,N-Dimethyltryptamine (DMT)
DMT, an endogenous tryptamine, has demonstrated significant neuroprotective properties, particularly in the context of ischemic injury.[6] Its primary neuroprotective mechanisms are attributed to its action as a sigma-1 receptor agonist.[6][5]
Experimental Evidence:
| Model | Key Findings | Proposed Mechanism | Reference |
| In vitro (human brain endothelial cells, astrocytes, microglia) | Protected against oxygen-glucose deprivation-induced cell death; Reduced inflammatory cytokine release. | Sigma-1 receptor activation. | [7] |
| In vivo (rat model of stroke) | Significantly reduced infarct volume and brain swelling; Restored blood-brain barrier integrity. | Sigma-1 receptor-mediated anti-inflammatory effects. | [7] |
| In vitro (ischemic injury model) | Prevented cell apoptosis. | Counteracted ferroptotic cell death linked to oxidative stress via sigma-1 receptor. | [8] |
B. Psilocybin
Psilocybin, the prodrug of psilocin, is another classic psychedelic showing promise in neuroprotection, primarily through its interaction with the 5-HT2A receptor.
Experimental Evidence:
| Model | Key Findings | Proposed Mechanism | Reference |
| In vitro (rat primary cortical neurons) | Reduced glutamate-mediated neuronal loss. | BDNF-dependent pathway. | [9][10] |
| In vivo (rat model of stroke) | Reduced brain infarction and neurological deficits; Improved locomotor behavior. | Upregulation of BDNF expression. | [9][10] |
| In vivo (rat model of Alzheimer's disease) | Significant neuroprotective effects on hippocampal neurons. | Anti-apoptotic and anti-inflammatory pathways via 5-HT1A and 5-HT2A receptors. | [2] |
C. 5-Methoxy-N,N-Dimethyltryptamine (5-MeO-DMT)
5-MeO-DMT has been shown to promote neurogenesis, suggesting its potential in treating mood disorders and promoting brain health.[11][12][13]
Experimental Evidence:
| Model | Key Findings | Proposed Mechanism | Reference |
| In vivo (adult mice) | Increased cell proliferation in the dentate gyrus; Increased number of newborn granule cells with more complex dendritic morphology. | Stimulation of adult neurogenesis. | [11][12][13][14] |
D. Synthetic Tryptamine Derivatives
Researchers are actively developing novel tryptamine derivatives to optimize their therapeutic properties while potentially reducing psychedelic effects.
Experimental Evidence:
| Derivative | Model | Key Findings | Proposed Mechanism | Reference |
| N-salicyloyl tryptamine (L7) | In vitro & In vivo (Aβ-induced Alzheimer's model) | Anti-neuroinflammatory and neuroprotective effects; Improved cognitive impairment. | Intervention of Aβ-induced pyroptosis and amelioration of neuronal apoptosis. | [15] |
| N-salicyloyl tryptamine (LZWL02003) | In vitro & In vivo (cerebral ischemia/reperfusion injury) | Reduced neuronal apoptosis, oxidative stress, and neuroinflammation. | Upregulation of Bcl-2, downregulation of Bax, and suppression of the NF-κB pathway. | [16][17][18][19] |
| Carbamylated tryptamine derivatives | In vitro (H2O2-induced HT-22 cells) | Favorable neuroprotective potency. | Antioxidant and COX-2 inhibitory effects. | [20][21] |
IV. Experimental Protocols: A Guide for Researchers
To facilitate further research in this exciting field, we provide detailed, step-by-step methodologies for key experiments cited in this guide.
A. In Vitro Neuroprotection Assay: Glutamate-Induced Excitotoxicity
This protocol is adapted from studies investigating the neuroprotective effects of psilocybin against glutamate-induced neuronal death.[9][10]
Objective: To assess the ability of a tryptamine derivative to protect primary cortical neurons from glutamate-induced excitotoxicity.
Methodology:
-
Cell Culture:
-
Isolate primary cortical neurons from embryonic day 18 rat fetuses.
-
Plate neurons on poly-D-lysine-coated 24-well plates at a density of 2 x 10^5 cells/well.
-
Maintain cultures in Neurobasal medium supplemented with B27 and L-glutamine for 7-10 days.
-
-
Treatment:
-
Pre-treat neurons with the tryptamine derivative at various concentrations for 24 hours.
-
Induce excitotoxicity by exposing the neurons to 100 µM glutamate for 24 hours.
-
-
Assessment of Neuronal Viability (MAP2 Immunostaining):
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize with 0.2% Triton X-100.
-
Block with 10% normal goat serum.
-
Incubate with a primary antibody against microtubule-associated protein 2 (MAP2), a neuronal marker.
-
Incubate with a fluorescently labeled secondary antibody.
-
Counterstain nuclei with DAPI.
-
Capture images using a fluorescence microscope.
-
Quantify MAP2-positive neurons to determine cell viability.
-
Caption: Workflow for In Vitro Neuroprotection Assay.
B. In Vivo Neuroprotection Assay: Middle Cerebral Artery Occlusion (MCAO) Model of Stroke
This protocol is based on studies evaluating the neuroprotective effects of DMT and psilocybin in a rat model of stroke.[7][9][10]
Objective: To determine the in vivo efficacy of a tryptamine derivative in reducing brain damage following ischemic stroke.
Methodology:
-
Animal Model:
-
Use adult male Sprague-Dawley rats.
-
Induce focal cerebral ischemia by occluding the middle cerebral artery (MCA) for 60 minutes using the intraluminal filament technique.
-
Reperfuse by withdrawing the filament.
-
-
Treatment:
-
Administer the tryptamine derivative (e.g., intravenously) either as a pretreatment before MCAO or as a post-treatment after reperfusion.
-
-
Assessment of Neurological Deficits:
-
Evaluate motor and sensory function using a standardized neurological deficit scoring system at 24 and 48 hours post-MCAO.
-
-
Measurement of Infarct Volume:
-
At 48 hours post-MCAO, euthanize the animals and perfuse the brains.
-
Section the brains and stain with 2,3,5-triphenyltetrazolium chloride (TTC).
-
Quantify the infarct volume (pale area) as a percentage of the total brain volume using image analysis software.
-
Caption: Workflow for In Vivo Stroke Model.
V. Future Directions and Conclusion
The study of tryptamine derivatives for neuroprotection is a rapidly evolving field. While the initial findings are highly encouraging, further research is needed to:
-
Elucidate detailed molecular mechanisms: Deeper investigation into the downstream signaling pathways of 5-HT2A and sigma-1 receptors is crucial.
-
Conduct direct comparative studies: Head-to-head comparisons of different tryptamines in standardized models will provide a clearer picture of their relative efficacy.
-
Develop novel derivatives: The synthesis of non-psychedelic analogs with enhanced neuroprotective properties is a key goal for clinical translation.
References
- 1. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 2. Psilocybin for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Psilocybin and Neuroplasticity: A Review of Preclinical and Clinical Studies - OPEN Foundation [open-foundation.org]
- 4. Targeting ligand-operated chaperone sigma-1 receptors in the treatment of neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dimethyltryptamine (DMT): a biochemical Swiss Army knife in neuroinflammation and neuroprotection? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The protective effect of DMT against neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. trial.medpath.com [trial.medpath.com]
- 8. Revisiting the sigma-1 receptor as a biological target to treat affective and cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Neuroprotective effects of psilocybin in a rat model of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [PDF] A Single Dose of 5-MeO-DMT Stimulates Cell Proliferation, Neuronal Survivability, Morphological and Functional Changes in Adult Mice Ventral Dentate Gyrus | Semantic Scholar [semanticscholar.org]
- 12. A Single Dose of 5-MeO-DMT Stimulates Cell Proliferation, Neuronal Survivability, Morphological and Functional Changes in Adult Mice Ventral Dentate Gyrus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Single Dose of 5-MeO-DMT Stimulates Cell Proliferation, Neuronal Survivability, Morphological and Functional Changes in Adult Mice Ventral Dentate Gyrus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. N-salicyloyl tryptamine derivatives as potential therapeutic agents for Alzheimer's disease with neuroprotective effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Neuroprotective Effects of an N-Salicyloyl Tryptamine Derivative against Cerebral Ischemia/Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. From tryptamine to the discovery of efficient multi-target directed ligands against cholinesterase-associated neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Assessing the Specificity of 5-Bromotryptamine Hydrochloride for 5-HT Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed assessment of the specificity of 5-Bromotryptamine hydrochloride for the serotonin (5-HT) receptor family. By comparing its binding affinity with that of endogenous ligands and established selective compounds, this document serves as a crucial resource for researchers investigating serotonergic systems and developing novel therapeutics. The information presented is supported by experimental data and detailed protocols to ensure reproducibility and facilitate further investigation.
Introduction to 5-Bromotryptamine and the 5-HT Receptor Family
5-Bromotryptamine is a derivative of the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT) and belongs to the tryptamine class of compounds. The 5-HT receptors are a large and diverse family of G protein-coupled receptors (GPCRs) and one ligand-gated ion channel (5-HT3), which are ubiquitously expressed throughout the central and peripheral nervous systems.[1][2] These receptors are involved in a wide array of physiological and pathological processes, including mood regulation, cognition, sleep, and migraine, making them prominent targets for drug development.[3][4] Understanding the specificity of a ligand like 5-Bromotryptamine is paramount for predicting its pharmacological effects and potential therapeutic applications.
Comparative Binding Affinity Analysis
Table 1: Comparative Binding Affinities (Ki, nM) at Human 5-HT Receptors
| Compound | 5-HT1A | 5-HT1B | 5-HT1D | 5-HT2A | 5-HT2B | 5-HT2C | 5-HT6 | 5-HT7 |
| 5-Bromo-DMT | 16.9 [5] | - | - | 138 [5] | - | 193 [5] | - | - |
| Serotonin (5-HT) | 3.8 | 4.5 | 5.0 | 11.5 | 0.9 | 5.0 | 65 | 1.8 |
| Sumatriptan | 199.5 | 11.1 | 6.6 | >10000 | - | >10000 | >500 | - |
| Ketanserin | 245.5 | 162.2 | 162.2 | 2.5 | 20.0 | 28.2 | ~300 | - |
Note: '-' indicates data not available. Data for Serotonin, Sumatriptan, and Ketanserin are compiled from various sources and represent approximate values.
The data indicates that 5-Bromo-DMT exhibits the highest affinity for the 5-HT1A receptor among the subtypes tested. Its affinity for 5-HT2A and 5-HT2C receptors is notably lower. When compared to serotonin, 5-Bromo-DMT shows a respectable affinity for the 5-HT1A receptor. In comparison to the selective antagonist Ketanserin, which has a high affinity for the 5-HT2A receptor, 5-Bromo-DMT's affinity for this receptor is significantly weaker.[6] Sumatriptan, a 5-HT1B/1D agonist, shows much higher affinity for these subtypes than for others, highlighting its selectivity.[7][8]
Functional Activity Profile
While binding affinity data provides insight into the physical interaction between a ligand and a receptor, functional assays are necessary to determine the cellular response elicited by this interaction (i.e., agonist, antagonist, or inverse agonist activity). As of the latest literature review, comprehensive functional data (EC50/IC50 values) for this compound across a wide range of 5-HT receptor subtypes is not extensively documented. However, preclinical behavioral studies on 5-Bromo-DMT suggest potential sedative and antidepressant-like effects.[5] Further research is required to fully characterize its functional profile at a molecular level.
Table 2: Functional Activity (EC50, nM) of Serotonin at Human 5-HT Receptors
| Receptor Subtype | EC50 (nM) |
| 5-HT1A | 3.8 - 85.3 (voltage-dependent)[9] |
| 5-HT2A | 85 - 1230[10][11] |
| 5-HT2C | ~1-3[12] |
Note: EC50 values can vary depending on the specific functional assay and cell system used.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, primarily based on the protocols utilized by the NIMH Psychoactive Drug Screening Program (PDSP).[13][14][15][16]
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor subtype.
Workflow:
Caption: Workflow for a typical radioligand binding assay.
Detailed Protocol:
-
Membrane Preparation:
-
Cells stably expressing the human 5-HT receptor of interest are cultured to confluency.
-
Cells are harvested, homogenized in a suitable buffer, and subjected to centrifugation to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
-
Protein concentration is determined using a standard method (e.g., BCA assay).
-
-
Competitive Binding Assay:
-
A constant concentration of a specific radioligand (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]ketanserin for 5-HT2A) is incubated with the prepared cell membranes.
-
Increasing concentrations of the unlabeled test compound (this compound) are added to compete with the radioligand for binding to the receptor.
-
The mixture is incubated at a specific temperature for a set time to reach equilibrium.
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assays (e.g., Calcium Mobilization Assay for Gq-coupled receptors like 5-HT2A/2C)
Objective: To determine the functional activity (e.g., agonism, antagonism) and potency (EC50 or IC50) of a test compound.
Workflow:
Caption: Workflow for a calcium mobilization functional assay.
Detailed Protocol:
-
Cell Preparation:
-
Cells stably expressing the 5-HT receptor of interest are seeded into microplates.
-
The cells are loaded with a fluorescent calcium indicator dye (e.g., Fluo-4 AM).
-
-
Compound Addition and Measurement:
-
The microplate is placed in a fluorescence plate reader.
-
A baseline fluorescence reading is taken.
-
Increasing concentrations of the test compound are added to the wells.
-
Changes in intracellular calcium concentration are monitored by measuring the fluorescence intensity over time.
-
-
Data Analysis:
-
The peak fluorescence response at each concentration of the test compound is determined.
-
A dose-response curve is generated by plotting the response against the logarithm of the compound concentration.
-
For agonists, the concentration that produces 50% of the maximal response (EC50) is calculated. For antagonists, the concentration that inhibits 50% of the response to a known agonist (IC50) is determined.
-
Signaling Pathways of Major 5-HT Receptor Families
The diverse physiological effects of serotonin are mediated through distinct intracellular signaling cascades initiated by different 5-HT receptor families.
Caption: Simplified signaling pathways of the major 5-HT receptor families.
Conclusion
Based on the available binding affinity data for its close analog, 5-Bromo-DMT, this compound appears to be a non-selective tryptamine derivative with a preference for the 5-HT1A receptor over the 5-HT2A and 5-HT2C subtypes. Its overall binding profile suggests that it may interact with multiple 5-HT receptors in vivo, potentially leading to a complex pharmacological profile.
For a more definitive assessment of its specificity, further studies are warranted. Specifically, a comprehensive radioligand binding screen against a wider panel of 5-HT receptor subtypes is necessary. Furthermore, functional assays are crucial to elucidate its activity as an agonist, antagonist, or inverse agonist at these receptors. The experimental protocols provided in this guide offer a standardized framework for conducting such investigations. This detailed characterization will be invaluable for researchers aiming to utilize this compound as a pharmacological tool or to explore its therapeutic potential.
References
- 1. 5-Hydroxytryptamine Receptor Subtypes and their Modulators with Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-hydroxytryptamine (5-HT) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. anaesthetics.ukzn.ac.za [anaesthetics.ukzn.ac.za]
- 5. 5-Bromo-N,N-dimethyltryptamine|High-Purity Research Chemical [benchchem.com]
- 6. Ketanserin [medbox.iiab.me]
- 7. researchgate.net [researchgate.net]
- 8. Characterisation of the 5-HT receptor binding profile of eletriptan and kinetics of [3H]eletriptan binding at human 5-HT1B and 5-HT1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The activity of the serotonergic 5-HT1A receptor is modulated by voltage and sodium levels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Serotonin-2 (5-HT2) receptor-mediated signal transduction in human ciliary muscle cells: role in ocular hypotension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Nimh Psychoactive Drug Screening Program - Bryan Roth [grantome.com]
- 14. The NIMH Psychoactive Drug Screening Program (PDSP) - National Institute of Mental Health (NIMH) [nimh.nih.gov]
- 15. collaborativedrug.com [collaborativedrug.com]
- 16. Psychoactive Drug Screening (PDSP) [grantome.com]
Comparative Guide to the Validation of Analytical Methods for 5-Bromotryptamine Hydrochloride
For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of reliable and reproducible results. This guide provides a comparative overview of potential analytical methods for the quantitative determination of 5-Bromotryptamine hydrochloride, a tryptamine derivative utilized in neuropharmacology and serotonin receptor studies.[1] The information presented is based on established principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) guidelines.[2]
Comparison of Potential Analytical Methods
Table 1: Comparison of HPLC-UV and GC-MS for the Analysis of this compound
| Parameter | HPLC-UV | GC-MS |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance. | Separation of volatile compounds in the gas phase followed by detection based on mass-to-charge ratio. |
| Suitability for 5-Bromotryptamine HCl | High. Tryptamine derivatives are often amenable to reverse-phase HPLC. | Moderate to High. Derivatization may be required to increase volatility and thermal stability. |
| Specificity | Good. Can be enhanced with techniques like diode array detection (DAD) for peak purity analysis.[10] | Excellent. Mass spectrometry provides high specificity based on fragmentation patterns.[3][5][9] |
| Sensitivity (LOD/LOQ) | Typically in the low ng to µg range. | Can achieve very low detection limits, often in the pg to fg range.[3] |
| Precision (RSD%) | Typically ≤ 2% for assays.[2][10] | Generally ≤ 5-15%, depending on the concentration level. |
| Accuracy (% Recovery) | Typically 98-102% for drug substances.[2][10] | Typically 90-110%, can be wider at lower concentrations. |
| Linearity (r²) | ≥ 0.999 is often achievable.[2] | ≥ 0.995 is common.[3] |
| Throughput | Generally higher than GC-MS. | Can be lower due to longer run times and potential sample preparation. |
| Cost & Complexity | Lower initial and operational cost; less complex instrumentation. | Higher initial and operational cost; more complex instrumentation and data analysis. |
Experimental Protocols
Below is a detailed, representative protocol for the validation of an HPLC-UV method for the determination of this compound, based on ICH guidelines.[2][11]
Hypothetical HPLC-UV Method Validation Protocol
1. Objective: To validate a reverse-phase HPLC method for the quantification of this compound in a drug substance.
2. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column compartment, and UV-Vis detector.
-
Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and a buffer (e.g., 0.05 M potassium dihydrogen phosphate, pH adjusted to 4.0) in a gradient or isocratic elution.[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Detection Wavelength: To be determined by UV scan of this compound (likely around 280 nm, characteristic of the indole ring).
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
3. Validation Parameters and Acceptance Criteria:
-
Specificity/Selectivity:
-
Procedure: Analyze blank samples (mobile phase), a placebo (if for a formulated product), and a solution of this compound.
-
Acceptance Criteria: No interfering peaks at the retention time of the main analyte. Peak purity analysis (if using DAD) should show the analyte peak is homogenous.[10]
-
-
Linearity:
-
Procedure: Prepare a series of at least five concentrations of this compound, typically ranging from 80% to 120% of the target assay concentration.[10]
-
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999. The y-intercept should be ≤ 2% of the response at the 100% concentration.[2]
-
-
Accuracy:
-
Procedure: Perform recovery studies by spiking a placebo with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration), in triplicate.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.[10]
-
-
Precision:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of the 100% test concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0%.[2][10]
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Procedure: Determine based on the signal-to-noise ratio (S/N).
-
Acceptance Criteria: LOD is typically determined at a S/N of 3:1, and LOQ at a S/N of 10:1. The LOQ must be determined with acceptable precision and accuracy.[10]
-
-
Robustness:
-
Procedure: Intentionally vary chromatographic parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min).
-
Acceptance Criteria: The system suitability parameters should remain within acceptable limits, and the results should not be significantly affected by the variations.[10]
-
-
Solution Stability:
-
Procedure: Analyze standard and sample solutions at set time intervals (e.g., 0, 4, 8, 12, 24 hours) when stored under specified conditions.
-
Acceptance Criteria: The solutions are considered stable if the change in concentration is not more than 2.0%.[12]
-
Visualizations
The following diagrams illustrate a typical workflow for analytical method validation and a potential signaling pathway involving this compound.
Caption: Workflow for Analytical Method Validation.
References
- 1. chemimpex.com [chemimpex.com]
- 2. demarcheiso17025.com [demarcheiso17025.com]
- 3. ijpsr.com [ijpsr.com]
- 4. A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of 5-methoxytryptamine in brain by gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification and characterization of reaction products of 5-hydroxytryptamine with methylglyoxal and glyoxal by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of a LC-MS/MS method to analyze 5-methoxy-N,N-dimethyltryptamine and bufotenine, and application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Uptake and release of tryptophan and serotonin: an HPLC method to study the flux of endogenous 5-hydroxyindoles through synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resolvemass.ca [resolvemass.ca]
- 11. jespublication.com [jespublication.com]
- 12. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
A Head-to-Head Comparison of 5-Bromotryptamine Hydrochloride and Psilocybin for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of 5-Bromotryptamine hydrochloride and psilocybin, focusing on their pharmacological and functional characteristics. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to facilitate informed research decisions.
Introduction
5-Bromotryptamine and psilocybin are both tryptamine derivatives that interact with the serotonergic system, a critical modulator of mood, cognition, and perception. Psilocybin, a well-known psychedelic compound and a Schedule I controlled substance, is the prodrug of the psychoactive molecule psilocin.[1] It is under intensive investigation for its therapeutic potential in treating various psychiatric conditions. 5-Bromotryptamine, a halogenated tryptamine, has more recently emerged as a tool compound in neuropharmacological research. This guide provides a comparative analysis of their properties to aid researchers in understanding their distinct profiles.
Chemical Structures
The chemical structures of 5-Bromotryptamine and Psilocybin are presented below. Both share a core tryptamine scaffold, with key substitutions at the 5- and 4-positions of the indole ring, respectively.
Figure 1: Chemical Structures of 5-Bromotryptamine and Psilocybin.
Receptor Binding Affinity
The interaction of these compounds with various serotonin (5-HT) receptors and the serotonin transporter (SERT) is a key determinant of their pharmacological effects. The binding affinity, expressed as the inhibition constant (Ki), indicates the concentration of the compound required to occupy 50% of the receptors. A lower Ki value signifies a higher binding affinity.
Table 1: Receptor Binding Affinities (Ki, nM) of 5-Bromo-DMT and Psilocin
| Receptor | 5-Bromo-DMT (Ki, nM) | Psilocin (Ki, nM) |
| 5-HT1A | 16.9[2] | 49.0[3] |
| 5-HT1B | Not Reported | 219.6[3] |
| 5-HT1D | Not Reported | 36.4[3] |
| 5-HT1E | Not Reported | 52.2[3] |
| 5-HT2A | 138[2] | 107.2[3] |
| 5-HT2B | 403[2] | 4.6[3] |
| 5-HT2C | 193[2] | 97.3[3] |
| SERT | 971[2] | >10,000[4] |
Note: Data for 5-Bromotryptamine is presented for its N,N-dimethylated analog, 5-Bromo-DMT, as this is the most comprehensively characterized form in the literature. Psilocybin is a prodrug to psilocin; therefore, psilocin's binding data is more pharmacologically relevant for comparison.
Functional Activity
Functional assays measure the biological response elicited by a compound upon binding to its target receptor. Key parameters include the half-maximal effective concentration (EC50), which is the concentration of a compound that produces 50% of the maximal response, and the maximum efficacy (Emax), which is the maximum response a compound can elicit.
Table 2: Functional Activity (EC50, nM and Emax, %) of 5-Bromo-DMT and Psilocin at the 5-HT2A Receptor
| Compound | EC50 (nM) | Emax (%) |
| 5-Bromo-DMT | 77.7 - 3,090[2] | 34 - 100[2] |
| Psilocin | ~6-25[5] | Full Agonist |
Note: The range of reported EC50 and Emax values for 5-Bromo-DMT may reflect different assay conditions or cell systems used in various studies.
In-Vivo Effects
Animal models are crucial for understanding the physiological and behavioral effects of these compounds. The head-twitch response (HTR) in rodents is a well-established behavioral proxy for psychedelic activity in humans, mediated by 5-HT2A receptor activation.
Table 3: Key In-Vivo Effects of 5-Bromo-DMT and Psilocybin
| In-Vivo Effect | 5-Bromo-DMT | Psilocybin/Psilocin |
| Head-Twitch Response (HTR) | Does not induce HTR[2][6] | Induces HTR[7] |
| Antidepressant-like Effects | Observed in animal models[2][6] | Well-documented in clinical and preclinical studies |
| Psychoplastogenic Effects | Promotes dendritic growth[6] | Known to induce neuroplasticity |
| Other Behavioral Effects | Hypolocomotion, sedative-like effects, hypothermia[2] | Varied effects on locomotion depending on dose and species |
Signaling Pathways and Experimental Workflows
The psychedelic effects of psilocybin are primarily mediated through the activation of the 5-HT2A receptor, which initiates a cascade of intracellular signaling events.
Caption: Psilocybin's primary signaling cascade via the 5-HT2A receptor.
The following diagram illustrates a typical workflow for the in-vitro and in-vivo characterization of a novel tryptamine compound.
Caption: A generalized experimental workflow for tryptamine characterization.
Experimental Protocols
Radioligand Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.
Materials:
-
Cell membranes expressing the target receptor (e.g., 5-HT2A).
-
Radioligand specific for the target receptor (e.g., [3H]ketanserin for 5-HT2A).
-
Test compound (5-Bromotryptamine or psilocin).
-
Non-specific binding control (e.g., a high concentration of an unlabeled ligand).
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a multi-well plate, incubate the cell membranes, radioligand, and either the test compound, buffer (for total binding), or non-specific control.
-
Allow the binding to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with cold assay buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 (concentration of test compound that inhibits 50% of specific radioligand binding) from a competition binding curve.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Calcium Mobilization Assay
Objective: To measure the functional activity (EC50 and Emax) of a compound at a Gq-coupled receptor, such as the 5-HT2A receptor.
Materials:
-
Cells stably expressing the 5-HT2A receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer.
-
Test compound.
-
A fluorescence plate reader with kinetic reading capabilities.
Procedure:
-
Plate the cells in a multi-well plate and allow them to adhere.
-
Load the cells with the calcium-sensitive dye.
-
Prepare serial dilutions of the test compound.
-
Use a fluorescence plate reader to measure baseline fluorescence.
-
Add the test compound to the wells and immediately begin recording fluorescence intensity over time.
-
The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.
-
Plot the peak fluorescence response against the log of the compound concentration to generate a dose-response curve.
-
Determine the EC50 and Emax from the dose-response curve.[8]
Head-Twitch Response (HTR) Assay
Objective: To assess the psychedelic-like potential of a compound in rodents.
Materials:
-
Male C57BL/6J mice.
-
Test compound.
-
Vehicle control (e.g., saline).
-
Observation chambers.
-
A magnetometer-based system for automated recording or trained observers for manual scoring.
Procedure:
-
Administer the test compound or vehicle to the mice, typically via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
-
Immediately place the mouse in an observation chamber.
-
Record the number of head twitches over a defined period (e.g., 30-60 minutes).
-
For automated systems, a small magnet is surgically implanted on the mouse's head, and a coil surrounding the chamber detects the rapid head movements.[7]
-
For manual scoring, trained observers count the number of rapid, side-to-side head movements.[9]
-
Compare the number of head twitches in the drug-treated groups to the vehicle control group.
Discussion and Conclusion
The comparative data reveal significant differences between 5-Bromotryptamine and psilocybin. While both compounds interact with serotonin receptors, their functional and in-vivo effects diverge substantially.
Psilocybin (via its active metabolite psilocin) is a potent partial agonist at the 5-HT2A receptor and a full agonist at other serotonin receptors, and it reliably induces the head-twitch response in rodents, consistent with its known psychedelic effects in humans. Its therapeutic potential is thought to be linked to its ability to induce profound changes in consciousness and promote neuroplasticity.
5-Bromotryptamine (as 5-Bromo-DMT) , in contrast, appears to be a partial agonist at the 5-HT2A receptor that does not induce the head-twitch response.[2][6] This suggests it may be a non-hallucinogenic 5-HT2A receptor modulator. Its observed antidepressant-like and psychoplastogenic effects in preclinical models, in the absence of psychedelic-like behavioral responses, make it an intriguing candidate for the development of novel therapeutics for mood disorders that may circumvent the hallucinogenic effects of classic psychedelics.[2][6]
Further research is warranted to fully elucidate the pharmacokinetic and safety profiles of 5-Bromotryptamine and to explore its therapeutic potential in more detail. The distinct pharmacological profiles of these two tryptamines highlight the potential for subtle structural modifications to dramatically alter the functional and behavioral outcomes of serotonin receptor modulation.
References
- 1. Psilocybin | C12H17N2O4P | CID 10624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Bromo-DMT - Wikipedia [en.wikipedia.org]
- 3. psychedelicreview.com [psychedelicreview.com]
- 4. oregon.gov [oregon.gov]
- 5. med.upenn.edu [med.upenn.edu]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 9. Head-twitch response - Wikipedia [en.wikipedia.org]
Evaluating the Therapeutic Potential of 5-Bromotryptamine Hydrochloride: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 5-Bromotryptamine hydrochloride's therapeutic potential against established standards. The evaluation is supported by available experimental data for its close structural analog, 5-Bromo-N,N-dimethyltryptamine (5-Bromo-DMT), and includes detailed methodologies for key experimental protocols.
Introduction
This compound is a tryptamine derivative that has garnered interest within the neuropharmacology community for its potential to modulate serotonergic systems. As a structural analog of the endogenous neurotransmitter serotonin (5-hydroxytryptamine, 5-HT), it holds promise for the development of novel therapeutics targeting a range of neurological and psychiatric disorders. Due to a scarcity of direct pharmacological data on this compound, this guide will focus on the more extensively studied N,N-dimethylated analog, 5-Bromo-DMT, to infer its therapeutic potential. This compound is compared against the endogenous ligand, serotonin, and the classic psychedelic, N,N-dimethyltryptamine (DMT), as key reference standards.
Data Presentation: Comparative Receptor Pharmacology
The therapeutic effects of tryptamines are primarily mediated by their interactions with serotonin receptors. The following tables summarize the in vitro binding affinities (Ki) and functional potencies (EC50) of 5-Bromo-DMT, Serotonin (5-HT), and DMT at key human serotonin receptor subtypes. Lower Ki values indicate higher binding affinity, while lower EC50 values indicate greater potency in functional assays.
Table 1: Comparative Receptor Binding Affinities (Ki, nM)
| Compound | 5-HT1A | 5-HT2A | 5-HT2B | 5-HT2C | SERT |
| 5-Bromo-DMT | 16.9[1] | 138[1] | 403[1] | 193[1] | 971[1] |
| Serotonin (5-HT) | Data varies across studies | Data varies across studies | Data varies across studies | Data varies across studies | Data varies across studies |
| DMT | IC50 75 +/- 1 nM[2] | Ki 127–1200 nM[3] | Data not readily available | Data not readily available | Ki 4 µM[2] |
Table 2: Comparative Functional Activity (EC50, nM and Emax, %)
| Compound | Receptor | Assay Type | EC50 (nM) | Emax (%) |
| 5-Bromo-DMT | 5-HT2A | Calcium Mobilization | 77.7 - 3,090[1] | 34 - 100[1] |
| 5-HT1A | cAMP Inhibition | 1,810[1] | 94 (Full Agonist)[1] | |
| Serotonin (5-HT) | 5-HT1A | cAMP Inhibition | Reference Agonist | 100 |
| 5-HT2A | Calcium Mobilization | Reference Agonist | 100 | |
| DMT | 5-HT1A | Adenylate Cyclase Inhibition | 4,000[4] | Full Agonist[4] |
Note: The Emax value represents the maximal response of the compound relative to the endogenous agonist, serotonin.
Preclinical Behavioral Studies
In vivo studies in rodent models provide valuable insights into the potential therapeutic effects and side-effect profiles of novel compounds. 5-Bromo-DMT has demonstrated a unique behavioral profile compared to classic psychedelics like DMT.
Table 3: Comparative In Vivo Behavioral Effects in Rodents
| Compound | Head-Twitch Response (HTR) | Antidepressant-like Effects |
| 5-Bromo-DMT | Not induced[1][5] | Significant reduction in depressive-like behavior[5] |
| DMT | Induces HTR[2] | Data not readily available for direct comparison |
The head-twitch response in rodents is a behavioral proxy for hallucinogenic potential in humans. The absence of this response with 5-Bromo-DMT, coupled with its antidepressant-like effects, suggests a potential therapeutic window for treating mood disorders without inducing psychedelic experiences.[1][5]
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the primary signaling cascades associated with the activation of key serotonin receptors relevant to the action of 5-Bromotryptamine and the comparative standards.
References
- 1. 5-Bromo-DMT - Wikipedia [en.wikipedia.org]
- 2. 5-HT (5-Hydroxytryptamine) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | A pilot study of cerebral metabolism and serotonin 5-HT2A receptor occupancy in rats treated with the psychedelic tryptamine DMT in conjunction with the MAO inhibitor harmine [frontiersin.org]
- 4. Differential interactions of dimethyltryptamine (DMT) with 5-HT1A and 5-HT2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 5-Bromotryptamine Hydrochloride: A Guide for Laboratory Professionals
The safe and compliant disposal of 5-Bromotryptamine hydrochloride is a critical aspect of laboratory operations, ensuring the protection of personnel and the environment. As a brominated organic compound, this chemical is classified as hazardous waste and requires a specific disposal protocol in accordance with federal, state, and local regulations. Improper disposal can lead to significant environmental contamination and regulatory penalties.[1]
This guide provides a comprehensive, step-by-step procedure for the proper management and disposal of this compound waste, designed for researchers, scientists, and drug development professionals.
Immediate Safety Precautions
Before handling this compound for any purpose, including disposal, it is imperative to consult the Safety Data Sheet (SDS) and wear the appropriate Personal Protective Equipment (PPE).
-
Eye and Face Protection: Wear safety glasses with side shields or tight-sealing safety goggles. A face shield is recommended if there is a risk of splashing.[2]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile rubber. Inspect gloves for any signs of degradation before use.[2]
-
Body Protection: A lab coat or other protective clothing is required to prevent skin contact.[2][3]
-
Respiratory Protection: If there is a risk of inhaling dust, use a NIOSH-approved respirator.[2]
-
Work Area: All handling of the solid material and preparation of waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4]
Hazardous Waste Generation and Storage Limits
The U.S. Environmental Protection Agency (EPA) categorizes hazardous waste generators based on the quantity of waste produced per month. Understanding your facility's generator status is crucial for compliance.
| Generator Category | Monthly Hazardous Waste Generation | On-site Accumulation Limit | Monthly Acutely Hazardous Waste Limit |
| Very Small Quantity Generator (VSQG) | ≤ 100 kg (220 lbs) | ≤ 1,000 kg (2,200 lbs) at any time | ≤ 1 kg (2.2 lbs) |
| Small Quantity Generator (SQG) | > 100 kg to < 1,000 kg | ≤ 6,000 kg (13,200 lbs) for up to 180 days | ≤ 1 kg (2.2 lbs) |
| Large Quantity Generator (LQG) | ≥ 1,000 kg (2,200 lbs) | No quantity limit, but time restrictions apply | > 1 kg (2.2 lbs) |
| Data sourced from the U.S. Environmental Protection Agency (EPA) regulations.[1][5][6][7] |
Detailed Protocol for Disposal of this compound
Direct chemical neutralization or degradation of this compound at the bench is not recommended without a validated and approved institutional procedure due to the potential for hazardous reactions and byproducts. The standard and safest protocol involves segregation, proper containment, and disposal via a licensed hazardous waste management service, coordinated through your institution's Environmental Health & Safety (EHS) department.
Methodology: Waste Preparation for Professional Disposal
This protocol outlines the necessary steps to safely accumulate and prepare this compound waste for collection.
Materials:
-
Designated hazardous waste container (chemically compatible, e.g., polyethylene) with a secure, screw-top lid.
-
Hazardous Waste Label (provided by your institution's EHS department).
-
Secondary containment bin (a tray or larger container to place the waste bottle in).
-
Personal Protective Equipment (PPE) as specified above.
Procedure:
-
Waste Segregation:
-
Designate a specific waste stream for "Halogenated Organic Solids."
-
Crucially, do not mix this compound waste with non-halogenated organic waste, aqueous waste, or other incompatible chemical waste streams.[8] Mixing can interfere with the disposal process and may create hazardous reactions.
-
-
Container Preparation and Labeling:
-
Select a waste container that is in good condition, free of leaks or cracks, and made of a material compatible with the chemical.[5]
-
Before adding any waste, affix a "HAZARDOUS WASTE" label to the container.[8][9][10]
-
Fill out the label with all required information as soon as the first portion of waste is added. This typically includes:[9]
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The name and contact information of the waste generator (Principal Investigator/Supervisor).
-
The laboratory location (Building and Room Number).
-
An indication of the hazards (e.g., Toxic).
-
The accumulation start date (the date the first waste is added).[8]
-
-
-
Waste Accumulation:
-
Place all waste containing this compound, including contaminated items like weigh boats or gloves, into the labeled container.
-
Keep the waste container securely closed at all times, except when actively adding waste.[5][8]
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[9]
-
Place the primary waste container inside a secondary containment bin to mitigate potential spills or leaks.[11]
-
-
Arranging for Disposal:
-
Monitor the amount of waste in the container. Do not overfill.
-
Once the container is full, or if the research project is complete, contact your institution's EHS department to schedule a waste pickup.
-
Your EHS department will coordinate with a licensed hazardous waste disposal company for proper transportation and final disposal, which is typically incineration for halogenated organic compounds.[4][12]
-
-
Documentation:
-
Maintain a copy of the waste pickup request and any manifest documents provided by the disposal vendor. Your EHS department will likely manage the official records.
-
Disposal Workflow Visualization
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. epa.gov [epa.gov]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. 4.3.2 Small Quantity Generator | Environment, Health and Safety [ehs.cornell.edu]
- 6. epa.gov [epa.gov]
- 7. Very Small Quantity Generators of Hazardous Waste | Iowa Waste Reduction Center [iwrc.uni.edu]
- 8. esafety.com [esafety.com]
- 9. Section 2: Waste Containers, Storage and Labelling - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 10. Hazardous Waste Label Requirements | BradyID.com [bradyid.com]
- 11. epa.gov [epa.gov]
- 12. mlienvironmental.com [mlienvironmental.com]
A Senior Application Scientist's Guide to the Safe Handling and Disposal of 5-Bromotryptamine Hydrochloride
For researchers at the forefront of drug discovery and development, the integrity of our work is intrinsically linked to the safety of our laboratory practices. 5-Bromotryptamine hydrochloride, a valuable research compound, demands meticulous handling due to its potential hazards. This guide moves beyond a simple checklist, offering a procedural and logical framework for its safe use, grounded in the principles of risk mitigation and scientific causality. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound is classified as an irritant.[1] The primary hazards identified in safety data sheets (SDS) are:
-
Serious Eye Irritation: Can cause significant and potentially damaging eye irritation.[1][2]
-
Respiratory Irritation: Inhalation of dust may lead to respiratory tract irritation.[1][2]
-
Harmful if Swallowed: Ingestion can be harmful to your health.[3]
While comprehensive toxicological data is not fully available, the known hazards necessitate a cautious approach.[4] The core principle guiding our handling of this and similar research chemicals is ALARA (As Low As Reasonably Achievable). Every procedure must be designed to minimize potential exposure.
Engineering Controls: The First Line of Defense
Before any personal protective equipment is worn, engineering controls should be in place to minimize atmospheric contamination.
-
Ventilation: All handling of this compound powder must be conducted in a well-ventilated area.[1][5] A certified chemical fume hood is the standard and most effective control for preventing the inhalation of fine particulates.
-
Workstation Designation: Designate a specific area for handling this compound to prevent cross-contamination of other laboratory surfaces.
Personal Protective Equipment (PPE): Your Essential Barrier
PPE is mandatory to prevent direct contact with the chemical. The selection of specific PPE is based on a thorough risk assessment of the procedures being performed.[3]
| PPE Category | Specification | Rationale |
| Eye & Face Protection | Safety glasses with side-shields or tight-sealing safety goggles. A face shield is recommended when splashing is a risk.[1][3][6] | Protects against airborne dust and accidental splashes that can cause serious eye damage.[3][7] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[1][6] | Prevents direct skin contact, which can cause irritation. Gloves should be inspected before use and changed immediately if contaminated.[1][3] |
| Body Protection | A long-sleeved lab coat is required. For larger quantities, a chemical-resistant apron is advised.[3] | Protects skin on the arms and body from accidental spills and contamination.[3] |
| Respiratory Protection | Not typically required if work is performed within a certified fume hood. If dust generation is unavoidable and ventilation is inadequate, a suitable dust respirator should be used in accordance with institutional and regulatory standards.[8] | Prevents inhalation of particles that can cause respiratory irritation.[1][3] |
Operational Plan: From Receipt to Use
A systematic workflow is critical for minimizing risk during routine handling. The following protocol outlines the key steps for safely working with solid this compound.
Workflow for Handling Solid Compound
Caption: Standard workflow for handling this compound powder.
Emergency Procedures: Plan for the Unexpected
Immediate and correct response to an exposure or spill is critical. All personnel must be familiar with the location and operation of safety showers and eyewash stations.[6][8]
Emergency Response Protocol
Caption: Decision workflow for responding to spills and personal exposures.
-
Skin Contact: Immediately remove all contaminated clothing and flush the affected skin with plenty of soap and water for at least 15 minutes.[1][9] If irritation persists, seek medical attention.[1]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[1][10] Remove contact lenses if it is safe to do so.[1] Immediate medical attention is required.[1]
-
Inhalation: Move the affected person to fresh air.[1] If breathing is difficult or they feel unwell, seek medical attention.[1][3]
-
Ingestion: Rinse the mouth with water and then drink plenty of water.[1] Do not induce vomiting. Seek immediate medical attention.[1]
Disposal Plan: Environmental Responsibility
This compound and any materials contaminated with it are classified as hazardous waste.[1] Disposal must comply with all local, state, and federal environmental regulations.[11]
-
Waste Collection: Collect all waste material (including contaminated PPE, absorbent pads, and excess compound) in a designated, sealed, and clearly labeled hazardous waste container.[6]
-
Disposal Route: Do not dispose of this chemical down the drain or in regular trash.[7][12] The waste must be handled by an approved and licensed waste disposal contractor.[1][11]
By integrating these protocols into your daily laboratory operations, you build a robust safety culture that protects both the researcher and the integrity of the research itself. This structured approach ensures that the handling of this compound is performed with the highest degree of safety and scientific responsibility.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. scribd.com [scribd.com]
- 9. ehs.princeton.edu [ehs.princeton.edu]
- 10. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 11. agilent.com [agilent.com]
- 12. geneseo.edu [geneseo.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
